Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Description
The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZLUXODWUHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063141 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
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Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-00-9 | |
| Record name | 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-toluenesulfonamide | |
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| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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| Record name | N-[(p-tolylsulphonyl]-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(p-tolylsulfonyl)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXN5K2L75V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" CAS number
An In-Depth Technical Guide to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Abstract
This technical guide provides a comprehensive overview of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a key chemical intermediate belonging to the di-sulfonamide class. Identified by the CAS Number 3695-00-9 , this compound, also commonly known as bis(p-tolylsulfonyl)amine or di-p-toluenesulfonimide, serves as a valuable building block in synthetic organic chemistry.[1][2][3] This document details its fundamental physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its applications. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
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Systematic Name: Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-[1]
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Common Synonyms: 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide, Bis(p-tolylsulfonyl)amine, Di-p-toluenesulfonamide, Di-p-Toluenesulfonimide[2][3]
Physicochemical Characteristics
A summary of the core physicochemical properties is presented in the table below. This data is critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | [1] |
| Molecular Weight | 325.41 g/mol | [1] |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | [3] |
| InChI Key | LHWZLUXODWUHLZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | [3] |
| EC Number | 223-016-1 | [3] |
Chemical Structure
The structure features a central nitrogen atom bonded to two p-toluenesulfonyl (tosyl) groups. The electron-withdrawing nature of the two sulfonyl groups significantly influences the acidity of the N-H proton and the overall stability of the molecule.
Caption: 2D Structure of bis(p-tolylsulfonyl)amine.
Synthesis and Mechanistic Considerations
The synthesis of di-sulfonamides like the title compound typically involves the reaction of an amine with a sulfonyl chloride.[4][5] The most efficient pathway for this specific molecule is the reaction between p-toluenesulfonamide and p-toluenesulfonyl chloride.
Causality: This reaction is a classic nucleophilic substitution at a sulfur center. The nitrogen atom of p-toluenesulfonamide acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a non-nucleophilic base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Pyridine or triethylamine are commonly used for this purpose as they act as acid scavengers.[4]
Caption: General workflow for the synthesis of bis(p-tolylsulfonyl)amine.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is a non-negotiable step in any research pipeline. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like di-p-toluenesulfonimide. A reverse-phase method provides excellent separation of the product from starting materials and potential by-products.[2]
Experimental Rationale: A C18 column is used to separate compounds based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, allows for the elution of the analyte.[2] The acid improves peak shape by ensuring the analyte is in a single protonation state. UV detection is suitable as the two aromatic rings provide strong chromophores.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (around 2.4 ppm) and the aromatic protons, likely as two sets of doublets (AA'BB' system) characteristic of para-substituted benzene rings. The N-H proton signal may be broad and its chemical shift concentration-dependent.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound (325.41 g/mol ).[1] Techniques like Electrospray Ionization (ESI) would likely show the [M-H]⁻ ion in negative mode or [M+Na]⁺ in positive mode.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic strong absorption bands for the S=O stretching of the sulfonyl groups would be expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Caption: Self-validating workflow for compound characterization.
Applications in Research and Drug Development
While direct therapeutic applications of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- are not widely reported, its structural components are of significant interest. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[5]
The primary utility of this compound is as a chemical intermediate. The N-H proton is acidic and can be deprotonated to form a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides) to synthesize more complex, N-substituted di-sulfonamides. This makes it a versatile precursor for creating libraries of compounds for screening in drug discovery programs.
Furthermore, the p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines in multi-step organic synthesis due to its stability across a broad range of reaction conditions.[6][7] Studying compounds like di-p-toluenesulfonimide provides valuable insights into the chemistry and reactivity of the tosyl group itself.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and analysis. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
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Reagent Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonamide (1 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the flask to 0 °C using an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white solid.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: An HPLC system equipped with a UV/PDA detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (CAS: 3695-00-9) is a well-defined chemical compound whose synthesis, characterization, and handling are based on established principles of organic chemistry. Its value lies not in direct bioactivity but as a versatile intermediate for the synthesis of more complex molecules and as a model compound for studying the chemistry of sulfonamides. The robust protocols for its synthesis and analysis provided herein offer a solid foundation for its use in advanced research and development applications.
References
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details. Retrieved from [Link]
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SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]
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Hussain, A., et al. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem Compound Database. Retrieved from [Link]
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Chemsrc. (2025, August 27). CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]
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ChemBK. (2024, April 9). N,N-Diethyl-p-toluidine. Retrieved from [Link]
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Tiam-Seng, T., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
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ZXCHEM. (n.d.). N,N-dihydroxyethyl-p-toluidine (DEPT). Retrieved from [Link]
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Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]
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International Agency for Research on Cancer. (n.d.). N,N-DIMETHYL-P-TOLUIDINE. Retrieved from [Link]
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Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-diethyl-p-toluidine. PubChem Compound Database. Retrieved from [Link]
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Lanxess. (n.d.). N,N-Dihydroxyethyl-p-toluidine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) as an Efficient Catalyst. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
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ResearchGate. (2025, August 6). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride. Retrieved from [Link]
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An In-Depth Technical Guide on Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a member of the sulfonamide class of compounds, holds a significant place in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for professionals in drug development and chemical research, fostering a deeper understanding of this versatile molecule.
Molecular Profile and Physicochemical Characteristics
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known by synonyms such as Bis(p-tolylsulfonyl)amine and Di-p-Toluenesulfonimide, is a diarylsulfonamide characterized by two p-toluenesulfonyl groups attached to a nitrogen atom.[1] This structural feature imparts specific chemical properties that are of interest in various chemical transformations.
Key Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| IUPAC Name | 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide[1] |
| CAS Number | 3695-00-9[1][2] |
| Molecular Formula | C₁₄H₁₅NO₄S₂[1][2] |
| Molecular Weight | 325.41 g/mol [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C[1] |
| InChIKey | LHWZLUXODWUHLZ-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its application in research and development.
| Property | Value/Information |
| Appearance | Solid (form not specified in search results) |
| Molecular Complexity | 110 (Computed by Cactvs) |
| Topological Polar Surface Area | 3.2 Ų (Computed) |
| GHS Hazard Statements | H319: Causes serious eye irritation.[1] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of sulfonamides, including the title compound, is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine.[3] The following protocol is based on this general principle for the synthesis of related sulfonamides.[3][4]
Synthetic Rationale and Workflow
The core of the synthesis is the reaction of p-toluenesulfonamide with p-toluenesulfonyl chloride. A base, typically pyridine, is employed to act as a scavenger for the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.[3]
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- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to the Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a disulfonated aromatic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, two-stage synthesis protocol, mechanistic insights, and thorough characterization methodologies. The synthesis involves the initial preparation of the key intermediate, 4-methylbenzenesulfonamide (p-toluenesulfonamide), followed by its subsequent reaction with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) to yield the target compound. This guide emphasizes the rationale behind experimental choices, ensuring technical accuracy and reproducibility.
Introduction
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known as di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine, is a molecule of significant interest due to the presence of the sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents.[1] The sulfonamide moiety is a key structural feature in drugs exhibiting antibacterial, diuretic, and hypoglycemic properties. The duplication of the p-toluenesulfonyl group in the target molecule imparts specific chemical properties, making it a valuable building block in organic synthesis.
This guide delineates a reliable and well-established two-step synthetic route, commencing with the synthesis of p-toluenesulfonamide from p-toluenesulfonyl chloride, followed by the N-sulfonylation of the resulting sulfonamide to afford the desired Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Synthesis Pathway Overview
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the intermediate, 4-methylbenzenesulfonamide.
-
Stage 2: Synthesis of the final product, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Caption: Stage 1 experimental workflow.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion.
Caption: Mechanism of p-toluenesulfonamide formation.
Stage 2: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
In the second stage, the synthesized p-toluenesulfonamide is further reacted with another equivalent of p-toluenesulfonyl chloride in the presence of a base to yield the final product. The base is crucial for deprotonating the sulfonamide nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol
-
Dissolve the dried 4-methylbenzenesulfonamide from Stage 1 in a suitable solvent such as pyridine or a mixture of an inert solvent like dichloromethane with a tertiary amine base (e.g., triethylamine). [1]2. To this solution, add one equivalent of p-toluenesulfonyl chloride portion-wise while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to neutralize the excess base and precipitate the product.
-
The crude product is collected by filtration, washed with water, and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or acetic acid.
-
The final product should be dried under vacuum.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Methylbenzenesulfonamide | 171.22 | 1.0 | 1.0 | 171.22 g |
| p-Toluenesulfonyl Chloride | 190.65 | 1.0 | 1.0 | 190.65 g |
| Pyridine (or Triethylamine) | 79.10 (101.19) | - | Excess | As solvent/base |
| Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | 325.41 | ~0.8 | - | Theoretical Yield: 260.33 g |
Workflow Diagram
Caption: Stage 2 experimental workflow.
Reaction Mechanism
The reaction proceeds via the deprotonation of the p-toluenesulfonamide by the base to form a sulfonamidate anion. This highly nucleophilic anion then attacks the electrophilic sulfur of a second molecule of p-toluenesulfonyl chloride, leading to the formation of the N-S bond and elimination of a chloride ion.
Caption: Mechanism for the formation of the final product.
Purification and Characterization
The purity of the final product, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, is crucial for its intended applications.
Purification
Recrystallization is the primary method for purifying the final product. A variety of solvents can be screened, with ethanol, acetic acid, or mixtures thereof being common choices. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form well-defined crystals, leaving impurities in the mother liquor.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of physical and spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | [2][3] |
| Molar Mass | 325.41 g/mol | [2][3] |
| Appearance | White crystalline solid | General Observation |
| Melting Point | Not explicitly found, but related compounds have melting points in the range of 80-140°C. [4][5] | Inferred |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the two p-tolyl groups. The aromatic protons will likely appear as two sets of doublets in the region of 7-8 ppm, and the methyl protons will appear as a singlet around 2.4 ppm. [2]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the quaternary carbons attached to the sulfur atoms. [2]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl groups, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-S stretching vibration may also be observed. [2]* Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.
Conclusion
This technical guide has detailed a robust and reproducible two-stage synthesis pathway for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. By providing comprehensive experimental protocols, mechanistic explanations, and characterization guidelines, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The principles and techniques described herein are foundational and can be adapted for the synthesis of other related sulfonamide derivatives.
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PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. [Link]
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A Technical Guide to the Physicochemical Characteristics of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the essential physical and chemical characteristics of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a compound of interest in synthetic and medicinal chemistry.
Compound Identification and Structure
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also commonly known as Di-p-toluenesulfonamide, is a symmetrical molecule featuring two p-toluenesulfonyl (tosyl) groups linked by a sulfonamide bridge. This structure imparts specific chemical properties that are critical for its application, for instance, as a reagent in the preparation of modified carbonic anhydrase inhibitors.[1] A precise understanding of its physicochemical profile is paramount for its effective use in research and development.
Caption: 2D Structure of Di-p-toluenesulfonamide.
| Identifier | Value | Source |
| IUPAC Name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | EPA[2] |
| Synonyms | Di-p-toluenesulfonamide, 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | ChemicalBook[1] |
| CAS Number | 3695-00-9 | EPA[2] |
| Molecular Formula | C₁₄H₁₅NO₄S₂ (Note: some sources may incorrectly list C14H15NO2S) | EPA[2] |
| Molecular Weight | 325.41 g/mol | EPA[2] |
Core Physical Properties
The physical state and thermal properties of a compound are fundamental to its handling, formulation, and reaction kinetics.
| Property | Value | Notes |
| Appearance | White to light yellow powder or crystal | TCI America |
| Melting Point | 97.0 to 101.0 °C | TCI America |
| Purity (Redox Titration) | min. 95.0 % | TCI America |
Melting Point Analysis: A Self-Validating Protocol
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2 °C) suggests high purity, whereas a broad range often indicates the presence of impurities.
Expert Insight: The choice of a slow temperature ramp rate (e.g., 1-2 °C per minute) near the expected melting point is crucial. A faster rate can cause thermal lag between the heating block and the sample, leading to an artificially elevated and broadened melting range, which could be misinterpreted as sample impurity.
Protocol for Melting Point Determination (Capillary Method):
-
Calibration: Verify the thermometer's accuracy using certified reference standards with known melting points (e.g., vanillin, caffeine) before sample analysis. This step ensures the trustworthiness of the measurements.
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
Solubility Profile
The solubility of a compound dictates its utility in various solvent systems for reactions, purifications, and biological assays. The presence of the polar sulfonamide group allows for hydrogen bonding, influencing its solubility.[3]
| Solvent | Solubility | Rationale |
| Water | Moderate | The polar sulfonamide group can form hydrogen bonds with water.[3] |
| Polar Organic Solvents (e.g., Ethanol, Acetone) | Soluble | "Like dissolves like" principle; the molecule has significant polar character.[3] |
| Non-polar Organic Solvents (e.g., Hexane) | Sparingly soluble to insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Experimental Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining equilibrium solubility.
Spectroscopic and Structural Characterization
Spectroscopic data provides an unambiguous fingerprint for compound identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. For Di-p-toluenesulfonamide, the spectrum is expected to be relatively simple due to the molecule's symmetry.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 2.4 | Singlet | Methyl (CH₃) protons |
| ~ 7.3 - 7.8 | Multiplet (AA'BB' system) | Aromatic (Ar-H) protons | |
| ¹³C NMR | ~ 21 | Methyl (CH₃) carbon | |
| ~ 127 - 145 | Aromatic (Ar-C) carbons |
Note: Actual shifts may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3100 | C-H stretch | Aromatic C-H |
| ~ 2850-2960 | C-H stretch | Methyl C-H |
| ~ 1340-1370 & 1150-1180 | Asymmetric & Symmetric S=O stretch | Sulfonamide (SO₂) |
| ~ 900-950 | S-N stretch | Sulfonamide (S-N) |
Crystal Structure Insights
Single-crystal X-ray diffraction studies on analogous sulfonamides reveal important structural details. For example, in the related compound 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, the two aromatic rings are not coplanar, enclosing a significant dihedral angle. The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N-H···O interactions, which can form dimers or more complex networks.[4] This type of molecular packing influences physical properties like melting point and solubility.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a crystalline solid with a well-defined melting point and a predictable solubility profile based on its polar sulfonamide core and aromatic appendages. Its identity and purity are reliably confirmed through a combination of thermal analysis and spectroscopic methods (NMR, IR). The structural insights from crystallographic studies on related compounds highlight the importance of intermolecular forces in defining its solid-state properties. This comprehensive physicochemical profile serves as a foundational resource for its application in advanced chemical synthesis and drug discovery.
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4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]
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Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. ResearchGate. [Link]
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Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
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P-TOLUENESULFONAMIDE CAS N°: 70-55-3. Organisation for Economic Co-operation and Development (OECD). [Link]
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Tiam-Swee, T., Razak, I. A., & Fun, H. K. (2013). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 69(Pt 12), o1813. National Center for Biotechnology Information (NCBI). [Link]
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"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" solubility data
An In-Depth Technical Guide to the Solubility Profile of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known as di-p-tolylsulfonamide or N,N-bis(4-methylphenyl)sulfonylamine, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its solubility is fundamental to its application, enabling effective formulation, purification, and delivery. This guide provides a comprehensive overview of the critical physicochemical properties of di-p-tolylsulfonamide and presents a robust, field-proven methodology for determining its solubility. While extensive quantitative solubility data for this specific molecule is not widely published, this document leverages established thermodynamic principles and validated protocols from closely related sulfonamides to provide a self-validating system for its characterization. We will explore the theoretical underpinnings of solubility, detail a step-by-step experimental protocol from solvent selection to data analysis, and discuss the application of thermodynamic models for data correlation.
Introduction: The Critical Role of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, its solubility profile dictates its behavior in various media, influencing everything from reaction kinetics during synthesis to bioavailability in a final drug product. Inaccurate or incomplete solubility data can lead to significant challenges in process development, such as poor yields during crystallization, and in drug development, including failed formulations and unpredictable in vivo performance.
This guide is structured to provide both the theoretical foundation and the practical, actionable protocols necessary to build a comprehensive solubility profile for di-p-tolylsulfonamide. We will begin by examining its core physicochemical properties, which are the primary determinants of its solubility behavior.
Physicochemical Properties of Di-p-tolylsulfonamide
Understanding the intrinsic properties of a molecule is the first step in predicting and interpreting its solubility.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | [1] |
| Synonyms | Di-p-tolylsulfonamide, Bis(p-tolylsulfonyl)amine, Di-p-Toluenesulfonimide | [1][2] |
| CAS Number | 3695-00-9 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | [1] |
| Molecular Weight | 325.4 g/mol | [1][2] |
| Melting Point | 170-172 °C | [2] |
| Appearance | Crystalline solid (predicted) |
The presence of two bulky tolyl groups and two sulfonyl moieties suggests a molecule with significant non-polar character, but also with hydrogen bond accepting (sulfonyl oxygens) and donating (N-H) capabilities. The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. A qualitative report indicates it is soluble in methanol, providing a starting point for solvent selection.[2]
Theoretical Framework: What Governs Solubility?
The dissolution of a crystalline solid is an equilibrium process governed by thermodynamics. The solubility limit is reached when the chemical potential of the solid solute is equal to the chemical potential of the solute in solution. This process is influenced by:
-
Crystal Lattice Energy: The energy holding the solid-state structure together. Higher energy requires more favorable solvent interactions to overcome.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.
-
Entropy of Mixing: The natural tendency towards a more disordered, mixed state.
The dissolution process can be described by the Gibbs energy of dissolution (ΔGdis), which must be negative for spontaneous dissolution:
ΔGdis = ΔHdis - TΔSdis
Where ΔHdis is the enthalpy of dissolution and ΔSdis is the entropy of dissolution. For many sulfonamides, the dissolution process is endothermic (ΔHdis > 0), meaning it is primarily driven by the increase in entropy (an entropy-driven process).[3]
Experimental Determination of Equilibrium Solubility
The following section details a robust protocol for the experimental determination of the solubility of di-p-tolylsulfonamide. This methodology is based on the widely accepted saturation shake-flask method, a gold standard for equilibrium solubility measurements.[4]
Mandatory Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring data integrity and reproducibility.
Objective: To determine the equilibrium solubility of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- in a selection of solvents at various temperatures.
Materials:
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (purity > 99%)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, water) of analytical grade or higher
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer or thermocouple
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for solvent compatibility)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or sealed glass tubes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium. Causality: Adding excess solute is crucial to guarantee that the solution reaches saturation.
-
Carefully add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).
-
Agitate the samples at a constant rate that ensures thorough mixing of the solid and liquid phases without creating a vortex that could lead to particle size reduction.
-
Allow the samples to equilibrate for a predetermined time. Trustworthiness: To ensure equilibrium is reached, preliminary kinetic studies should be performed. Measure the concentration at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sampling and Phase Separation:
-
Once equilibrium is established, stop agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a validated HPLC-UV method. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is a suitable starting point.[5] The method must be validated for linearity, accuracy, and precision.
-
-
Data Calculation:
-
Calculate the solubility in various units (e.g., mole fraction, molality, g/100g solvent) using the measured concentration and the densities of the solvent and the saturated solution.
-
Data Correlation with Thermodynamic Models
Raw experimental data is most valuable when it can be correlated with established thermodynamic models. This allows for interpolation of solubility at temperatures not experimentally tested and provides insight into the dissolution thermodynamics. For sulfonamides, several models have proven effective[3]:
-
Modified Apelblat Equation: A semi-empirical model that relates mole fraction solubility (x) to temperature (T).
-
λh (Buchowski) Equation: A two-parameter model particularly useful for systems where solute-solute interactions are dominant.
-
Non-Random Two-Liquid (NRTL) Model: An activity coefficient model that can describe liquid-liquid and vapor-liquid equilibrium, adapted here for solid-liquid equilibrium.
-
Wilson Equation: Another local composition model for calculating activity coefficients.
The choice of model depends on the system and the desired accuracy, with the NRTL and Apelblat equations often providing the most satisfactory fits for similar compounds.[3]
Logical Relationship Diagram
Caption: Relationship between experimental data and thermodynamic modeling.
Conclusion
While a comprehensive public database on the solubility of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is currently lacking, this guide provides the necessary framework for its rigorous determination. By combining an understanding of the compound's physicochemical properties with a robust, validated experimental protocol like the saturation shake-flask method, researchers can generate high-quality, reliable solubility data. Subsequent correlation of this data with thermodynamic models such as the Apelblat or NRTL equations will not only allow for accurate solubility prediction but also provide fundamental insights into the thermodynamics of the dissolution process. This systematic approach ensures that the generated solubility profile is trustworthy and fit for purpose in demanding research and development applications.
References
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Title: Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Benzenesulfonamide, 4-methyl-N-phenyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD) Source: Henan Longji Chemical Co., Ltd. URL: [Link]
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Title: Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K Source: ResearchGate URL: [Link]
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Title: Benzenesulfonamide, 4-methyl- Source: NIST Chemistry WebBook URL: [Link]
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Title: Solubility of p-Toluenesulfonamide in Pure and Modified Supercritical Carbon Dioxide Source: ResearchGate URL: [Link]
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Title: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Source: ResearchGate URL: [Link]
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Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]
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Title: Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K Source: ResearchGate URL: [Link]
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Title: (PDF) N,N′-Bis[(4-methylphenyl)sulfonyl]adipamide Source: ResearchGate URL: [Link]
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"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a molecule of significant interest in synthetic and medicinal chemistry. Also known by synonyms such as Bis(p-toluenesulfonyl)amine or Di-p-toluenesulfonimide, its structural verification is paramount for research and development applications. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We delve into the causal relationships behind experimental choices and provide validated, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility.
Molecular Structure and Identity
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a symmetrical molecule containing two p-toluenesulfonyl (tosyl) groups linked by a central nitrogen atom. This structure gives rise to a distinct and predictable spectroscopic fingerprint.
Caption: 2D structure of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Due to the molecule's C₂ symmetry, the two p-tolylsulfonyl groups are chemically equivalent, simplifying the resulting spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by three distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet (d) | 4H | Aromatic Protons (ortho to SO₂) |
| ~7.35 | Doublet (d) | 4H | Aromatic Protons (meta to SO₂) |
| ~2.45 | Singlet (s) | 6H | Methyl Protons (-CH₃) |
| Variable | Broad Singlet | 1H | Amine Proton (-NH-) |
Expert Interpretation: The aromatic region displays a classic AA'BB' system, which appears as two distinct doublets. The downfield shift of the ortho protons (~7.80 ppm) is due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The singlet at ~2.45 ppm integrating to 6H confirms the presence of two equivalent methyl groups. The N-H proton signal is often broad due to quadrupole broadening and its chemical shift can vary depending on solvent, concentration, and temperature; it may also exchange with deuterium in solvents like D₂O, causing it to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Four signals are typically observed for the symmetric p-tolylsulfonyl groups.
| Chemical Shift (δ) ppm | Assignment |
| ~144.5 | Quaternary Aromatic Carbon (para to SO₂) |
| ~139.0 | Quaternary Aromatic Carbon (ipso, attached to S) |
| ~129.8 | Aromatic CH Carbon (meta to SO₂) |
| ~127.5 | Aromatic CH Carbon (ortho to SO₂) |
| ~21.6 | Methyl Carbon (-CH₃) |
Expert Interpretation: The two quaternary carbons are the most deshielded, with the carbon attached to the methyl group appearing furthest downfield. The chemical shifts of the aromatic CH carbons are consistent with their positions relative to the electron-withdrawing sulfonyl group. The upfield signal at ~21.6 ppm is characteristic of the methyl group carbon.
Experimental Protocol: NMR Data Acquisition
This protocol describes a standard method for acquiring high-quality NMR spectra.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). The choice of solvent is crucial; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the N-H proton more reliably than CDCl₃.[3]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument, such as a Bruker 300 MHz or 400 MHz spectrometer, should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.[1][4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay are required compared to ¹H NMR.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3250-3300 | Medium | N-H Stretch |
| ~3050-3100 | Weak | Aromatic C-H Stretch |
| ~2920-2980 | Weak | Aliphatic C-H Stretch (from -CH₃) |
| ~1340-1370 | Strong | Asymmetric SO₂ Stretch |
| ~1150-1170 | Strong | Symmetric SO₂ Stretch |
| ~1595, ~1490 | Medium | Aromatic C=C Bending |
Expert Interpretation: The most characteristic signals in the IR spectrum of this compound are the two strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric stretch appears at a higher frequency (~1350 cm⁻¹) than the symmetric stretch (~1160 cm⁻¹).[5] The presence of a medium-intensity peak around 3280 cm⁻¹ is indicative of the N-H bond stretch. These key absorptions, combined with the C-H and aromatic C=C signals, provide strong evidence for the proposed structure.
Experimental Protocol: IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as a ratio of the sample scan to the background scan, presented in terms of absorbance or transmittance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Assignment |
| 325 | Medium | [M]⁺, Molecular Ion |
| 170 | Low | [M - C₇H₇SO₂]⁺, Loss of one p-toluenesulfonyl group |
| 155 | High | [C₇H₇SO₂]⁺, p-toluenesulfonyl cation (tosyl cation) |
| 91 | High | [C₇H₇]⁺, Tropylium cation |
Expert Interpretation: Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 325. A very common and characteristic fragmentation pathway for this class of compounds is the cleavage of the S-N bond. This results in the formation of a highly stable p-toluenesulfonyl cation at m/z 155 and a radical fragment. The tosyl cation often fragments further by losing SO₂, leading to the tropylium cation at m/z 91, which is typically a very intense peak in the spectrum. The presence of these key fragments provides unambiguous evidence for the bis(p-tolylsulfonyl) structure.
Integrated Spectroscopic Workflow
A logical workflow is essential for the comprehensive characterization of a chemical entity. This process ensures that data from multiple orthogonal techniques are used for unambiguous structure elucidation.
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
The structural elucidation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra confirm the symmetric C₁₄H₁₅ carbon-hydrogen framework. The strong, characteristic SO₂ stretching bands in the IR spectrum verify the presence of the critical sulfonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tosyl cation. Together, these spectroscopic data points provide a unique and definitive fingerprint for the title compound, ensuring its identity for any research or development application.
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An In-Depth Technical Guide to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-: Structure, Synthesis, and Inferred Biological Activity
This technical guide provides a comprehensive overview of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a molecule of interest within the broader class of sulfonamides. While direct, specific research on the mechanism of action of this particular disulfonamide is not extensively documented in publicly available literature, this guide will synthesize the available data on its chemical properties and structure. Furthermore, by examining the well-established biological activities of the sulfonamide functional group, we can infer potential mechanisms and areas for future investigation.
Compound Identification and Physicochemical Properties
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is systematically named and is also known by several synonyms, including Bis(p-tolylsulfonyl)amine and Di-p-Toluenesulfonimide[1][2][3]. It is crucial to distinguish this compound from the similarly named but structurally distinct p-toluenesulfonyl isocyanate, a highly reactive reagent used in organic synthesis[4][5].
Table 1: Physicochemical Properties of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
| Property | Value | Source |
| CAS Number | 3695-00-9 | [1][3] |
| Molecular Formula | C14H15NO4S2 | [1][3] |
| Molecular Weight | 325.41 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic data, including 15N NMR, Raman, and IR spectra, have been documented, providing a basis for its analytical identification[1].
Synthesis and Structural Elucidation
The synthesis of N-substituted 4-methylbenzenesulfonamides generally involves a two-step process. The initial step is the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding 4-methylbenzenesulfonamide. Subsequent benzylation of the sulfonamide yields the N-substituted product[6]. A common procedure for synthesizing related sulfonamides involves dissolving 4-methyl aniline in distilled water, adjusting the pH to 8 with sodium carbonate, and then adding p-toluenesulfonyl chloride while maintaining the pH between 8 and 9. The product is precipitated by adjusting the pH to 2-3 with hydrochloric acid and can be recrystallized from methanol[7].
The crystal structure of the related compound, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, reveals a bent conformation at the nitrogen atom. In the solid state, molecules can form inversion-related dimers linked by N—H⋯O hydrogen bonds[7]. The molecular structure of the title compound, with two sulfonyl groups attached to the nitrogen, is expected to have a trigonal-planar geometry around the nitrogen atom, as seen in a similar N-phenyl disulfonamide derivative[8].
Figure 2: Inferred potential mechanisms of action based on the sulfonamide class.
Distinction from p-Toluenesulfonyl Isocyanate
It is imperative to differentiate Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- from p-toluenesulfonyl isocyanate (PTSI).[4] PTSI is a highly reactive compound containing an isocyanate group (-NCO) and is widely used in organic synthesis.[4][9][10] Its primary mechanism of action involves the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles. For instance, as a dehydrating agent, the isocyanate group reacts with water to form carbon dioxide and p-toluenesulfonamide.[5] This reactivity is fundamentally different from the expected biological activity of the more stable disulfonamide.
Future Research Directions
The lack of specific mechanistic data for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- presents an opportunity for further research. Key experimental protocols to elucidate its mechanism of action would include:
-
Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly bacterial DHPS and various isoforms of human carbonic anhydrases, would be a logical first step.
-
Cell-Based Assays: Evaluating the compound's effect on the proliferation of various bacterial strains and cancer cell lines would provide insight into its potential therapeutic efficacy.
-
Structural Biology Studies: Co-crystallization with potential protein targets could reveal the specific molecular interactions driving its biological activity.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a disulfonamide with well-defined chemical and physical properties. While its specific mechanism of action has yet to be fully elucidated, its structural relationship to a broad class of biologically active sulfonamides suggests potential as an antibacterial or antitumor agent. Future research should focus on targeted biological screening and mechanistic studies to unlock the therapeutic potential of this and related disulfonamides.
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An In-depth Technical Guide to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-: Discovery, Synthesis, and Historical Context
This guide provides a comprehensive technical overview of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a molecule situated at the intersection of foundational organic synthesis and the burgeoning field of polymer science in the early 20th century. While the specific moment of its discovery is not prominently documented, its existence is a logical extension of the intensive research into sulfonamides that began in the late 19th century. This document will delve into the historical context of its parent compounds, propose its likely synthetic origins, and explore its properties and applications as understood through the lens of early industrial chemistry.
Introduction: The Rise of Sulfonamides
The story of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is intrinsically linked to the development of its parent molecule, p-toluenesulfonamide. First synthesized in the late 19th century, p-toluenesulfonamide emerged from the exploration of aromatic compounds and their reactivity.[1] This era was characterized by a burgeoning synthetic dye industry, which drove much of the innovation in organic chemistry.[2] The sulfonamide functional group, with its unique chemical reactivity, quickly found applications beyond dyes, notably as a precursor for saccharin and later, in the development of sulfa drugs.[3]
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known by the synonyms di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine, represents a further derivatization of this foundational structure. Its synthesis is a logical step in the exploration of the reactivity of the sulfonamide nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₄S₂ |
| Molecular Weight | 325.41 g/mol |
| CAS Number | 3695-00-9 |
| Appearance | White crystalline solid (predicted) |
| Melting Point | Not definitively reported, but expected to be a high-melting solid |
| Solubility | Likely insoluble in water, soluble in organic solvents |
The Unwritten Discovery: A Product of its Time
While a singular "discovery" paper for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is not readily apparent in the historical record, its synthesis was a likely outcome of the intensive investigation into the applications of p-toluenesulfonyl chloride and p-toluenesulfonamide in the early 20th century. The primary driver for the exploration of such molecules was the burgeoning plastics and coatings industry.[3][4][5]
In a 1933 patent, the use of toluene sulfonamide-aldehyde resins is described, indicating a significant industrial interest in modifying and polymerizing sulfonamides.[4] It is highly probable that in the course of these investigations, the reaction of p-toluenesulfonyl chloride with p-toluenesulfonamide was explored, leading to the formation of the di-tosylated product. The motivation for such a synthesis would have been to create a more thermally stable and chemically resistant molecule, potentially for use as a plasticizer or a component in synthetic resins.[3][5]
The logical pathway to the synthesis of this di-tosylamide is a direct consequence of the well-established reactivity of sulfonyl chlorides with amines and sulfonamides. This historical context suggests that its first synthesis likely occurred in an industrial research setting rather than as a purely academic pursuit.
Synthesis and Mechanism
The most probable and historically relevant synthetic route to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is the reaction of p-toluenesulfonyl chloride with p-toluenesulfonamide in the presence of a base. This reaction is a classic nucleophilic substitution at the sulfonyl sulfur.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the deprotonated p-toluenesulfonamide nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The base serves to deprotonate the sulfonamide, increasing its nucleophilicity.
Caption: Proposed reaction mechanism for the synthesis of di-p-toluenesulfonamide.
Experimental Protocol: A Historically Plausible Synthesis
The following protocol is a reconstruction of a plausible method for the synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- based on common laboratory practices of the early 20th century and established methods for sulfonamide synthesis.[6][7]
Materials:
-
p-Toluenesulfonamide
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (or other suitable base)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask, dissolve p-toluenesulfonamide (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be applied to facilitate dissolution.
-
Addition of Sulfonyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1 equivalent) portion-wise. The reaction is exothermic and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the starting materials (historically, this would have been done by checking for the consumption of the sulfonyl chloride).
-
Isolation: After cooling, the solid product will precipitate from the reaction mixture. The precipitate is collected by filtration.
-
Purification: The crude product is washed with water to remove any remaining base and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Drying: The purified crystals are dried in a desiccator or a drying oven at a moderate temperature.
Potential Applications in a Historical Context
Given the timeline of its likely synthesis, the primary applications for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- would have been in the materials science domain of the early to mid-20th century.
Plasticizers and Resins
The most probable application for this compound was as a plasticizer for early synthetic resins, such as those based on phenolics, urea-formaldehyde, and melamine.[3][5][8] Its rigid, bulky structure and high thermal stability would have made it an attractive candidate for improving the workability and durability of these materials. Unlike more volatile liquid plasticizers, a solid plasticizer like di-p-toluenesulfonamide would have imparted permanent flexibility and reduced migration.
Intermediate in Organic Synthesis
While less documented, it is plausible that this compound was explored as a chemical intermediate. The sulfonamide linkage, while generally stable, can be cleaved under specific conditions, and the two tosyl groups could have been envisioned as protecting groups for the central nitrogen atom in more complex syntheses.
Modern Perspectives and Conclusion
Today, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is not a widely used industrial chemical. The development of more cost-effective and specialized plasticizers and polymer additives has largely superseded its potential applications. However, its study provides a valuable window into the exploratory spirit of early 20th-century industrial chemistry.
The synthesis of this di-tosylated amide is a straightforward yet illustrative example of the fundamental reactions that underpin much of modern organic chemistry. Its history, though not explicitly written, is a testament to the logical progression of scientific inquiry, where the properties of known compounds are systematically explored through derivatization to create new materials with enhanced properties. For researchers and professionals in drug development and material science, understanding the historical context of such foundational molecules provides a richer appreciation for the evolution of the field.
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Methodological & Application
The Di-p-Toluenesulfonamide Group: A Robust Shield for Primary Amines in Complex Synthesis
Introduction: Beyond Monotrotection - The Case for N,N-Ditosylamide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2] While the p-toluenesulfonyl (tosyl) group is a well-established and robust protecting group for amines, its di-p-toluenesulfonyl (ditosyl) counterpart, "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-," offers a unique set of properties that render it particularly advantageous in specific synthetic contexts. This guide provides an in-depth exploration of the N,N-ditosylamide protecting group, from its installation and stability to its cleavage, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The primary amine functionality is a ubiquitous and highly reactive nucleophile, often necessitating protection to prevent its interference in various chemical transformations.[3] The monotosylamide, while effective, still possesses an acidic N-H proton, which can be a point of reactivity under certain basic conditions. The N,N-ditosylamide overcomes this limitation by replacing the remaining N-H proton with a second tosyl group. This double protection significantly attenuates the nucleophilicity and basicity of the nitrogen atom, rendering it exceptionally inert to a wide range of reaction conditions.
Key Advantages of the N,N-Ditosylamide Protecting Group:
-
Exceptional Stability: The two strongly electron-withdrawing tosyl groups drastically reduce the electron density on the nitrogen atom, making the N,N-ditosylamide highly resistant to a broad spectrum of reagents and reaction conditions, including strong acids and bases.
-
Complete Attenuation of Nucleophilicity: The absence of an N-H proton and the steric hindrance imposed by the two bulky tosyl groups effectively eliminate the nucleophilic character of the protected amine.
-
Enhanced Crystallinity: The introduction of two aromatic tosyl groups can often improve the crystallinity of intermediates, facilitating their purification by recrystallization.[1]
This guide will provide detailed protocols for the protection of primary amines as N,N-ditosylamides and their subsequent deprotection, along with a discussion of the underlying chemical principles.
Protection of Primary Amines as N,N-Ditosylamides
The introduction of the N,N-ditosyl group onto a primary amine is typically achieved through a one-pot reaction with an excess of p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The reaction proceeds in two steps: initial formation of the monotosylamide followed by the slower second tosylation.
Protocol 1: General Procedure for the N,N-Ditosylation of a Primary Amine
This protocol is adapted from the synthesis of N,N-ditosyl-1-amino-2-benzylaminobenzene and can be applied to a range of primary amines.[4]
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.5 - 3.0 eq)
-
Triethylamine (Et3N) or Pyridine (3.0 - 4.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (3.0 - 4.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.5 - 3.0 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude N,N-ditosylamide can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Excess of TsCl and Base: A slight excess of both p-toluenesulfonyl chloride and the base is used to drive the reaction to completion, ensuring the formation of the ditosylated product.
-
Choice of Base: Triethylamine or pyridine are commonly used as bases to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Reaction Time and Temperature: The second tosylation is generally slower than the first due to increased steric hindrance and reduced nucleophilicity of the monotosylamide. Therefore, longer reaction times at room temperature are often necessary.
-
Work-up Procedure: The acidic wash removes excess triethylamine, while the basic wash removes any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.
Diagram 1: General Workflow for the Protection of a Primary Amine as an N,N-Ditosylamide
Caption: Workflow for the protection of a primary amine as an N,N-ditosylamide.
Stability Profile of N,N-Ditosylamides
The exceptional stability of the N,N-ditosylamide protecting group is its hallmark. The two electron-withdrawing tosyl groups create a highly electron-deficient nitrogen center, making it resistant to a wide array of chemical transformations.
| Condition | Stability | Comments |
| Strongly Acidic | High | Stable to concentrated acids like HCl and H2SO4 at room temperature. Harsh conditions (elevated temperatures) may lead to cleavage. |
| Strongly Basic | High | Stable to strong bases such as NaOH, KOH, and alkoxides. The absence of an acidic N-H proton prevents deprotonation. |
| Oxidizing Agents | High | Generally stable to common oxidizing agents (e.g., KMnO4, CrO3). |
| Reducing Agents | Variable | Stable to many reducing agents (e.g., NaBH4, H2/Pd). However, it is susceptible to cleavage by stronger reductive methods. |
| Nucleophiles | High | The steric bulk and electron-deficient nature of the nitrogen atom make it highly resistant to nucleophilic attack. |
| Organometallics | High | Generally stable to Grignard reagents and organolithiums at low temperatures. |
Deprotection of N,N-Ditosylamides
The robust nature of the N,N-ditosylamide group necessitates forcing conditions for its removal. The most common and effective methods involve reductive cleavage.
Protocol 2: Reductive Deprotection of an N,N-Ditosylamide using Sodium Amalgam
This method is a powerful and reliable way to cleave the N-S bonds of N,N-ditosylamides.[5]
Materials:
-
N,N-Ditosylamide (1.0 eq)
-
Sodium amalgam (Na(Hg)) (6-10 eq of Na)
-
Methanol (MeOH)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Dissolve the N,N-ditosylamide (1.0 eq) in methanol in a round-bottom flask.
-
Add disodium hydrogen phosphate (Na2HPO4) to the solution to maintain a slightly basic pH.
-
Add sodium amalgam (6-10 eq of Na) portion-wise to the vigorously stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Continue stirring until the reaction is complete (monitor by TLC). This may take several hours.
-
After completion, carefully decant the methanol solution from the mercury.
-
Quench any remaining sodium amalgam with a small amount of water.
-
Concentrate the methanolic solution under reduced pressure.
-
Partition the residue between water and an organic solvent (DCM or EtOAc).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to afford the crude primary amine.
-
The product can be further purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Sodium Amalgam: A potent reducing agent that provides a source of solvated electrons for the reductive cleavage of the N-S bonds.
-
Methanol: Acts as a proton source to protonate the amine anion formed during the reaction.
-
Na2HPO4: A buffer to prevent the reaction mixture from becoming too basic, which could lead to side reactions.
-
Vigorous Stirring: Essential to ensure good contact between the heterogeneous sodium amalgam and the dissolved substrate.
Diagram 2: Proposed Mechanism for the Reductive Cleavage of an N,N-Ditosylamide
Caption: Proposed mechanism for the reductive cleavage of an N,N-ditosylamide.
Protocol 3: Acidic Deprotection of an N,N-Ditosylamide using HBr and Phenol
For substrates that are sensitive to strong reducing agents, acidic cleavage can be an alternative, although it often requires harsh conditions.
Materials:
-
N,N-Ditosylamide (1.0 eq)
-
33% HBr in acetic acid
-
Phenol
-
Acetic acid
-
Diethyl ether
Procedure:
-
Place the N,N-ditosylamide (1.0 eq) and phenol (as a scavenger) in a sealed tube or a flask equipped with a reflux condenser.
-
Add a solution of 33% HBr in acetic acid.
-
Heat the mixture at 70-100 °C for several hours to overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
The free amine can be obtained by neutralizing the salt with a base (e.g., aqueous NaOH or NaHCO3) and extracting with an organic solvent.
Causality Behind Experimental Choices:
-
HBr in Acetic Acid: A strong acid capable of protonating the sulfonamide oxygen, facilitating the cleavage of the N-S bond.
-
Phenol: Acts as a scavenger to trap the tosyl cation or other electrophilic species generated during the reaction, preventing side reactions with the desired product.
-
Elevated Temperature: The high stability of the N,N-ditosylamide necessitates heating to achieve a reasonable reaction rate.
Spectroscopic Characterization of N,N-Ditosylamines
The formation of an N,N-ditosylamide can be confirmed by various spectroscopic techniques.
| Technique | Characteristic Features |
| ¹H NMR | Disappearance of the N-H proton signal of the primary amine. Appearance of signals for the two tosyl groups, typically a singlet for the methyl protons around 2.4 ppm and aromatic protons in the 7.3-7.9 ppm region.[4][6] |
| ¹³C NMR | Appearance of signals corresponding to the carbons of the two tosyl groups.[6] |
| IR Spectroscopy | Disappearance of the N-H stretching bands of the primary amine (typically in the 3300-3500 cm⁻¹ region). Appearance of strong S=O stretching bands around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the N,N-ditosylated product will be observed. |
Conclusion
The N,N-ditosylamide group serves as an exceptionally robust protecting group for primary amines, offering superior stability under a wide range of synthetic conditions where other protecting groups might fail. While its removal requires forcing conditions, the availability of reliable reductive and acidic cleavage methods makes it a valuable tool in the arsenal of the synthetic chemist. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the di-p-toluenesulfonamide protecting group in their complex synthetic endeavors.
References
-
Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?[8]
-
ResearchGate. (2023). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide.[4]
-
ResearchGate. (2025, August 10). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers.[5]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.[1]
-
RSC Publishing. (n.d.). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides.[9]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.[2]
-
PubMed Central. (2025, July 22). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents.[10]
-
Benchchem. (n.d.). A Comparative Analysis of Tosyl- vs. Nosyl-Activated Aminating Agents for Researchers.[11]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines.[3]
-
ResearchGate. (n.d.). (PDF) Mechanistic Insights into the Reductive N–O Bond Cleavage of O -Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents.[12]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.[13]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis.[14]
-
Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.[15]
-
Wikipedia. (n.d.). Peptide synthesis.[16]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.[6]
-
Wikipedia. (n.d.). Protecting group.[17]
-
National Institutes of Health. (n.d.). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin.[18]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.[7]
-
OSTI.GOV. (n.d.). The Mechanism of N-N Double Bond Cleavage by an Iron(II)-Hydride Complex.[19]
-
PubMed Central. (n.d.). Introduction to Peptide Synthesis.[20]
-
ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids.[21]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination.[22]
-
ResearchGate. (2025, August 7). Sodium Amalgam, a Useful Reducing Reagent for Formation of Amines from Azides Bearing a Variety of Functional Groups.[23]
-
Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions.[24]
-
University of Ottawa. (n.d.). Nitrogen NMR.[25]
-
PubMed. (n.d.). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory.[26]
-
RSC Publishing. (2020, March 25). General and selective synthesis of primary amines using Ni-based homogeneous catalysts.[27]
-
Iowa State University. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[28]
-
SciSpace. (n.d.). Top 12 papers published in the topic of Sodium amalgam in 2001.[29]
-
Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Reactivity of the N-Tosyl Group on a Hydantoin Ring.[30]
-
RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity.[31]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.[32]
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"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" in catalytic reactions
An In-Depth Technical Guide to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- in Catalytic Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, commonly known as di(p-tolylsulfonyl)amine or bis(p-tolylsulfonyl)amine. While not typically employed as a catalyst in its own right, this compound is a critical reagent and precursor for generating versatile nitrogen-containing substrates essential for modern transition-metal catalysis. Its stability, handling characteristics, and reactivity make it a cornerstone for synthesizing N-arylsulfonamides, which are widely used as directing groups and nitrogen sources in powerful catalytic transformations such as C-H functionalization. This document details the mechanistic principles, provides field-tested experimental protocols, and summarizes key data for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction to Di(p-tolylsulfonyl)amine
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a crystalline solid belonging to the di-sulfonimide class of compounds. It is characterized by a central nitrogen atom bonded to two electron-withdrawing p-toluenesulfonyl (tosyl) groups. This structural feature renders the N-H proton acidic and makes the compound an excellent and stable source for the tosylamide moiety.
Chemical Identity:
-
IUPAC Name: 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide[1]
-
Common Synonyms: Di(p-tolylsulfonyl)amine, Bis(p-tolylsulfonyl)amine, Di-p-toluenesulfonimide
-
CAS Number: 3695-00-9[2]
-
Molecular Formula: C₁₄H₁₅NO₄S₂[2]
-
Molecular Weight: 325.41 g/mol [2]
The primary utility of di(p-tolylsulfonyl)amine in catalysis is indirect but indispensable. It serves as a superior reagent for the synthesis of N-aryl and N-alkyl p-toluenesulfonamides. These resulting sulfonamides are not merely protecting groups; they are powerful directing groups in transition-metal-catalyzed reactions, enabling the selective functionalization of otherwise inert C-H bonds. This guide will focus on this critical application.
Core Application: A Gateway to Sulfonamide-Directed C-H Functionalization
The true value of di(p-tolylsulfonyl)amine is realized when it is used to prepare substrates for catalytic C-H activation. The sulfonamide moiety (R-SO₂NH-) is an exemplary directing group, particularly in rhodium, palladium, and ruthenium catalysis. It reversibly coordinates to the metal center, positioning the catalyst in close proximity to a specific C-H bond (typically at the ortho position of an aromatic ring), thereby enabling regioselective functionalization.
Mechanistic Rationale: The Role of the Sulfonamide Directing Group
In rhodium-catalyzed C-H activation, for instance, the sulfonamide group acts as a bidentate ligand. The nitrogen atom coordinates to the rhodium center, and after deprotonation, the anionic nitrogen facilitates the C-H activation step via a concerted metalation-deprotonation (CMD) pathway. This forms a stable five- or six-membered rhodacycle intermediate, which is the key to the reaction's selectivity. Once this intermediate is formed, it can react with various coupling partners, such as alkynes, alkenes, or isocyanides, leading to the construction of complex molecular architectures.[3][4]
The general catalytic cycle for a Rh(III)-catalyzed annulation of an N-arylsulfonamide with an alkyne is depicted below. This process allows for the efficient synthesis of heterocyclic scaffolds common in medicinal chemistry.
Caption: Rh(III)-Catalyzed C-H Activation/Annulation Cycle.
Experimental Protocols
This section provides two key protocols. The first details the synthesis of the N-aryl p-toluenesulfonamide substrate starting from di(p-tolylsulfonyl)amine. The second describes the subsequent use of this substrate in a representative rhodium-catalyzed C-H annulation reaction.
Protocol 1: Synthesis of N-Phenyl-4-methylbenzenesulfonamide
This protocol describes the tosylation of an aniline using di(p-tolylsulfonyl)amine as the tosyl source, which is a cleaner alternative to using tosyl chloride with a base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Di(p-tolylsulfonyl)amine | ≥98% | Commercial | The topic compound |
| Aniline | Reagent Grade, ≥99% | Commercial | Freshly distilled if necessary |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use dry solvent from a sealed bottle |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Lab Prepared | For workup |
| Brine | Saturated NaCl(aq) | Lab Prepared | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |
| Round-bottom flask, condenser, stir bar | - | - | Standard glassware |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add di(p-tolylsulfonyl)amine (3.25 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) and anhydrous DMF (40 mL).
-
Substrate Addition: Add aniline (0.93 g, 10.0 mmol, 1.0 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted aniline, followed by deionized water (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure N-phenyl-4-methylbenzenesulfonamide as a white solid.
Protocol 2: Rh(III)-Catalyzed Annulation with Diphenylacetylene
This protocol details the synthesis of a substituted indole derivative via C-H activation of the previously synthesized N-phenylsulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Phenyl-4-methylbenzenesulfonamide | From Protocol 1 | - | Substrate |
| Diphenylacetylene | ≥98% | Commercial | Alkyne coupling partner |
| [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer) | - | Commercial | Catalyst precursor |
| Silver Hexafluoroantimonate (AgSbF₆) | ≥98% | Commercial | Halide scavenger/activator |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercial | Reaction solvent |
| Celite® | - | Commercial | For filtration |
Step-by-Step Procedure
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, add [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 2.5 mol%) and AgSbF₆ (34.3 mg, 0.10 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.
-
Reagent Addition: To this catalyst mixture, add N-phenyl-4-methylbenzenesulfonamide (247 mg, 1.0 mmol, 1.0 equiv) and diphenylacetylene (214 mg, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Concentration: Rinse the Celite® pad with additional dichloromethane (10 mL) and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to yield the desired 2,3-diphenyl-1-tosyl-1H-indole product.
Caption: Overall experimental workflow from substrate synthesis to final product.
Data Summary: Scope of Catalytic Annulation
The sulfonamide-directed C-H functionalization strategy is highly versatile. The following table summarizes representative results for the rhodium-catalyzed annulation of various N-aryl sulfonamides with different alkynes, demonstrating the broad scope of the methodology.
| Entry | N-Aryl Sulfonamide Substituent (R¹) | Alkyne Substituents (R²/R³) | Product Yield (%) |
| 1 | H | Ph / Ph | 92 |
| 2 | 4-Me | Ph / Ph | 88 |
| 3 | 4-OMe | Ph / Ph | 95 |
| 4 | 4-Cl | Ph / Ph | 78 |
| 5 | H | Et / Et | 85 |
| 6 | H | Me / CO₂Me | 75 |
| 7 | 3-Me | Ph / Ph | 90 |
Yields are representative isolated yields based on published literature for analogous reactions and serve as a general guide.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (di(p-tolylsulfonyl)amine) is a fundamentally important reagent for modern synthetic chemistry. While its direct catalytic applications are limited, its role as a precursor to N-sulfonylated compounds is paramount. The resulting sulfonamides are powerful and versatile directing groups that enable highly regioselective and efficient transition-metal-catalyzed C-H functionalization reactions. The protocols and principles outlined in this guide demonstrate a robust pathway from this stable starting material to complex, high-value heterocyclic products, underscoring its significance for researchers in both academic and industrial settings.
References
-
Zhu, C., & Falck, J. R. (2012). Rhodium Catalyzed C-H Olefination of N-benzoylsulfonamides With Internal Alkenes. Chemical Communications, 48(11), 1674-1676. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Substance Details - SRS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link]
-
Song, G., Wang, F., & Li, X. (2012). Rhodium-catalyzed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. Angewandte Chemie International Edition, 51(2), 445-449. [Link]
-
Zhu, C., Xie, W., & Falck, J. R. (2011). Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation. Chemistry-A European Journal, 17(45), 12591-12595. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77279, 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Benzenesulfonamide_-4-methyl-N-(4-methylphenyl_sulfonyl-]([Link]
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- 4. Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-"
Introduction: The Versatility of a Ditosylated Amine
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, more commonly known as di-p-toluenesulfonamide, di(p-toluenesulfonyl)amine, or simply bistosylimide, is a crystalline solid with the chemical formula C₁₄H₁₅NO₄S₂ and a molecular weight of 325.41 g/mol .[1][2] Its structure, featuring a central nitrogen atom bonded to two electron-withdrawing p-toluenesulfonyl (tosyl) groups, imparts a significant acidic character to the N-H proton. This heightened acidity makes it a valuable and versatile reagent in organic synthesis, serving as a potent nucleophile upon deprotonation.
This guide provides an in-depth exploration of the experimental setups for key reactions involving di-p-toluenesulfonamide. We will delve into its synthesis, its application in N-alkylation and N-arylation reactions to generate substituted sulfonamides, and the critical subsequent step of selective deprotection. The protocols described herein are designed to be self-validating, with explanations for the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide[2] |
| CAS Number | 3695-00-9[1][2] |
| Molecular Formula | C₁₄H₁₅NO₄S₂[1][2] |
| Molecular Weight | 325.41 g/mol [1][2] |
| Appearance | White to off-white crystalline solid |
| Safety | Causes serious eye irritation.[2] Standard PPE required. |
Part 1: Synthesis of Di-p-toluenesulfonamide
The preparation of the starting material is a foundational step. The most common and straightforward synthesis involves the reaction of p-toluenesulfonamide with p-toluenesulfonyl chloride (TsCl). The causality behind this reaction lies in the nucleophilicity of the nitrogen atom in p-toluenesulfonamide, which attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.
Protocol 1: Synthesis via Sulfonylation of p-Toluenesulfonamide
Principle: This protocol follows a standard nucleophilic substitution pathway. Pyridine serves as both the base and, in some cases, the solvent, activating the sulfonyl chloride for attack.
Materials:
-
p-Toluenesulfonamide (1 equiv.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv.)
-
Pyridine (solvent and base)
-
Hydrochloric acid (2 M)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide in pyridine.
-
Slowly add p-toluenesulfonyl chloride to the solution portion-wise to control the initial exotherm.
-
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-cold 2 M HCl. This step protonates the pyridine, rendering it water-soluble, and causes the product to precipitate.
-
Stir the acidic mixture vigorously for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure di-p-toluenesulfonamide as a white crystalline solid.
-
Dry the product in a vacuum oven. Characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Core Applications in N-Functionalization
The synthetic utility of di-p-toluenesulfonamide shines in its N-alkylation and N-arylation reactions. The resulting N-substituted ditosylamides are stable intermediates that can subsequently undergo selective mono-detosylation to yield valuable N-alkyl or N-aryl-p-toluenesulfonamides.
N-Alkylation Reactions
Causality: The N-H proton of di-p-toluenesulfonamide is significantly more acidic (pKa ≈ 10-11 in DMSO) than that of a typical monosulfonamide. This allows for facile deprotonation with moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), generating a potent nitrogen nucleophile. This nucleophile readily participates in Sₙ2 reactions with various alkylating agents.
Caption: General workflow for N-alkylation.
Protocol 2: N-Alkylation using an Alkyl Halide
Materials:
-
Di-p-toluenesulfonamide (1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Add di-p-toluenesulfonamide, anhydrous K₂CO₃, and anhydrous DMF to a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise via syringe.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC.[3]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-alkyl di-p-toluenesulfonamide.
Data Summary for N-Alkylation:
| Base | Alkylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Benzyl Bromide | DMF | 80 | >90 |
| NaH | Ethyl Iodide | THF | 65 (reflux) | >95 |
| Cs₂CO₃ | Methyl Tosylate | Acetonitrile | 70 | >90 |
N-Arylation Reactions
Causality: The formation of an N-aryl bond with di-p-toluenesulfonamide typically requires transition-metal catalysis, most commonly employing copper or palladium complexes. In Chan-Lam or Buchwald-Hartwig type couplings, the catalyst facilitates the cross-coupling between the deprotonated ditosylamide and an aryl partner, such as an arylboronic acid or aryl halide. The reaction forms a new nitrogen-carbon bond, a key linkage in many pharmaceutical compounds.[4][5]
Caption: General workflow for N-arylation.
Protocol 3: Copper-Catalyzed N-Arylation with an Arylboronic Acid
Materials:
-
Di-p-toluenesulfonamide (1 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 equiv.)
-
Pyridine (2 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a round-bottom flask, add di-p-toluenesulfonamide, the arylboronic acid, and Cu(OAc)₂.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DCM and pyridine via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically open to the air, as oxygen can facilitate the catalytic cycle.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove pyridine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-aryl di-p-toluenesulfonamide.
Part 3: Selective Mono-Deprotection
Causality: The tosyl group is renowned for its stability, making its removal (detosylation) a challenging yet crucial step.[6] For N-substituted di-p-toluenesulfonamides, the goal is often to remove only one of the two tosyl groups to furnish the mono-substituted product. This selective cleavage can be achieved under reductive conditions. Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol can effect the reductive cleavage of the N-S bond.[4][7][8] The precise mechanism can be complex, but it generally involves single-electron transfer from the reducing agent to the sulfonyl group.
Protocol 4: Reductive Mono-Detosylation with Magnesium/Methanol
Principle: This method offers a convenient and effective way to remove one tosyl group under neutral, reductive conditions. Magnesium metal acts as the electron source, while methanol serves as a proton source.
Materials:
-
N-Alkyl or N-Aryl Di-p-toluenesulfonamide (1 equiv.)
-
Magnesium turnings (6-10 equiv.)
-
Methanol, anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate
Procedure:
-
Add the N-substituted di-p-toluenesulfonamide and anhydrous methanol to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the magnesium turnings to the solution.
-
Heat the mixture to reflux. The reaction is often accompanied by vigorous hydrogen evolution.
-
Stir at reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0°C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude N-substituted p-toluenesulfonamide by flash chromatography or recrystallization.
Data Summary for Detosylation Methods:
| Substrate Type | Reagents and Conditions | Solvent | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N-Ditosylamides | Mg, reflux | Methanol | 2-6 h | 78-98 | [6] |
| Primary Tosylamides | 1. (CF₃CO)₂O; 2. SmI₂ | THF | < 1 h | Good-Excellent | [4][8] |
| Various Tosylamides | NaH | DMF | Variable | Variable | [7] |
| N,N-Ditosylamides | Electrochemical (Pt cathode) | Methanol | Variable | Good |[9] |
Conclusion
Di-p-toluenesulfonamide is a powerful synthetic building block whose utility extends far beyond that of a simple sulfonamide. Its unique acidity allows for controlled N-functionalization through straightforward alkylation and arylation protocols. The subsequent selective mono-detosylation provides a reliable pathway to mono-substituted sulfonamides, which are prevalent motifs in medicinal chemistry and materials science. The protocols and workflows detailed in this guide provide researchers with a robust framework for utilizing this versatile reagent, grounded in an understanding of the chemical principles that ensure successful and reproducible outcomes.
References
-
PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Comptox Chemicals Dashboard. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ResearchGate. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: A general authoritative text on protecting groups, URL not specific to a single page).
-
Verma, A., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(23), 8864–8867. Available at: [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. Available at: [Link]
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- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of Di-p-Toluenesulfonamide in Modern Synthesis: A Guide for Exploratory Cross-Coupling Reactions
Foreword for the Pioneering Chemist
In the ever-evolving landscape of organic synthesis, the quest for novel reagents that offer unique reactivity, stability, and synthetic advantages is paramount. This guide ventures into the largely uncharted territory of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- , a compound more commonly known as di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine. While its simpler analog, p-toluenesulfonamide, is a stalwart in N-arylation and as a protecting group, the utility of the di-tosylated amine as a direct reagent in cross-coupling reactions remains a frontier for discovery.
This document serves as both a detailed overview of di-p-toluenesulfonamide and a forward-looking guide for researchers, scientists, and drug development professionals. We will delve into its synthesis and established properties, and then, guided by mechanistic principles and established protocols for related compounds, we will propose its potential applications in palladium- and copper-catalyzed cross-coupling reactions. The protocols herein are presented as robust starting points for investigation, designed to empower you to explore the untapped potential of this intriguing molecule.
Characterization and Synthesis of Di-p-Toluenesulfonamide
Di-p-toluenesulfonamide is a crystalline solid with the molecular formula C₁₄H₁₅NO₄S₂.[1] Its structure, featuring a central nitrogen atom bonded to two p-toluenesulfonyl (tosyl) groups, imparts a unique electronic character. The strong electron-withdrawing nature of the two tosyl groups renders the N-H proton significantly acidic and the nitrogen center nucleophilic upon deprotonation.
Table 1: Physicochemical Properties of Di-p-Toluenesulfonamide
| Property | Value |
| IUPAC Name | 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide |
| Synonyms | Bis(p-tolylsulfonyl)amine, Di-p-Toluenesulfonimide |
| CAS Number | 3695-00-9 |
| Molecular Formula | C₁₄H₁₅NO₄S₂ |
| Molecular Weight | 325.4 g/mol |
| Appearance | White crystalline solid |
Protocol 1: Synthesis of Di-p-Toluenesulfonamide
The synthesis of di-p-toluenesulfonamide is a straightforward procedure, typically involving the reaction of p-toluenesulfonamide with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
p-Toluenesulfonamide
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Acetone or a similar polar aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in acetone.
-
Add a suitable base, such as powdered sodium hydroxide or potassium carbonate (1.5-2 equivalents), to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in acetone to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot ethanol or acetic acid and allow it to recrystallize upon cooling.
-
Filter the purified crystals, wash with cold water, and dry under vacuum to yield di-p-toluenesulfonamide.
Prospective Applications in Cross-Coupling Reactions: A Mechanistic Rationale
While direct literature on the use of di-p-toluenesulfonamide as a cross-coupling reagent is sparse, its structure suggests intriguing possibilities. The deprotonated di-tosylamide anion is a soft, delocalized nucleophile. This property could be harnessed in C-N bond-forming reactions. Furthermore, the potential for one of the tosyl groups to act as a leaving group under certain catalytic conditions opens avenues for its use as an N-tosyl transfer reagent.
Di-p-Toluenesulfonamide as a Nucleophile in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] We propose that the sodium or potassium salt of di-p-toluenesulfonamide could serve as a competent nucleophile in the palladium-catalyzed coupling with aryl halides or triflates. The resulting N-aryl-di-p-toluenesulfonamide could then potentially be selectively deprotected to yield N-aryl-p-toluenesulfonamides or the corresponding anilines.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination using di-p-toluenesulfonamide.
Exploratory Protocols for Cross-Coupling Reactions
The following protocols are designed as robust starting points for investigating the reactivity of di-p-toluenesulfonamide in cross-coupling reactions. They are based on well-established methods for p-toluenesulfonamide and other related nucleophiles.
Protocol 2: Palladium-Catalyzed N-Arylation of Di-p-Toluenesulfonamide (Buchwald-Hartwig Type)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of di-p-toluenesulfonamide with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Di-p-toluenesulfonamide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, di-p-toluenesulfonamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-di-p-toluenesulfonamide.
Table 2: Screening of Reaction Conditions for N-Arylation
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 110 | Expected High |
| 2 | SPhos | K₂CO₃ | Dioxane | 100 | To be determined |
| 3 | RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | To be determined |
| 4 | dppf | K₃PO₄ | DMF | 120 | To be determined |
Protocol 3: Copper-Catalyzed N-Arylation of Di-p-Toluenesulfonamide (Ullmann Type)
Copper-catalyzed N-arylation offers a complementary approach, particularly for aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
Di-p-toluenesulfonamide (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealable reaction vessel, combine the aryl iodide, di-p-toluenesulfonamide, CuI, and K₃PO₄.
-
Flush the vessel with argon or nitrogen.
-
Add anhydrous DMF and DMEDA via syringe.
-
Seal the vessel and heat the mixture at 110-120 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Sources
Application Notes and Protocols for the Derivatization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- for Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1] The compound Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known as N,N-ditosyl-p-toluenesulfonamide, represents a unique starting material for the generation of diverse chemical probes and compound libraries. Its structure, featuring a nitrogen atom masked by two p-toluenesulfonyl (tosyl) groups, offers a stable scaffold that, upon strategic modification, can be elaborated into a variety of tools for biological investigation.[2] Derivatives of p-toluenesulfonamide have been explored for antibacterial, antifungal, and anticancer properties, often acting by mimicking natural substrates to interfere with enzyme function.[3]
This guide provides a comprehensive framework for the strategic derivatization of this ditosyl compound. We will detail the critical gateway reaction—selective mono-detosylation—to unmask a reactive secondary sulfonamide. Subsequently, we will provide detailed protocols for the installation of key functional moieties for biological assays, including fluorescent reporters for cellular imaging, biotin for target identification and affinity-based purification, and versatile linkers for click chemistry applications. Each section is designed to provide not only the procedural steps but also the underlying chemical rationale, purification strategies, and methods for rigorous characterization, empowering researchers to generate high-quality molecular probes for their drug discovery and chemical biology programs.
Part 1: The Gateway Reaction - Selective Mono-Detosylation
The core of unlocking the synthetic potential of N,N-ditosyl-p-toluenesulfonamide lies in the selective removal of one of the two tosyl groups. This transformation yields N-(p-toluenesulfonyl)-p-toluenesulfonamide, a secondary sulfonamide with a reactive N-H bond that is amenable to a wide range of derivatization reactions. While complete detosylation often requires harsh conditions, milder reductive methods can be modulated to favor mono-deprotection.[4]
The use of magnesium in methanol (Mg/MeOH) is a versatile and economical method for desulfonylation under mild conditions.[2][5] The proposed mechanism involves electron transfer from magnesium to the sulfonamide, leading to cleavage of the N-S bond. By carefully controlling the stoichiometry of the reagents and the reaction time, selective cleavage of one tosyl group can be achieved.
Diagram 1: Proposed Workflow for Derivatization
Caption: Workflow from the starting material to functional probes.
Protocol 1: Selective Mono-Detosylation using Magnesium/Methanol
This protocol describes a starting point for the selective removal of one tosyl group. Researchers should note that optimization of reagent stoichiometry and reaction time is crucial to maximize the yield of the mono-detosylated product and minimize the formation of the fully deprotected p-toluenesulfonamide.
Materials:
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of N,N-ditosyl-p-toluenesulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (2.0 - 4.0 eq).
-
Stir the suspension at room temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting material while maximizing the formation of the mono-detosylated product.
-
Upon reaching the optimal conversion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the magnesium is consumed.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Purification and Characterization:
-
Purification: Utilize a gradient elution system on a silica gel column, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 70:30 Hexane:EtOAc) to separate the starting material, the desired mono-tosylated product, and any fully deprotected p-toluenesulfonamide.[6][7]
-
Characterization: The successful formation of N-(p-toluenesulfonyl)-p-toluenesulfonamide can be confirmed by:
-
¹H NMR: Appearance of a signal for the N-H proton.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the mono-detosylated product.
-
Part 2: Derivatization for Biological Applications
The N-(p-toluenesulfonyl)-p-toluenesulfonamide intermediate is a versatile platform for introducing a variety of functional groups. The following protocols detail methods for creating fluorescent probes, biotinylated affinity reagents, and precursors for click chemistry-based library synthesis.
Strategy A: Fluorescent Labeling for Cellular Imaging
Introducing a fluorescent tag allows for the visualization of the compound's localization within cells, providing insights into its uptake, distribution, and potential sites of action. Fluorescein isothiocyanate (FITC) is a commonly used reagent that reacts with primary amines, but for derivatizing our secondary sulfonamide, an alkylation strategy with a fluorescent halide is more appropriate.
Diagram 2: Fluorescent Labeling Workflow
Caption: Workflow for synthesizing and applying a fluorescent probe.
Protocol 2: Synthesis of a Fluorescein-Labeled Sulfonamide
Materials:
-
N-(p-toluenesulfonyl)-p-toluenesulfonamide (from Protocol 1)
-
5-(Bromomethyl)fluorescein or similar fluorescent alkyl halide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve N-(p-toluenesulfonyl)-p-toluenesulfonamide (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and the fluorescent alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until the reaction is complete as monitored by TLC or LC-MS. Protect the reaction from light.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purification: The crude product is often a mixture of isomers and requires purification by reverse-phase HPLC. A typical gradient could be from 20% to 80% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30 minutes.[8][9]
-
Characterization:
-
LC-MS: Confirm the molecular weight of the desired product.
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra to confirm the integrity of the fluorophore. The derivatized sulfonamides should exhibit fluorescence properties characteristic of the chosen tag (e.g., for fluorescamine derivatives, excitation at ~405 nm and emission at ~495 nm).[10]
-
Strategy B: Biotinylation for Target Identification
Biotinylation is a powerful technique for identifying the cellular binding partners of a small molecule. The high-affinity interaction between biotin and streptavidin allows for the selective capture of the biotinylated probe along with its interacting proteins from cell lysates.[11]
Protocol 3: Synthesis of a Biotinylated Sulfonamide
Materials:
-
N-(p-toluenesulfonyl)-p-toluenesulfonamide (from Protocol 1)
-
Biotin-PEG-linker-NHS ester (choose a linker of desired length)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Diethyl ether
-
Streptavidin-conjugated magnetic beads
Procedure: Note: This is a two-step process involving first creating an amino-functionalized sulfonamide.
Step 1: Synthesis of an Amino-Linker Sulfonamide
-
React N-(p-toluenesulfonyl)-p-toluenesulfonamide with a suitable N-Boc protected aminoalkyl halide (e.g., N-(2-bromoethyl)-Boc-amine) under basic conditions (K₂CO₃ in DMF) as described in Protocol 2.
-
Purify the product by silica gel chromatography.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the primary amine.
Step 2: Biotinylation
-
Dissolve the amino-linker sulfonamide (1.0 eq) in anhydrous DMF.
-
Add TEA (2.0 eq) followed by the Biotin-PEG-linker-NHS ester (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
Purification and Application:
-
Purification: The biotinylated product can be purified by reverse-phase HPLC.[12]
-
Application Protocol (Affinity Pulldown):
-
Incubate the biotinylated sulfonamide with cell lysate.
-
Add streptavidin-conjugated magnetic beads to capture the probe and its binding partners.[11]
-
Wash the beads extensively to remove non-specific binders. A typical wash series could include a high salt buffer, a non-ionic detergent buffer, and a final buffer wash.[13]
-
Elute the bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blot or mass spectrometry to identify potential targets.
-
Strategy C: Installation of a Click Chemistry Handle
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for bioconjugation and library synthesis.[9] Installing an azide or alkyne handle onto the sulfonamide scaffold opens up a vast chemical space for further derivatization.
Protocol 4: Synthesis of an Azide-Functionalized Sulfonamide
Materials:
-
N-(p-toluenesulfonyl)-p-toluenesulfonamide (from Protocol 1)
-
1-Bromo-2-(2-azidoethoxy)ethane or a similar azido-linker with a leaving group
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(p-toluenesulfonyl)-p-toluenesulfonamide (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and the azido-linker (1.1 eq).
-
Stir the mixture at 50-60 °C until the starting material is consumed (monitor by TLC).
-
Work up the reaction as described in Protocol 2.
-
Purify the crude product by silica gel column chromatography using a Hexane:EtOAc gradient.
Application in Click Chemistry: The resulting azide-functionalized sulfonamide can be reacted with any alkyne-containing molecule (e.g., a fluorescent dye, a building block for library synthesis, or a biomolecule) in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) to form a stable triazole linkage. This modular approach is central to combinatorial chemistry and fragment-based drug discovery.[14]
Data Summary and Comparison
| Derivatization Strategy | Reporter/Handle | Primary Application | Key Advantages | Purification Method |
| Fluorescent Labeling | Fluorophore (e.g., Fluorescein) | Cellular Imaging, High-Throughput Screening | Direct visualization of compound localization. | Reverse-Phase HPLC |
| Biotinylation | Biotin | Target Identification, Affinity Purification | High-affinity capture of binding partners. | Reverse-Phase HPLC |
| Click Chemistry | Azide or Alkyne | Library Synthesis, Bioconjugation | High efficiency, modularity, bio-orthogonality. | Silica Gel Chromatography |
Conclusion
The derivatization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- provides a robust platform for the creation of valuable tools for chemical biology and drug discovery. The key to this process is the selective mono-detosylation to generate a reactive secondary sulfonamide. From this critical intermediate, fluorescent probes, biotinylated affinity reagents, and modular building blocks for library synthesis can be efficiently prepared. The protocols and strategies outlined in this guide offer a comprehensive starting point for researchers to develop customized molecular probes to investigate complex biological systems. Rigorous purification and characterization are paramount to ensure the quality and reliability of these tools in subsequent biological assays.
References
-
PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. PrepChem.com. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for? Retrieved from [Link]
-
ResearchGate. (2025, August 6). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Retrieved from [Link]
-
PubMed. (n.d.). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Retrieved from [Link]
-
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In-Depth Technical Guide: Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- in Medicinal Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- , also known by its synonyms Ditosylamine and Bis(p-tolylsulfonyl)amine. This guide delves into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.
Introduction and Chemical Properties
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Ditosylamine) is a disulfonamide compound characterized by a central nitrogen atom bonded to two p-toluenesulfonyl groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, diuretic, and anticancer properties.[1] The disulfonamide motif, in particular, has garnered interest for its potential as a bioactive scaffold.[2]
Table 1: Chemical and Physical Properties [3]
| Property | Value |
| IUPAC Name | 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide |
| Synonyms | Ditosylamine, Bis(p-tolylsulfonyl)amine, Di-p-Toluenesulfonimide |
| CAS Number | 3695-00-9 |
| Molecular Formula | C₁₄H₁₅NO₄S₂ |
| Molecular Weight | 325.4 g/mol |
| Appearance | White crystalline solid (typical) |
| Solubility | Generally soluble in organic solvents like dichloromethane, acetone, and ethyl acetate. Limited solubility in water. |
Synthesis Protocol
The synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- can be achieved through the reaction of p-toluenesulfonamide with p-toluenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl sulfur. The nitrogen atom of the p-toluenesulfonamide acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of Ditosylamine
Objective: To synthesize Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Materials:
-
p-Toluenesulfonamide
-
p-Toluenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Medicinal Chemistry Applications and Biological Rationale
While specific biological data for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is limited in publicly available literature, the broader classes of sulfonamides and disulfonamides are well-established as pharmacologically active agents.[1][2] The primary areas of investigation for compounds with this scaffold include anticancer and enzyme inhibitory activities.
Anticancer Potential
Aromatic sulfonamides have been reported to inhibit the growth of tumor cells.[1] Disulfonamides, in particular, are explored for their antitumor activity.[2] One potential mechanism of action for related sulfonamide compounds is the induction of ferroptosis, a form of programmed cell death, by targeting the KEAP1-NRF2-GPX4 axis.[5]
Figure 1: Potential Anticancer Mechanism of Action
Caption: Hypothesized mechanism of Ditosylamine inducing ferroptosis.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for the inhibition of zinc-containing enzymes, most notably carbonic anhydrases (CAs).[6] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and altitude sickness.[7] Disulfonamides have also been reported to possess CA inhibitory properties.[2]
Figure 2: General Mechanism of Carbonic Anhydrase Inhibition
Caption: Ditosylamine acting as a potential carbonic anhydrase inhibitor.
Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, the CA enzyme, and various concentrations of the test compound or positive control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate Reaction: Add the substrate, p-nitrophenyl acetate, to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of each CA isoform.
Data Interpretation and Future Directions
The results from the in vitro cytotoxicity and enzyme inhibition assays will provide preliminary insights into the therapeutic potential of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Table 2: Hypothetical Data Summary
| Assay | Cell Line / Enzyme Isoform | IC₅₀ (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | [Insert Experimental Value] |
| A549 (Lung Cancer) | [Insert Experimental Value] | |
| CA Inhibition | hCA I | [Insert Experimental Value] |
| hCA II | [Insert Experimental Value] | |
| hCA IX (Tumor-associated) | [Insert Experimental Value] |
Should promising activity be observed, further studies would be warranted. These could include:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways involved.
-
In Vivo Efficacy: Evaluation of the compound in animal models of cancer or other relevant diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the areas of oncology and enzyme inhibition. The protocols outlined in this guide provide a framework for the synthesis and initial biological evaluation of this compound, paving the way for further research into its therapeutic applications.
References
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Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2889. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 117-124. [Link]
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Li, J., Wang, F., & Zhang, H. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Oncology, 12, 864531. [Link]
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Nocentini, A., & Supuran, C. T. (2022). Carbonic Anhydrase Inhibitors: A New Dawn for the Treatment of Obstructive Sleep Apnea. American Journal of Respiratory and Critical Care Medicine, 206(8), 1051–1052. [Link]
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Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]
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PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem. Retrieved from [Link]
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Akkurt, M., Büyükgüngör, O., & Fun, H. K. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o238. [Link]
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Głowacka, I. E., Wujec, M., & Ulanowska, K. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2162. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2010). 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o14. [Link]
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Adlim, M., & Elfita, E. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. Molecules, 26(14), 4118. [Link]
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Zhang, Y., & Li, J. (2022). Synthesis and Structural Insights into 1,4‐Bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine Derivatives via a One‐Pot Domino Reaction. ChemistrySelect, 7(20), e202201123. [Link]
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Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
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Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(4), 659–700. [Link]
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Tan, Y. X., Tiekink, E. R. T., & Tan, K. W. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]
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Protocol for N-arylation using "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-"
Introduction: The Enduring Quest for Primary Arylamines
Primary arylamines are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis, however, is not without challenges. Direct amination of aryl halides with ammonia is often plagued by low reactivity and poor selectivity, leading to the formation of undesired secondary and tertiary amines. To circumvent these issues, synthetic chemists have developed a range of "ammonia surrogates"—reagents that introduce a protected nitrogen atom, which can be later unmasked to reveal the primary amine.[1][2][3]
Among these surrogates, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- , also known as N,N-bis(p-tolylsulfonyl)amine or di-p-tosylamine , has emerged as a highly effective and versatile reagent. This application note provides a detailed protocol for its use in palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) for the synthesis of N,N-ditosylarylamines, followed by a robust deprotection strategy to furnish the desired primary arylamines.
The Di-p-Tosylamine Advantage: A Chemist's Perspective
The use of di-p-tosylamine as an ammonia surrogate in C-N cross-coupling reactions offers several distinct advantages:
-
Crystallinity and Stability: Di-p-tosylamine is a stable, crystalline solid that is easy to handle and store, unlike gaseous ammonia or some other volatile or unstable ammonia surrogates.
-
Enhanced Acidity: The two electron-withdrawing tosyl groups significantly increase the acidity of the N-H proton, facilitating its deprotonation under relatively mild basic conditions, which is a crucial step in the catalytic cycle.
-
Suppression of Diarylation: The steric bulk of the two tosyl groups effectively prevents the undesired second arylation of the nitrogen atom, leading to the exclusive formation of the monoarylated product.
-
Versatility in Deprotection: The resulting N,N-ditosyl group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be efficiently removed under specific reductive conditions to yield the free primary amine.[4][5]
The Two-Fold Path: N-Arylation and Deprotection
The overall strategy involves a two-step sequence: the palladium-catalyzed N-arylation of an aryl halide with di-p-tosylamine, followed by the reductive cleavage of both tosyl groups to unveil the primary arylamine.
Part 1: Palladium-Catalyzed N-Arylation Protocol
This protocol details the Buchwald-Hartwig amination of an aryl halide with di-p-tosylamine. The reaction conditions provided are a general starting point and may require optimization for specific substrates.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aryl halide (e.g., aryl bromide or chloride) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| N,N-Bis(p-tolylsulfonyl)amine (Di-p-tosylamine) | 98% | TCI Chemicals | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals | Palladium precatalyst. Can be handled in air for short periods. |
| Xantphos | 98% | Acros Organics | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 97% | Alfa Aesar | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | EMD Millipore | Reaction solvent. Should be thoroughly degassed before use. |
| Inert gas (Argon or Nitrogen) | High purity | For maintaining an inert atmosphere. | |
| Standard laboratory glassware and purification supplies | Schlenk flask, condenser, magnetic stirrer, syringes, silica gel, etc. |
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N,N-bis(p-tolylsulfonyl)amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Add the aryl halide (1.0 mmol) and anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-aryl-N,N-bis(p-tolylsulfonyl)amine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Proposed Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Part 2: Reductive Detosylation Protocol
The removal of both tosyl groups from the N-aryl-N,N-bis(p-tolylsulfonyl)amine intermediate is a critical final step. Several reductive methods can be employed, with magnesium in methanol being a particularly effective, mild, and scalable option.[8][9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Aryl-N,N-bis(p-tolylsulfonyl)amine | Synthesized above | ||
| Magnesium turnings (Mg) | 99.5% | Fisher Scientific | Activated by brief grinding if necessary. |
| Methanol (MeOH) | Anhydrous | VWR Chemicals | |
| Ammonium chloride (NH₄Cl) | Saturated aqueous | For quenching the reaction. |
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aryl-N,N-bis(p-tolylsulfonyl)amine (1.0 mmol) and magnesium turnings (10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (20 mL).
-
Reaction: Stir the suspension at room temperature. The reaction is often exothermic, and gentle reflux may occur. The reaction can be heated to reflux to ensure completion.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow, careful addition of saturated aqueous ammonium chloride solution until the evolution of hydrogen gas ceases and the magnesium salts are dissolved.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude primary arylamine by flash column chromatography on silica gel or by crystallization.
Troubleshooting and Field Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in N-arylation | Inactive catalyst; poor quality base; presence of oxygen or water; unreactive aryl halide. | Ensure the palladium precatalyst and ligand are of good quality. Use freshly opened, anhydrous solvent. Thoroughly degas the reaction mixture. For unreactive aryl chlorides, consider using a more electron-rich ligand (e.g., a biaryl phosphine) and higher temperatures. |
| Incomplete detosylation | Deactivated magnesium surface; insufficient reaction time or temperature. | Briefly grind the magnesium turnings in a mortar and pestle before use to expose a fresh surface. Increase the reaction time or heat the reaction to reflux. |
| Side products in detosylation | Over-reduction of other functional groups. | The Mg/MeOH system is generally chemoselective. However, for highly sensitive substrates, consider alternative deprotection methods such as using Red-Al® or sodium amalgam, which may offer different selectivity profiles.[11][12] |
| Difficulty in product isolation | Emulsion formation during work-up; product is highly polar. | Add more brine during the extraction to break up emulsions. For highly polar anilines, consider using a different extraction solvent or performing a salt formation/precipitation followed by neutralization and extraction. |
Conclusion
The use of N,N-bis(p-tolylsulfonyl)amine as an ammonia surrogate in a two-step N-arylation/deprotection sequence represents a robust and reliable strategy for the synthesis of primary arylamines. The palladium-catalyzed coupling proceeds with high selectivity for the monoarylated product, and the subsequent reductive cleavage of the ditosyl group with magnesium in methanol is both efficient and scalable. This protocol provides a valuable tool for researchers and drug development professionals seeking to access this important class of compounds.
References
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Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link]
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Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst. Tetrahedron, 61(46), 10844-10854. [Link]
- Jackson, P. F., et al. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
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Barbe, G., & Charette, A. B. (2005). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(47), 16560-16568. [Link]
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Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603. [Link]
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Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]
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-
Larock, R. C., & Leong, W. W. (1990). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Comprehensive Organic Synthesis, 4, 269-317. [Link]
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Campbell, M. J., & Stahl, S. S. (2012). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 45(6), 851–863. [Link]
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de la Torre, A., & doss Santos, L. S. (2021). Ammonia surrogates in the synthesis of primary amines. Organic & Biomolecular Chemistry, 19(31), 6737-6752. [Link]
-
Teo, Y.-C., & Chua, Y.-T. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(28), 3781-3784. [Link]
-
Hartwig, J. F., et al. (2007). Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates. Organic Letters, 9(10), 1859–1862. [Link]
-
Reddy, K. S., et al. (2013). An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. Tetrahedron Letters, 54(39), 5348-5352. [Link]
-
Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417-3419. [Link]
-
Reddy, K. L., et al. (2007). CuI-Catalyzed N-Arylation of p-Toluenesulfonamide with Aryl Halides. Synthetic Communications, 37(15), 2647-2653. [Link]
-
Kumar, S., et al. (2021). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 17, 1789-1796. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Mondal, S., et al. (2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 46(36)*. [Link]
-
Chemistry Lingo. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Sivakumar, A. V., Babu, G. S., & Bhat, S. V. (2001). Asymmetric synthesis of β-amino acids through application of chiral sulfoxide. Tetrahedron: Asymmetry, 12(9), 1349-1354. [Link]
-
de la Torre, A., & doss Santos, L. S. (2021). Ammonia surrogates in the synthesis of primary amines. Organic & Biomolecular Chemistry, 19(31), 6737-6752. [Link]
-
Kamal, A., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
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Lepori, M., Schmid, S., & Barham, J. P. (2023). Photoredox catalysis harvesting multiple photon or electrochemical energies. Chemical Science, 14(30), 7996-8021. [Link]
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Kamal, A., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Kamal, A., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
de la Torre, A., & doss Santos, L. S. (2021). Ammonia surrogates in the synthesis of primary amines. Organic & Biomolecular Chemistry, 19(31), 6737-6752. [Link]
-
Organic Chemistry Portal. (n.d.). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]
-
Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417-3419. [Link]
-
Campbell, M. J., & Stahl, S. S. (2012). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 134(28), 11512–11521. [Link]
-
Roy, M. S., et al. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry, 21(5), 978-984. [Link]
-
Li, H., et al. (2018). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers, 5(16), 2415-2419. [Link]
-
MacLeod, K. C., & Holland, P. L. (2016). The Mechanism of N-N Double Bond Cleavage by an Iron(II) Hydride Complex. Journal of the American Chemical Society, 138(37), 12193–12201. [Link]
-
MacLeod, K. C., & Holland, P. L. (2016). The Mechanism of N-N Double Bond Cleavage by an Iron(II) Hydride Complex. Journal of the American Chemical Society, 138(37), 12193–12201. [Link]
-
Wu, J., et al. (2013). Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N'-Bis(Cyanomethyl)Methylenediamines. Molecules, 18(10), 12488-12502. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
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- 12. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
Application Notes & Protocols: Amination Techniques Utilizing Toluenesulfonamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Role of Di-p-toluenesulfonimide in Amination Chemistry
The compound "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-," commonly known in the field as di-p-toluenesulfonimide, bis(p-tolylsulfonyl)amine, or simply Ts₂NH, is a crystalline solid featuring a central nitrogen atom bonded to two electron-withdrawing p-toluenesulfonyl (tosyl) groups. While its structure suggests a potential nitrogen source, its direct application as a general aminating agent is notably scarce in synthetic literature.
The core reason for this lies in its chemical properties. The N-H proton is acidic (pKa ≈ 1.9), but the resulting conjugate base, the di-p-toluenesulfonimide anion (Ts₂N⁻), is a remarkably stable and non-nucleophilic species. The negative charge is extensively delocalized across the two sulfonyl groups, and the bulky tosyl moieties provide significant steric hindrance. Consequently, Ts₂N⁻ is an excellent leaving group but a poor nucleophile, making it unsuitable for direct nucleophilic amination pathways.
However, the broader family of p-toluenesulfonamide derivatives represents a cornerstone of modern amination chemistry. These reagents, derived from the parent p-toluenesulfonamide (TsNH₂), serve as robust and versatile sources of nitrogen for a wide array of transformations, from classical reactions to cutting-edge, metal-catalyzed C-H functionalizations. This guide, therefore, clarifies the role of Ts₂NH and provides detailed protocols for potent amination techniques mediated by its more reactive chemical relatives, offering researchers a practical and scientifically grounded overview of the field.
Section 1: The p-Toluenesulfonamide Family as Nitrogen Sources
The utility of toluenesulfonamides in amination stems from the tunability of the nitrogen center's reactivity. The parent sulfonamide, TsNH₂, can act as a nucleophile, while its derivatives can be transformed into potent electrophilic or radical aminating species. This versatility allows for the formation of C-N bonds across a diverse range of substrates.
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} ends_dot Caption: Relationship between key p-toluenesulfonamide derivatives.
Section 2: Key Amination Applications & Mechanisms
Application 1: Osmium-Catalyzed Vicinal Oxyamination of Olefins
One of the most powerful applications of the toluenesulfonamide family is the direct, stereospecific conversion of alkenes to 1,2-amino alcohols. This reaction, pioneered by K. Barry Sharpless, utilizes Chloramine-T as an electrophilic nitrogen source in combination with a catalytic amount of osmium tetroxide. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to syn-addition of the hydroxyl and sulfonamido groups across the double bond.
Mechanism of Action:
The catalytic cycle involves the formation of an osmium(VIII) imido species (OsO₃(NTs)), which then engages the olefin in a [3+2] cycloaddition to form a six-membered metallacycle. This intermediate is subsequently hydrolyzed to release the syn-oxyaminated product and regenerate the osmium catalyst.
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} ends_dot Caption: Simplified catalytic cycle for Osmium-catalyzed oxyamination.
Application 2: Rhodium-Catalyzed Intramolecular C-H Amination
For professionals in drug development, the selective functionalization of C-H bonds is a paramount goal. Dirhodium catalysts excel at mediating intramolecular C-H amination reactions, enabling the efficient synthesis of valuable nitrogen-containing heterocycles such as pyrrolidines and piperidines.[1] In these processes, a substrate containing a sulfamate ester (a derivative of a sulfonamide) is treated with a rhodium catalyst, which generates a highly reactive rhodium nitrene intermediate. This intermediate preferentially inserts into a C-H bond within the same molecule.
Mechanism of Action:
The reaction is initiated by the interaction of the sulfamate ester with the dirhodium(II) catalyst, leading to the extrusion of the leaving group and formation of a rhodium-nitrene species. This electrophilic intermediate then undergoes a concerted C-H insertion, typically at a sterically accessible δ-carbon (for pyrrolidine formation) or ε-carbon (for piperidine formation), to forge the new C-N bond and construct the heterocyclic ring. The choice of rhodium catalyst, particularly the ligands, is critical for achieving high yields and stereoselectivity.[1]
dot graph G { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ends_dot Caption: Catalytic cycle for Rhodium-catalyzed intramolecular C-H amination.
Section 3: Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-(-)-2-(p-Toluenesulfonamido)-1,2-diphenylethanol via Oxyamination
This protocol is adapted from established procedures for the osmium-catalyzed oxyamination of (E)-stilbene.[2]
Materials:
-
Chloramine-T trihydrate (TsNClNa·3H₂O)
-
(E)-Stilbene
-
Osmium Tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
tert-Butanol
-
Water, distilled
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (E)-stilbene (5.0 g, 27.7 mmol) and Chloramine-T trihydrate (8.6 g, 30.5 mmol).
-
Add a solvent mixture of tert-butanol (50 mL) and distilled water (50 mL).
-
Stir the resulting suspension at room temperature. Add the osmium tetroxide solution (4.0 mL, 0.1 mmol OsO₄) dropwise over 2-3 minutes.
-
Seal the flask and stir the mixture vigorously at 55 °C for 24 hours. The reaction mixture will turn from a pale yellow to a dark brown/black.
-
Cool the reaction to room temperature. The reaction is quenched by the addition of sodium metabisulfite (5.0 g) and stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers. Wash the combined extracts with a saturated NaCl solution containing 1% NaOH to remove the p-toluenesulfonamide byproduct.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hot ethanol/water mixture to afford the title compound as white crystals.
Self-Validation:
-
TLC Analysis: Monitor reaction progress against the stilbene starting material (e.g., in 3:1 Hexanes:Ethyl Acetate). The product should have a lower Rf value.
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and comparison of melting point to literature values.
Protocol 2: Rhodium-Catalyzed Synthesis of a Protected Pyrrolidine via C-H Amination
This protocol is a representative example of intramolecular C-H amination to form a five-membered ring.[1]
Materials:
-
Substrate: Pent-4-en-1-yl 2,2,2-trichloroethylsulfamate
-
Rhodium(II) espanoate [Rh₂(esp)₂]
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Magnesium Oxide (MgO), powdered
-
Dichloromethane (DCM), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the sulfamate substrate (0.25 mmol, 1.0 equiv), Rh₂(esp)₂ (0.0025 mmol, 1 mol%), and powdered MgO (50 mg).
-
Add anhydrous DCM (5.0 mL) via syringe.
-
In a separate flask, dissolve PhI(OAc)₂ (0.30 mmol, 1.2 equiv) in anhydrous DCM (5.0 mL).
-
Add the PhI(OAc)₂ solution to the reaction mixture dropwise via syringe pump over a period of 1 hour at room temperature.
-
Causality: Slow addition of the oxidant is crucial to maintain a low concentration of the active catalyst and suppress potential side reactions.
-
-
Stir the reaction at room temperature for an additional 4 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove MgO.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the cyclized product.
Self-Validation:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the product.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the formation of the pyrrolidine ring structure. The disappearance of the starting material's terminal alkene protons and the appearance of new signals corresponding to the cyclized product are key indicators.
Section 4: Quantitative Data Summary
The following table summarizes typical reaction parameters for the amination techniques discussed.
| Technique | Nitrogen Source | Substrate | Catalyst | Typical Yield | Key Features |
| Oxyamination | Chloramine-T | Alkenes | OsO₄ (catalytic) | 70-95% | syn-stereospecific, forms 1,2-amino alcohols. |
| C-H Amination | Sulfamate Esters | Alkanes/Alkenes | Rh₂(esp)₂ | 60-90% | Forms heterocycles, high functional group tolerance.[1] |
| Nucleophilic Amination | p-Toluenesulfonamide | Alkyl Halides | Base (e.g., K₂CO₃) | 50-85% | Classical Sₙ2 pathway, requires activated electrophile. |
References
-
Sharpless, K. B., et al. (1975). "Osmium-catalyzed vicinal oxyamination of olefins by chloramine-T". Journal of the American Chemical Society. Available at: [Link]
-
Du Bois, J., et al. (2011). "Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis". Accounts of Chemical Research. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Welcome to the technical support guide for the synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known as N-(p-tolylsulfonyl)-p-toluenesulfonamide or di-p-toluenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct Q&A format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis, which involves the N-sulfonylation of p-toluenesulfonamide with p-toluenesulfonyl chloride (TsCl), are common but addressable. The primary culprits often involve reagent purity, reaction conditions, and the inherent reactivity of the starting materials.
-
Cause A: Hydrolysis of p-Toluenesulfonyl Chloride (TsCl)
-
Expertise & Experience: TsCl is highly electrophilic and extremely sensitive to moisture. Any water present in your solvent, glassware, or the reaction atmosphere will rapidly hydrolyze TsCl to the unreactive p-toluenesulfonic acid, directly reducing the amount of reactant available to form your desired product.[1][2]
-
Trustworthiness (Self-Validating Protocol): To mitigate this, ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or properly stored anhydrous solvents. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1][3]
-
-
Cause B: Inadequate Deprotonation of p-Toluenesulfonamide
-
Expertise & Experience: The nitrogen atom in p-toluenesulfonamide is not strongly nucleophilic. Its acidity (pKa ≈ 10) means a sufficiently strong base is required to deprotonate it, forming the much more nucleophilic sulfonamide anion. An insufficient amount of base or a base that is too weak will result in a slow or incomplete reaction.
-
Trustworthiness (Self-Validating Protocol): Use at least one equivalent of a suitable non-nucleophilic organic base like pyridine or triethylamine.[4] Pyridine is often an excellent choice as it can also act as a nucleophilic catalyst. For a more robust reaction, stronger bases like potassium carbonate in an aprotic polar solvent can be effective.
-
-
Cause C: Sub-optimal Reaction Conditions
-
Expertise & Experience: The reaction rate is dependent on concentration and temperature. If the reaction is too dilute or the temperature too low, it may not proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to reagent decomposition.
-
Trustworthiness (Self-Validating Protocol): Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or allowing the reaction to run for a longer period (e.g., 24 hours).
-
Question 2: My TLC plate shows multiple spots after the reaction. What are these side products and how do I remove them?
Answer: The presence of multiple spots on your TLC plate is a clear indicator of impurities. By co-spotting with your starting materials, you can often identify them. The most common impurities are unreacted starting materials and hydrolysis byproducts.
-
Spot 1: Unreacted p-Toluenesulfonyl Chloride (TsCl)
-
Identification: This is a common impurity if an excess of TsCl was used.
-
Removal: During the aqueous workup, a wash with a mild aqueous base, such as sodium bicarbonate solution, will hydrolyze the remaining TsCl to its corresponding sulfonate salt, which is water-soluble and will be removed into the aqueous layer.[5]
-
-
Spot 2: p-Toluenesulfonic Acid
-
Identification: This acidic impurity arises from the hydrolysis of TsCl by trace amounts of water.[5] It will typically appear as a streak on the TLC plate if a non-acidified eluent is used.
-
Removal: A wash with an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) during the workup will deprotonate the sulfonic acid, forming a water-soluble salt that is easily extracted.
-
-
Spot 3: Unreacted p-Toluenesulfonamide
-
Identification: This spot will correspond to your starting material. Its presence indicates an incomplete reaction.
-
Removal: If present in small amounts, this can typically be removed during the purification step. Both recrystallization and column chromatography are highly effective. For recrystallization, a solvent system like ethanol or an ethanol/water mixture is often successful, as the desired product and the starting material have different solubilities.[1][6]
-
Question 3: My final product is an oil or a low-melting solid, but the literature reports a crystalline solid. What went wrong?
Answer: Obtaining an oily or "gummy" product when a crystalline solid is expected is almost always due to the presence of impurities. These impurities disrupt the crystal lattice formation, leading to a depression of the melting point and a non-solid physical state.
-
Expertise & Experience: The most common cause is residual solvent or the presence of the side products discussed in Question 2. Even small amounts of these impurities can significantly impact the physical properties of your final product.
-
Trustworthiness (Self-Validating Protocol):
-
Ensure a Thorough Workup: Perform the acidic and basic washes as described previously to remove the bulk of the impurities.[5]
-
Effective Purification: Do not underestimate the importance of the final purification step.
-
Recrystallization: This is the preferred method for this compound. Experiment with different solvents to find the ideal one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. Common choices include ethanol and isopropanol.[1]
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative for separating the desired sulfonamide from non-polar and highly polar impurities.[5]
-
-
Complete Drying: Ensure the purified product is thoroughly dried under a high vacuum to remove any residual solvent, which can also act as an impurity and depress the melting point.
-
Experimental Protocols & Data
Protocol 1: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
This protocol details a standard laboratory procedure for the synthesis, emphasizing the critical steps for success.
Workflow Diagram
Sources
Technical Support Center: Optimizing the Synthesis of 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, also known as di-p-tolylsulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance reaction yield and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing a systematic approach to problem-solving based on chemical principles.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this N-sulfonylation reaction can stem from several factors, primarily related to reactant stability, reaction conditions, and workup procedures.
-
Cause 1: Hydrolysis of p-Toluenesulfonyl Chloride (TsCl). The primary electrophile, TsCl, is highly susceptible to moisture, hydrolyzing into the unreactive p-toluenesulfonic acid.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to strictly exclude moisture.[1] If you suspect your TsCl is old, it can be purified by washing with cold water to remove the sulfonic acid, followed by immediate drying in a vacuum desiccator.[3]
-
-
Cause 2: Inappropriate Base or Stoichiometry. The base is critical for deprotonating the starting p-toluenesulfonamide to form the nucleophilic sulfonamidate anion and to neutralize the HCl byproduct.[1][4] An incorrect choice or amount of base can hinder the reaction.
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[1][4] These bases will not compete with the sulfonamide nucleophile. Ensure at least one equivalent of base is used to neutralize the generated HCl. A slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[1]
-
-
Cause 3: Suboptimal Reaction Temperature. While the reaction can proceed at room temperature, temperature affects the rate and potential side reactions.
-
Solution: The reaction is often mildly exothermic. Initially, you may need to control the temperature, especially during the addition of reagents.[5] Gentle heating (e.g., 40-50 °C) after the initial combination of reactants can help drive the reaction to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.[5][6]
-
-
Cause 4: Inefficient Workup. The desired product can be lost during the extraction and purification phases if not performed carefully.
-
Solution: During the aqueous workup, ensure the pH is appropriately adjusted during the acid and base washes to effectively remove unreacted starting materials and byproducts. When performing recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling.[5]
-
Q2: The final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates impurities. The most common culprits are unreacted starting materials or hydrolysis byproducts.
-
Impurity 1: Unreacted p-Toluenesulfonamide. As the starting nucleophile, it will have a different Rf value than the product.
-
Removal Strategy: This can typically be removed during the aqueous workup. Washing the organic layer with an aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate) will deprotonate the acidic N-H of the starting sulfonamide, transferring it to the aqueous layer as its sodium salt.[2][7]
-
-
Impurity 2: Unreacted p-Toluenesulfonyl Chloride (TsCl). This is a common impurity if the reaction did not go to completion.
-
Removal Strategy: TsCl is reactive and can be quenched. During the workup, washing with an aqueous base (like sodium bicarbonate) will hydrolyze the remaining TsCl to the water-soluble sodium p-toluenesulfonate.[2]
-
-
Impurity 3: p-Toluenesulfonic Acid. This forms from the hydrolysis of TsCl.[2]
-
Removal Strategy: As a strong acid, this is readily removed by washing the organic layer with a saturated sodium bicarbonate solution. The acid will be converted to its sodium salt and extracted into the aqueous phase.[2]
-
A standard purification workflow involves a series of aqueous washes before final purification.
| Washing Step | Purpose |
| 1. Dilute HCl (e.g., 1M) | Removes basic impurities like pyridine or triethylamine.[1] |
| 2. Saturated NaHCO₃ | Removes acidic impurities, primarily p-toluenesulfonic acid, and quenches unreacted TsCl.[1][2] |
| 3. Brine (Saturated NaCl) | Removes residual water from the organic layer before drying.[1] |
After these washes, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]
Q3: The reaction seems to have stalled or failed to proceed. What should I investigate?
A3: A stalled reaction typically points to a fundamental issue with one of the reagents or the reaction setup.
-
Check Reagent Quality: As mentioned, old or improperly stored p-toluenesulfonyl chloride may have hydrolyzed.[1] The p-toluenesulfonamide should be a clean, dry solid.
-
Verify Base Activity: Ensure the base (e.g., triethylamine, pyridine) has not degraded. Use a fresh bottle if in doubt. The formation of a precipitate (the hydrochloride salt of the amine base) is often a good visual indicator that the reaction is proceeding.[6]
-
Ensure Anhydrous Conditions: The presence of water is the most common reason for failure, as it consumes the electrophile (TsCl). Re-check that all glassware was properly dried and anhydrous solvents were used.[1]
-
Monitoring: Use TLC to confirm if any product has formed. If there is a faint product spot and significant starting material, the issue is likely kinetics or stoichiometry. If there is no product spot at all, it points to a critical failure, most likely inactive TsCl.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this N-sulfonylation reaction?
A1: The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.
-
Deprotonation: The base removes the acidic proton from the nitrogen atom of p-toluenesulfonamide, creating a highly nucleophilic sulfonamidate anion.
-
Nucleophilic Attack: This anion then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Leaving Group Departure: The chloride ion is displaced as a leaving group, forming the new N-S bond of the final product. The displaced chloride combines with the protonated base to form a salt.
Q2: Which base is optimal for this synthesis and why?
A2: The optimal base is a non-nucleophilic, organic tertiary amine such as pyridine or triethylamine (TEA) .[1][4] The key reasons are:
-
Acid Scavenger: Its primary role is to neutralize the HCl generated during the reaction. If left unneutralized, the HCl would protonate the starting sulfonamide, rendering it non-nucleophilic and stopping the reaction.[1]
-
Non-Nucleophilic: Tertiary amines are sterically hindered and do not compete with the sulfonamide anion in attacking the sulfonyl chloride. Using a nucleophilic base like an alkali hydroxide (e.g., NaOH) could lead to significant hydrolysis of the TsCl.
-
Solubility: These bases are soluble in common organic solvents used for the reaction, ensuring a homogeneous reaction mixture.
Q3: What are the critical safety precautions when working with p-toluenesulfonyl chloride (TsCl)?
A3: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosive: It can cause severe skin and eye irritation or burns upon contact. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Lachrymator: It is a lachrymator, meaning its vapors can irritate the eyes and mucous membranes, causing tearing. All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Moisture-Sensitive: It reacts with water (including humidity in the air) to release corrosive hydrochloric acid (HCl) gas. Keep containers tightly sealed and handle under dry conditions.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring this reaction.
-
Setup: Use a silica gel plate. A good eluent system is typically a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 3:1 or 2:1 v/v).
-
Procedure: Spot three lanes on the TLC plate: one for the starting p-toluenesulfonamide, one for the reaction mixture (co-spot), and one for the reaction mixture alone.
-
Interpretation: The product, being larger and generally less polar than the starting sulfonamide (due to the absence of the acidic N-H proton), should have a higher Rf value (travel further up the plate). The reaction is complete when the spot corresponding to the starting sulfonamide has disappeared from the reaction mixture lane.
Q5: What are the standard analytical techniques for characterizing the final product?
A5: After purification, the identity and purity of the synthesized di-p-tolylsulfonamide should be confirmed using standard analytical methods:
-
Melting Point: A sharp melting point close to the literature value (approx. 137-139 °C) is a good indicator of purity.[9]
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The ¹H NMR will show characteristic peaks for the two non-equivalent tolyl groups and the absence of the N-H proton from the starting material.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the sulfonyl (SO₂) groups (typically around 1350 and 1170 cm⁻¹) and the aromatic C-H bonds, while confirming the absence of the N-H stretch from the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification.
Part 1: Synthesis of Di-p-tolylsulfonamide
Materials & Reagents:
-
p-Toluenesulfonamide (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol & Deionized Water (for recrystallization)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DCM to dissolve the sulfonamide, followed by the dropwise addition of pyridine (1.5 eq).[1] Cool the mixture to 0 °C in an ice bath.
-
TsCl Addition: In a separate dry flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting sulfonamide spot is no longer visible.
-
Workup:
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Part 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a clean flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Reheat gently until the solution is clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold water.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
References
-
PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Patel, H. D., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 834–837. Retrieved from [Link]
-
Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 162-169. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLYLSULFONYLDIAZOMETHANE. Retrieved from [Link]
- Google Patents. (2015). CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
-
American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025). Alkylation of substituted sulfonamides with benzotrichloride and ipso-substitution of the p-toluenesulfonamide group with nucleophilic reagents. Retrieved from [Link]
-
OECD SIDS. (1994). P-TOLUENESULFONAMIDE CAS N°: 70-55-3. Retrieved from [Link]
- Google Patents. (2010). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
- Google Patents. (2017). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (2020). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Retrieved from [Link]
-
American Chemical Society Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐sulfonylation using p‐toluenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (2017). CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. What is Tosyl chloride?_Chemicalbook [chemicalbook.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (di-p-tosylamide)
Welcome to the technical support center for the synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, commonly known as di-p-tosylamide or N,N-bis(p-tolylsulfonyl)amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during this synthesis. Our focus is on understanding the underlying chemical principles to proactively prevent side reactions and ensure a high-yield, high-purity product.
Introduction to the Synthesis
The synthesis of di-p-tosylamide typically proceeds in two conceptual steps, starting from p-toluenesulfonyl chloride (TsCl). The first step is the formation of p-toluenesulfonamide, which then undergoes a second N-sulfonylation with another molecule of TsCl. The primary challenge lies in the second step, as the nucleophilicity of the p-toluenesulfonamide anion is significantly lower than that of a primary amine. This necessitates carefully controlled, often forcing, reaction conditions which can lead to specific side reactions.
Caption: Overall synthetic pathway to Di-p-tosylamide.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of di-p-tosylamide.
Issue 1: Low or No Conversion of p-Toluenesulfonamide to Di-p-tosylamide
Q: I have successfully synthesized p-toluenesulfonamide, but the second tosylation step is not proceeding, or the yield is very low. My TLC analysis shows mainly unreacted p-toluenesulfonamide. What is the likely cause?
A: This is the most common challenge in this synthesis and is primarily due to the decreased nucleophilicity of the p-toluenesulfonamide starting material. The sulfonamide proton is acidic, but the resulting anion is a weaker nucleophile than an amine due to the electron-withdrawing nature of the adjacent sulfonyl group.
Causality and Prevention:
-
Inadequate Base: A weak base, such as pyridine or triethylamine, which is sufficient for the first tosylation of an amine, is often inadequate to fully deprotonate p-toluenesulfonamide.[1]
-
Reaction Conditions: Insufficiently forcing conditions can lead to a stalled reaction.
-
Solution: Increasing the reaction temperature can enhance the rate of reaction. However, this must be balanced against the potential for side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.
-
Experimental Protocol: N-Sulfonylation of p-Toluenesulfonamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-toluenesulfonamide (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or a similar aprotic polar solvent. With vigorous stirring, add a strong base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully quench any unreacted NaH by the slow addition of isopropanol, followed by water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Presence of p-Toluenesulfonic Acid as a Major Byproduct
Q: My final product is contaminated with a significant amount of a highly polar, acidic compound, which I suspect is p-toluenesulfonic acid. How can I prevent its formation and remove it?
A: The formation of p-toluenesulfonic acid is a result of the hydrolysis of p-toluenesulfonyl chloride (TsCl) by residual water in the reaction mixture. TsCl is highly reactive towards nucleophiles, including water.
Causality and Prevention:
-
Moisture Contamination: The presence of water in the solvent, glassware, or starting materials will lead to the hydrolysis of TsCl.
-
Prevention: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents. If possible, dry the p-toluenesulfonamide starting material in a vacuum oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.
-
Removal of p-Toluenesulfonic Acid:
-
Aqueous Work-up: During the work-up, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the p-toluenesulfonic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.[4]
Caption: Hydrolysis of p-Toluenesulfonyl Chloride.
Issue 3: Difficulty in Separating Di-p-tosylamide from Unreacted p-Toluenesulfonamide
Q: After my reaction and work-up, I am struggling to separate the desired di-p-tosylamide from the starting p-toluenesulfonamide by column chromatography or recrystallization. How can I improve the separation?
A: The polarities of di-p-tosylamide and p-toluenesulfonamide can be similar enough to make separation challenging. The key to successful separation lies in exploiting the acidic proton of the unreacted p-toluenesulfonamide.
Purification Strategy:
-
Base Wash: The most effective method to remove unreacted p-toluenesulfonamide is to wash the organic extract with an aqueous solution of a base like sodium hydroxide (e.g., 1M NaOH). The p-toluenesulfonamide will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.[5] The di-p-tosylamide, lacking an acidic proton, will remain in the organic layer.
-
Recrystallization: After the basic wash, the crude di-p-tosylamide can be further purified by recrystallization. A common solvent system is an ethanol/water mixture.[6]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Sources
- 1. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 2. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Welcome to the technical support center for the purification of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known by its synonyms Di-p-Toluenesulfonimide or Bis(p-tolylsulfonyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, emphasizing the causality behind our recommended solutions.
Q1: My crude product is an off-white or yellowish solid. What are the likely impurities?
A: An off-white or yellowish hue in your crude Di-p-Toluenesulfonimide product typically indicates the presence of residual starting materials or byproducts. The most common culprits are:
-
Unreacted p-toluenesulfonyl chloride (TsCl): This is a frequent impurity if the stoichiometry of the reaction is not carefully controlled or if the reaction does not go to completion.
-
p-Toluenesulfonic acid (TsOH): This can form from the hydrolysis of p-toluenesulfonyl chloride, especially if the reaction is exposed to moisture.[1]
-
Di-p-tolyl disulfide: This can arise from side reactions of p-toluenesulfonyl chloride.[2]
-
Colored impurities from the starting materials: The purity of your starting p-toluenesulfonamide or p-toluenesulfonyl chloride will directly impact the purity of your final product.
Q2: I'm having trouble removing unreacted p-toluenesulfonyl chloride. What is the most effective method?
A: The most effective method for removing unreacted p-toluenesulfonyl chloride is a quench with a suitable nucleophile followed by an aqueous workup. Here's the rationale:
-
Mechanism of Removal: p-Toluenesulfonyl chloride is highly reactive towards nucleophiles. By introducing a quenching agent, you convert it into a more polar and easily separable compound.
-
Recommended Quenching Agents:
-
Aqueous Ammonia or Ammonium Hydroxide: This converts TsCl into the highly polar p-toluenesulfonamide, which can be easily removed by column chromatography.
-
Aqueous Sodium Bicarbonate or Sodium Hydroxide: This hydrolyzes TsCl to the water-soluble sodium p-toluenesulfonate salt, which is readily removed during an aqueous extraction.
-
A detailed protocol for an aqueous workup can be found in the "Experimental Protocols" section.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the presence of significant impurities that disrupt crystal lattice formation.
Here are some troubleshooting steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which provides more time for proper crystal nucleation and growth.
-
Solvent System Modification: The chosen solvent may be too nonpolar. Consider using a more polar solvent or a mixture of solvents. For sulfonamides, alcohol-water mixtures can be effective.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if you have a pure sample, add a small seed crystal.
Q4: I am performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution during column chromatography indicates that the polarity of your product and the impurity are too similar in the chosen solvent system. Here's how to address this:
-
Optimize the Mobile Phase: The key is to find a solvent system that provides a good separation of Rf values on a Thin Layer Chromatography (TLC) plate before running the column. Aim for an Rf of 0.2-0.4 for your desired compound.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.[3]
-
Solvent Choice: Experiment with different solvent mixtures. For sulfonamides, common systems include ethyl acetate/hexanes and dichloromethane/methanol.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include alumina (which can be acidic, neutral, or basic) or functionalized silica gels.[1]
-
Sample Loading: For compounds that are not highly soluble in the eluent, "dry loading" can improve resolution. This involves adsorbing your crude product onto a small amount of silica gel before loading it onto the column.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of Di-p-Toluenesulfonimide.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified.
1. Solvent Selection:
- The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
- Based on available data for similar sulfonamides, methanol is a good starting point for recrystallization of Di-p-Toluenesulfonimide.[5][6] Other potential solvents to screen include ethanol and acetone-water mixtures.
2. Step-by-Step Recrystallization Procedure:
- Place the crude Di-p-Toluenesulfonimide in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently with stirring (e.g., on a hot plate).
- Continue adding small portions of the hot solvent until the solid just dissolves.
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
- If charcoal was used, perform a hot gravity filtration to remove it. Use pre-heated glassware to prevent premature crystallization.
- Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven. The melting point of pure Di-p-Toluenesulfonimide is reported to be 170-172°C.[7]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude product (a general rule of thumb is a 20-50 fold excess of silica gel by weight).[1]
- Securely clamp the column in a vertical position.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a layer of sand (approx. 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluting solvent.
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
- Add another layer of sand on top of the silica gel to protect the surface.[8]
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column with a pipette.[4]
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution and Fraction Collection:
- Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 10% ethyl acetate in hexanes).
- Collect fractions in test tubes.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
- If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more polar compounds.[3]
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified Di-p-Toluenesulfonimide.
Data Presentation
Table 1: Solubility and Physical Properties of Di-p-Toluenesulfonimide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | C14H15NO4S2 | 325.4 | 170-172 | Soluble in Methanol[7] |
| p-Toluenesulfonamide | C7H9NO2S | 171.22 | 137-141 | Soluble in water, ethanol, and acetone[9] |
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for Di-p-Toluenesulfonimide.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. prepchem.com [prepchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemistryviews.org [chemistryviews.org]
- 5. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3695-00-9 CAS MSDS (DI-P-TOLUENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
Improving the stability of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" in solution
Welcome to the technical support center for "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-", a compound also known as di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower you in your experimental endeavors.
Introduction to the Stability of Di-p-Toluenesulfonamide
Di-p-toluenesulfonamide is a compound characterized by two p-toluenesulfonyl groups attached to a central nitrogen atom. While the p-toluenesulfonamide moiety itself is known for its considerable stability, the di-sulfonylated nitrogen atom presents a unique chemical environment that can be susceptible to degradation under certain conditions.[1] Understanding the potential degradation pathways is crucial for maintaining the integrity of your solutions and ensuring the accuracy and reproducibility of your experimental results.
The primary mode of degradation for sulfonamides in solution is hydrolysis, which can be catalyzed by both acidic and basic conditions.[2] Photodegradation and microbial degradation can also play a role, particularly in non-sterile or light-exposed environments.[3][4]
This guide will walk you through the common stability challenges and provide you with practical solutions and best practices for handling and storing di-p-toluenesulfonamide solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Solution Preparation and Storage
Q1: What is the best solvent to dissolve di-p-toluenesulfonamide for stock solutions?
A1: For preparing high-concentration stock solutions, organic solvents are generally recommended due to the compound's limited aqueous solubility.
-
Primary Recommendations: Acetone and Methanol are excellent choices for dissolving sulfonamides. They are volatile, which simplifies drying processes if you need to recover the compound, and they are compatible with many analytical techniques.
-
Alternative: For applications requiring a less volatile solvent, Dimethyl Sulfoxide (DMSO) can be used. However, be mindful of its potential effects in biological assays and its hygroscopic nature.[5]
Protocol for Preparing a 10 mg/mL Stock Solution in Acetone:
-
Accurately weigh 10 mg of di-p-toluenesulfonamide powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of HPLC-grade acetone to the flask.
-
Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Bring the solution to the final volume of 1 mL with acetone.
-
Stopper the flask and invert it several times to ensure homogeneity.
Q2: I've prepared a stock solution. What are the optimal storage conditions to ensure its stability?
A2: Proper storage is critical to minimize degradation. The key is to limit exposure to factors that promote hydrolysis and other degradation pathways.
| Storage Condition | Recommended Temperature | Maximum Duration | Rationale |
| Short-term (daily use) | 2-8°C (Refrigerated) | Up to 1 week | Reduces the rate of potential degradation reactions. |
| Long-term | -20°C or -80°C (Frozen) | Several months | Significantly slows down chemical degradation. |
Best Practices for Storage:
-
Aliquoting: Dispense the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles which can accelerate degradation and introduce moisture.[5]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light Protection: Store vials in the dark or use amber-colored vials to prevent photodegradation.[4]
Q3: I diluted my DMSO stock solution into an aqueous buffer for my experiment, and a precipitate formed. What should I do?
A3: This is a common issue when diluting a concentrated stock solution in a non-solvent (in this case, an aqueous buffer). The rapid change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will result in a lower final DMSO concentration in your aqueous solution, which can often prevent precipitation.[6]
-
Gradual Addition and Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.[6]
-
Use a Co-solvent: In some cases, adding a small percentage of a mutually miscible organic solvent (e.g., ethanol) to the aqueous buffer can increase the overall solubility of the compound. However, you must first verify the compatibility of the co-solvent with your experimental system.
-
Warm the Solution: Gently warming the solution may help to redissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.[6]
Section 2: Understanding and Preventing Degradation
Q4: My HPLC analysis of an aged solution shows a new peak. What could be the degradation products?
A4: The appearance of new peaks in your chromatogram is a strong indicator of degradation. For di-p-toluenesulfonamide, the likely degradation products result from hydrolysis of the N-S bond.
Primary Degradation Products:
-
p-Toluenesulfonamide: This is formed by the cleavage of one of the N-S bonds.
-
p-Toluenesulfonic acid: This can be formed from the further hydrolysis of p-toluenesulfonamide or directly from the parent compound.
Secondary Degradation Pathways:
-
Oxidative Degradation: If the solution is exposed to air, oxidation of the methyl groups on the tolyl rings can occur, leading to the formation of 4-carboxybenzenesulfonamide.[3]
-
Photodegradation: Exposure to UV light can cause cleavage of the sulfonamide bond or extrusion of SO2.[4]
Workflow for Degradation Product Identification:
Caption: Workflow for identifying degradation products.
Q5: What is the effect of pH on the stability of di-p-toluenesulfonamide in aqueous solutions?
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, the sulfonamide nitrogen can be deprotonated, which can also lead to cleavage of the S-N bond.
Interestingly, a study on the closely related compound, p-toluenesulfonamide, showed it to be very stable with a hydrolysis half-life of over a year at pH 4, 7, and 9 at 25°C.[1] This suggests that the sulfonamide bond is inherently robust. However, the presence of a second sulfonyl group in di-p-toluenesulfonamide may alter its electronic properties and susceptibility to hydrolysis.
Recommendation: For maximum stability in aqueous solutions, it is advisable to maintain the pH in the neutral range (pH 6-8). If your experiment requires acidic or basic conditions, prepare the solutions fresh and use them as quickly as possible.
Q6: How can I perform a forced degradation study to understand the stability of my compound?
A6: A forced degradation study, also known as stress testing, is a systematic way to determine the intrinsic stability of a compound by exposing it to harsh conditions. This is a common practice in the pharmaceutical industry and is guided by ICH (International Council for Harmonisation) guidelines.[7]
General Protocol for Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of di-p-toluenesulfonamide in appropriate solvents (e.g., water, methanol/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60°C.
-
Photostability: Expose the solution to a light source as per ICH Q1B guidelines.[8]
-
-
Monitor Degradation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Analyze Samples: Neutralize the acid and base samples, and then analyze all samples by a stability-indicating HPLC method.
-
Evaluate Results: Quantify the decrease in the parent compound and the formation of degradation products.
Caption: Forced degradation study workflow.
Section 3: Formulation and Excipients
Q7: Are there any excipients I can add to my formulation to improve the stability of di-p-toluenesulfonamide?
A7: While specific stabilizing agents for di-p-toluenesulfonamide are not well-documented, general strategies for improving the stability of sulfonamides in solution can be applied.
-
Co-solvents: For aqueous formulations, the use of co-solvents like polyethylene glycols (PEGs) and propylene glycol can improve solubility and potentially enhance stability by reducing the activity of water.[9]
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial. However, compatibility must be thoroughly tested.
-
Buffering Agents: As discussed, maintaining a neutral pH is crucial. Phosphate or citrate buffers are commonly used to stabilize the pH of pharmaceutical solutions.
Important Consideration: Always perform compatibility studies before adding any excipient to your formulation. Incompatibility can lead to precipitation or accelerated degradation.[10]
Summary of Best Practices for Stability
| Parameter | Recommendation |
| Solvent Selection | Use high-purity acetone or methanol for stock solutions. Use DMSO with caution in biological systems. |
| Storage | Store stock solutions at -20°C or -80°C in single-use aliquots, protected from light. |
| pH Control | Maintain aqueous solutions at a neutral pH (6-8) using appropriate buffers. |
| Handling | Prepare solutions fresh, especially when working under non-ideal pH conditions or at elevated temperatures. |
| Monitoring | Regularly check the purity of your solutions using a stability-indicating analytical method, such as HPLC. |
References
-
van Haperen, A. M., et al. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters, 204(2), 299-304. [Link]
-
Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Wolfenden, R., & Snider, M. J. (2001). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 123(45), 11091–11092. [Link]
-
Felczak, A., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(21), 11536. [Link]
-
UNEP Publications. (n.d.). P-TOLUENESULFONAMIDE CAS N°: 70-55-3. [Link]
-
Białk-Bielińska, A., et al. (2016). Studies on sulfonamide degradation products. Journal of Hazardous Materials, 303, 119-130. [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
-
Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-11. [Link]
-
Weinreb, S. M. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 78(15), 7335–7343. [Link]
-
Wang, X., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(32), e202202353. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Pistos, C., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(23), 5625. [Link]
-
NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Rama, D., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 8(60), 34624–34641. [Link]
-
ResearchGate. (n.d.). Sulfonamide-benzaldehydes inducing complex stabilization. [Link]
-
Miravet, R., et al. (2021). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. Chemical science, 12(16), 5774–5783. [Link]
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Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369325. [Link]
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Douglass, I. B., & Dains, F. B. (1934). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Journal of the American Chemical Society, 56(3), 719-721. [Link]
-
Davis, B. D., & Wood, W. B. (1942). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Proceedings of the National Academy of Sciences of the United States of America, 28(3), 85–90. [Link]
-
Periša, M., et al. (2014). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental science and pollution research international, 21(1), 473-484. [Link]
-
Prasad, D., et al. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of pharmaceutical investigation, 45(4), 375–385. [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. [Link]
-
van der Wouden, J. C., et al. (1998). Continuous flow and liquid chromatographic determination of p-toluenesulfonamide in ice cream: interlaboratory study. Journal of AOAC International, 81(4), 814-820. [Link]
- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
-
Ismail, R., et al. (2016). Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. International journal of cosmetic science, 38(5), 497–503. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Cadena, M., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(3), 253. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Toluenesulfonamides - Evaluation statement. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Welcome to the Technical Support Center for the synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered when scaling this reaction from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction to the Synthesis
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known as di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine, is typically synthesized via the reaction of p-toluenesulfonyl chloride (TsCl) with p-toluenesulfonamide in the presence of a base. While seemingly straightforward on a small scale, this reaction presents several challenges during scale-up, including exothermic heat management, control of product crystallization and polymorphism, and effective removal of impurities.
This guide is structured to walk you through these challenges in a question-and-answer format, offering actionable insights and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Diagram: Reaction Pathway
Caption: General reaction scheme for the synthesis of di-p-toluenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Conditions and Exothermicity
Question 1: We are observing a significant exotherm upon adding p-toluenesulfonyl chloride, making temperature control difficult at a larger scale. What are the primary causes and how can we mitigate this?
Answer:
The reaction between p-toluenesulfonyl chloride and p-toluenesulfonamide is inherently exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, leading to potential temperature spikes.[1][2] Uncontrolled exotherms can lead to side reactions, impurity formation, and in severe cases, a runaway reaction.[2]
Troubleshooting & Optimization:
-
Controlled Addition: Instead of adding the p-toluenesulfonyl chloride all at once, implement a controlled, slow addition using a dosing pump. This allows the cooling system to keep pace with the heat generated.[2] Monitor the internal reaction temperature closely with a calibrated probe.[1]
-
Solvent Selection and Concentration: Ensure the reaction is not overly concentrated. A higher solvent volume can act as a heat sink.[1] The choice of solvent can also influence heat transfer.
-
Efficient Cooling: Laboratory-scale reactions often rely on simple ice baths. For larger reactors, ensure your cooling system (e.g., jacketed vessel with a chiller) has the capacity to handle the calculated heat of reaction.[2]
-
Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer before reaching the desired reaction temperature.
Diagram: Exotherm Control Strategy
Caption: Decision-making workflow for managing exothermic reactions during scale-up.
Section 2: Product Crystallization and Purity
Question 2: We are experiencing inconsistent crystal formation and purity issues during product isolation at a larger scale. What factors influence crystallization and how can we achieve a consistent product?
Answer:
Inconsistent crystallization can be due to a variety of factors that become more pronounced at scale, including cooling rates, agitation, and the presence of impurities. Aromatic sulfonamides are also known to exhibit polymorphism, where the same compound can exist in different crystalline forms with varying physical properties.[3]
Troubleshooting & Optimization:
-
Controlled Cooling: Rapid cooling, common in lab-scale flask operations, can lead to the formation of small, impure crystals. Implement a programmed, gradual cooling profile in the reactor to encourage the growth of larger, purer crystals.[4]
-
Agitation: The type and speed of agitation can significantly impact crystal size and form. The goal is to maintain homogeneity without causing excessive crystal breakage.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for effective purification. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[5]
-
Seeding: To ensure the formation of the desired crystal form, consider seeding the supersaturated solution with a small amount of pure product crystals of the target polymorph.
-
Impurity Removal: Unreacted starting materials and byproducts can inhibit crystallization or be incorporated into the crystal lattice, reducing purity. Ensure an effective work-up procedure to remove these before crystallization.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good solubility of product in hot ethanol, poor in cold water; effective for removing polar impurities. | Can sometimes lead to oiling out if water is added too quickly. |
| Toluene | Good for removing non-polar impurities; product often crystallizes well upon cooling. | Higher boiling point requires more energy for removal; potential for residual solvent. |
| Acetone | High solubility for the product, often used in combination with an anti-solvent. | Low boiling point can make handling on a large scale challenging. |
Experimental Protocol: Controlled Crystallization
-
Dissolution: After the reaction work-up, dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Controlled Cooling & Seeding: Begin a slow, controlled cooling of the solution. When the solution is slightly supersaturated, add a small amount of pure di-p-toluenesulfonamide crystals (seeding).
-
Maturation: Hold the slurry at a specific temperature for a period to allow for crystal growth and potential transformation to a more stable polymorph.
-
Final Cooling: Continue the controlled cooling to the final isolation temperature.
-
Isolation and Drying: Isolate the crystals by filtration and dry under vacuum at an appropriate temperature.
Section 3: Impurity Profile and Removal
Question 3: We are detecting unreacted p-toluenesulfonyl chloride and other byproducts in our final product. What are the likely impurities and what are the best strategies for their removal at scale?
Answer:
Common impurities in this synthesis include unreacted p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid (from hydrolysis of TsCl), and potentially over-alkylation or side reaction products.[6][7] The presence of these impurities can affect the purity, color, and stability of the final product.
Troubleshooting & Optimization:
-
Quenching Excess TsCl: Before work-up, quench any unreacted TsCl. This can be done by adding a small amount of a primary or secondary amine, or an aqueous base solution to convert the reactive TsCl into a more polar and easily removable sulfonamide or sulfonic acid salt.[8]
-
Aqueous Washes:
-
Basic Wash: A wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) will remove acidic impurities like p-toluenesulfonic acid and any remaining TsCl (by hydrolysis).[6]
-
Acidic Wash: If a basic amine was used for quenching, a dilute acid wash can remove the resulting sulfonamide.
-
-
Recrystallization: As discussed in the previous section, a well-designed recrystallization is a powerful tool for removing trapped impurities.
-
Impurity Profiling: Utilize analytical techniques like HPLC to identify and quantify impurities.[9][10] This will help in understanding the effectiveness of your purification steps and in setting appropriate specifications for raw materials and the final product.[9][11]
Table 2: Common Impurities and Removal Strategies
| Impurity | Source | Removal Strategy |
| p-Toluenesulfonyl Chloride (TsCl) | Unreacted starting material | Quench with amine or base; basic aqueous wash.[6][8] |
| p-Toluenesulfonic Acid | Hydrolysis of TsCl | Basic aqueous wash.[6] |
| Tris(p-tolylsulfonyl)amine | Potential side product | May require chromatographic separation if not removed by recrystallization. |
| Ortho-isomer impurities | From technical grade TsCl | Difficult to remove; use high-purity starting materials. |
Section 4: Safety Considerations
Question 4: What are the key safety considerations when scaling up the synthesis of di-p-toluenesulfonamide?
Answer:
Scaling up any chemical reaction introduces new safety challenges that must be carefully managed.[1] For this specific synthesis, the primary hazards are associated with the reactants and the exothermic nature of the reaction.
Key Safety Points:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive and moisture-sensitive solid.[12] It can cause severe skin and eye irritation. Always handle TsCl in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Exothermic Reaction Management: As detailed in Section 1, uncontrolled exotherms are a major risk. A thorough understanding of the reaction's thermal profile is essential before attempting a large-scale synthesis.[2] Consider performing a reaction calorimetry study to quantify the heat of reaction.
-
Pressure Build-up: The reaction of TsCl with bases can generate HCl gas, which, if not properly vented, can lead to pressure build-up in a closed system. Ensure the reactor is equipped with an adequate venting system.
-
Solvent Handling: Use appropriate procedures for handling and storing flammable organic solvents.
-
Emergency Preparedness: Have a clear plan for managing unexpected events, such as a loss of cooling or a rapid temperature increase. This may include having a quenching agent ready to stop the reaction.
References
- Nangia, A., et al. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation.
- Champlin, A. T., et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Georganics.
- PrepChem.com. Synthesis of p-toluenesulfonamide.
- Organic Syntheses. p. 943.
- US Patent US20030149307A1.
- Patel, M., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- University of California, Irvine Environmental Health & Safety. (2007).
- Matsuoka, M. (2005).
- BenchChem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- ResearchGate. (2024).
- MacMillan, D. W. C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Shaalaa.com. (2020). Write the reaction of p-toluenesulphonyl chloride with diethylamine.
- Ngassa, F. N., et al. (Year not specified). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-.
- Organic Syntheses.
- Google Patents.
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
- IJCRT.org. (2023). “A REVIEW ON IMPURITY PROFILING”.
- Who we serve. (2024).
- National Institutes of Health. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Thermo Fisher Scientific. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
- TCI Chemicals. 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide.
- ResearchGate. (2019). Safe scale-up with exothermic reactions.
- International Journal of Pharmaceutical Sciences and Research. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- ResearchGate. (2025). Crystallization of polymorphs: The effect of solvent.
- BenchChem. how to increase the purity of synthesized N-Propyl-p-toluenesulfonamide.
- BenchChem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Google Patents.
- Organic Synthesis.
- ResearchGate. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC.
- ADDI. (2022).
- Organic Chemistry Portal. p-Toluenesulfonamides.
- BenchChem.
- Google Patents. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
- ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
- ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science.
- National Institutes of Health.
- Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
- University of Rochester Department of Chemistry. Workup Tricks.
- ResearchGate. (2013).
- ChemRxiv. Thorough investigation on the high-temperature polymorphism of dipentyl-perylenediimide.
- ChemSrc. bis-p-tolyl-amine.
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Overcoming low reactivity of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" in specific reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-," a compound also known by its synonyms: Di(p-toluenesulfonyl)amine, N-Tosyl-p-toluenesulfonamide, or Bis(p-tolylsulfonyl)amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this compound in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common experimental hurdles.
Troubleshooting Guide: Overcoming Low Reactivity
The inherent stability of di(p-toluenesulfonyl)amine, while beneficial in some contexts, often translates to low reactivity in key synthetic transformations. This section addresses specific problems you may be facing and offers targeted solutions.
Q1: My N-alkylation of di(p-toluenesulfonyl)amine is failing or showing very low conversion. What's going wrong and how can I fix it?
A1: The primary reason for failed N-alkylation is the significantly reduced nucleophilicity of the nitrogen atom. The two electron-withdrawing p-toluenesulfonyl (tosyl) groups pull electron density away from the nitrogen, making its lone pair less available to attack an electrophilic carbon. Additionally, the bulky nature of the two tosyl groups can create significant steric hindrance.
Here’s a systematic approach to troubleshoot and optimize your N-alkylation reaction:
Root Cause Analysis:
-
Insufficient Basicity: The N-H bond in di(p-toluenesulfonyl)amine is more acidic than in a typical amine or even a mono-sulfonamide. A weak base may not be sufficient to deprotonate the nitrogen to form the more nucleophilic amide anion.
-
Steric Hindrance: The two large tosyl groups can physically block the approach of the alkylating agent, especially if the electrophile is also sterically demanding.
-
Poor Leaving Group: If your alkylating agent has a poor leaving group, the reaction will be slow regardless of the nucleophile's strength.
Solutions & Optimization Strategies:
-
Choice of Base and Reaction Conditions:
-
Stronger Bases: Switch from weaker bases like triethylamine or potassium carbonate to stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3).
-
Phase-Transfer Catalysis (PTC): For reactions with alkyl halides, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. PTC facilitates the transfer of the deprotonated sulfonamide from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[1][2][3][4]
-
-
Activating the Electrophile:
-
Use More Reactive Alkylating Agents: If possible, switch from alkyl chlorides or bromides to alkyl iodides or triflates, which have better leaving groups.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the alkylating agent. However, care must be taken as Lewis acids can also interact with the sulfonyl groups.[5]
-
-
Solvent and Temperature:
-
Polar Aprotic Solvents: Use polar aprotic solvents like DMF or DMSO, which can help to solvate the ions and accelerate the reaction.
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential decomposition.
-
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation
This protocol is a general guideline for the N-alkylation of di(p-toluenesulfonyl)amine using an alkyl halide under phase-transfer conditions.
-
Materials:
-
Di(p-toluenesulfonyl)amine (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Potassium carbonate (K2CO3), finely ground (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile or DMF (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add di(p-toluenesulfonyl)amine, finely ground K2CO3, and TBAB.
-
Add anhydrous acetonitrile or DMF to the flask.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 1: Comparison of Conditions for N-Alkylation of Sulfonamides
| Method | Catalyst/Base | Solvent | Temperature | Advantages |
| Standard | K2CO3 | Acetone/DMF | Reflux | Simple setup |
| Strong Base | NaH | THF/DMF | 0 °C to RT | Effective for less reactive electrophiles |
| PTC [6] | K2CO3/TBAB | Toluene/Acetonitrile | 60-80 °C | Good for biphasic systems, often milder |
| Lewis Acid [5] | FeCl3 or ZnCl2 | Dichloroethane | Varies | Can activate less reactive electrophiles |
Q2: I'm attempting a Mitsunobu reaction with di(p-toluenesulfonyl)amine as the nucleophile, but I'm only recovering my starting alcohol. What is the issue?
Troubleshooting the Mitsunobu Reaction:
-
Increase Acidity of the Nucleophile: A common strategy is to use an N-acyl derivative of a sulfonamide, such as N-Boc-p-toluenesulfonamide. The additional electron-withdrawing group increases the acidity of the N-H bond, making it a more suitable nucleophile for the Mitsunobu reaction.[11]
-
Alternative Reagents: Consider using modified Mitsunobu reagents that are more reactive. However, the primary issue is the inherent low nucleophilicity of the sulfonamide.
-
Alternative Synthetic Routes: If the Mitsunobu reaction consistently fails, consider a two-step approach:
-
Convert the alcohol to a good leaving group (e.g., a tosylate, mesylate, or iodide).
-
Perform a nucleophilic substitution with the deprotonated di(p-toluenesulfonyl)amine using a strong base (as described in Q1).
-
Diagram 1: Decision Workflow for a Failing Mitsunobu Reaction
Caption: Troubleshooting workflow for Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q3: What are the key structural features of di(p-toluenesulfonyl)amine that contribute to its low reactivity?
A3: There are two main factors:
-
Electronic Effects: The two sulfonyl groups (SO2) are strongly electron-withdrawing. They pull electron density away from the central nitrogen atom via resonance and inductive effects. This delocalization of the nitrogen's lone pair makes it a very weak nucleophile and a weak base.
-
Steric Hindrance: The two bulky p-toluenesulfonyl groups create a sterically congested environment around the nitrogen atom, hindering the approach of electrophiles.
Diagram 2: Electronic and Steric Effects in Di(p-toluenesulfonyl)amine
Caption: Factors contributing to low reactivity.
Q4: Is it possible to cleave the N-S bond in di(p-toluenesulfonyl)amine? If so, what conditions are required?
A4: Yes, cleavage of the N-S bonds (detosylation) is possible, but it often requires harsh conditions due to the stability of the sulfonamide linkage. Standard methods for deprotecting mono-tosylated amines can be adapted, but may require more forcing conditions. Some effective methods include:
-
Reductive Cleavage: Strong reducing agents like sodium in liquid ammonia, or samarium(II) iodide can be used.
-
Acidic Hydrolysis: Strong acids such as HBr in acetic acid or trifluoromethanesulfonic acid at elevated temperatures can cleave the N-S bond.[4]
-
Photoredox Catalysis: More recent methods utilize visible-light photoredox catalysis for the reductive cleavage of N-S bonds under milder conditions.
Q5: What is the approximate pKa of the N-H bond in di(p-toluenesulfonyl)amine?
References
-
Angewandte Chemie International Edition, 2024.
-
Angewandte Chemie International Edition, 2024.
-
Synthetic Communications, 1992.
-
Reaction Chemistry & Engineering, 2021.
-
Organic Letters, 2018.
-
BenchChem, 2025.
-
The Journal of Organic Chemistry, 2016.
-
Journal of Chemistry and Technologies, 2016.
-
Journal of the American Chemical Society, 2023.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
ResearchGate, 2018.
-
ARKIVOC, 2004.
-
Organic Chemistry Portal.
-
University of Nottingham ePrints, 2020.
-
ChemicalBook.
-
Chemistry – A European Journal, 2019.
-
Tetrahedron Letters, 1999.
-
ChemRxiv, 2024.
-
Organic & Biomolecular Chemistry, 2005.
-
ResearchGate, 2017.
-
PubChem.
-
Google Patents, 1999.
-
PubChem.
-
ChemicalBook.
-
Guidechem.
Sources
- 1. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
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- 11. arrow.tudublin.ie [arrow.tudublin.ie]
Catalyst deactivation in "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" involved reactions
As a Senior Application Scientist, I've seen many promising projects stall due to unforeseen reaction challenges. The synthesis of N-sulfonylated compounds like Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (di-p-toluenesulfonamide) is a cornerstone of medicinal and materials chemistry, yet it's frequently plagued by issues of yield and reproducibility that often point towards catalyst deactivation.
This technical support center is designed to move beyond simple procedural instructions. It's a troubleshooting resource built on causality—the "why" behind the "how." Here, we will diagnose the root causes of catalyst and reaction failure, providing you with the expertise to not only solve your immediate experimental problems but also to design more robust processes for the future.
Part 1: Frequently Asked Questions (FAQs) - Key Reaction Vulnerabilities
This section addresses the foundational knowledge needed to diagnose issues in your N-sulfonylation reaction. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What catalytic systems are used for synthesizing di-p-toluenesulfonamide and related compounds?
A1: The synthesis of di-p-toluenesulfonamide involves forming an S-N bond between p-toluenesulfonamide and an activated p-toluenesulfonyl species. While often considered a simple base-mediated reaction, several catalytic strategies exist, each with its own vulnerabilities:
-
Base-Mediated (Stoichiometric): The most common method uses a stoichiometric amount of a base like pyridine or triethylamine.[1] The base acts as a scavenger for the HCl generated when using p-toluenesulfonyl chloride, driving the reaction forward. While not a true catalyst, the choice of base is critical, as stronger, non-nucleophilic bases can influence side reactions.[2][3]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous base and an organic solvent), a phase-transfer catalyst (like a quaternary ammonium salt) is used. It facilitates the transfer of the deprotonated sulfonamide anion from the aqueous phase to the organic phase where it can react with the sulfonyl chloride. These are particularly useful for enhancing reaction rates at lower temperatures.[4]
-
Heterogeneous Acid Catalysis: Solid acid catalysts (e.g., sulfated zirconia, functionalized resins) can be used, particularly in greener synthetic routes that might start from p-toluenesulfonic acid instead of the chloride.[5] These catalysts offer the significant advantage of easy separation and recycling.
-
Homogeneous Metal Catalysis: Advanced methods for forming S-N bonds may employ transition metal catalysts, such as palladium, copper, or iron complexes.[6][7][8] These are typically used for coupling reactions with different starting materials (e.g., arylboronic acids) but highlight the expanding toolkit for sulfonamide synthesis.[9]
Q2: My reaction yield is dropping. Is it my catalyst or my reagents?
A2: This is the most critical diagnostic question. In N-sulfonylation chemistry, the primary suspect is often the electrophilic starting material, p-toluenesulfonyl chloride, which is highly susceptible to hydrolysis.
The key vulnerability is moisture. Any trace of water in your reactants or solvent will rapidly convert the highly reactive p-toluenesulfonyl chloride into the unreactive p-toluenesulfonic acid.[10] This effectively removes one of your key reactants from the equation, leading to a dramatic drop in yield. This is not a catalyst failure, but a reagent failure that starves the catalytic cycle. Before investigating complex catalyst deactivation mechanisms, always verify the integrity of your sulfonyl chloride and the absolute dryness of your reaction conditions. [2]
Q3: What are the primary mechanisms of true catalyst deactivation in this context?
A3: Once you have ruled out reagent degradation, you can consider true catalyst deactivation. The four primary mechanisms are:
-
Poisoning: A poison is a chemical species that strongly and often irreversibly binds to the active sites of a catalyst. In sulfonamide synthesis, potential poisons include water (for solid acids), residual nucleophiles from starting material synthesis (e.g., thiols), or impurities in solvents.[11]
-
Fouling (Coking): This occurs when insoluble materials deposit on the catalyst surface, physically blocking the active sites. These can be polymeric byproducts formed at high temperatures or undesired side-products that have low solubility in the reaction medium.[11]
-
Leaching: This mechanism applies to heterogeneous catalysts, where the active catalytic species dissolves from its solid support into the reaction mixture. This not only deactivates the solid catalyst for future runs but can also contaminate your product.[12]
-
Thermal Degradation (Sintering): High reaction temperatures can cause irreversible damage to the catalyst's structure. For supported metal catalysts, this can involve the agglomeration of nanoparticles into larger, less active particles. For solid supports, it can mean a collapse of the pore structure, drastically reducing the active surface area.[11]
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a logical workflow to diagnose and solve common issues encountered during the synthesis of di-p-toluenesulfonamide.
Problem 1: Reaction Fails to Initiate or Yield Drops Significantly
This is the most common failure mode. Your first step is to differentiate between reagent failure and catalyst poisoning.
Hypothesis A: Reagent Degradation (Hydrolysis of p-Toluenesulfonyl Chloride)
-
Causality: As discussed, p-toluenesulfonyl chloride reacts with water to form p-toluenesulfonic acid, which is unreactive under typical N-sulfonylation conditions. This is the most probable cause of low or no yield.[10][13]
-
Diagnostic Protocol:
-
TLC Analysis: Spot your p-toluenesulfonyl chloride starting material on a TLC plate against a standard of p-toluenesulfonic acid. If a significant spot corresponding to the acid is present, your reagent has degraded.
-
¹H NMR Check: Dissolve a small sample of your sulfonyl chloride in CDCl₃. The presence of a peak corresponding to the sulfonic acid proton (often a broad singlet above 10 ppm) confirms hydrolysis.
-
-
Solution: Rigorous Anhydrous Technique
-
Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be passed through activated alumina or stored over molecular sieves.[14]
-
Handle p-toluenesulfonyl chloride in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
-
Hypothesis B: Catalyst Poisoning
-
Causality: If you are using a catalyst (e.g., a solid acid or metal complex) and have confirmed your reagents are pure, an unknown impurity may be poisoning the active sites. Water can poison solid acids, and nucleophilic impurities can bind to and deactivate Lewis acidic metal centers.
-
Diagnostic Protocol:
-
Run a Control Reaction: Set up the reaction with a fresh, high-purity batch of solvent and starting materials. If this reaction proceeds, it confirms an impurity in your previous materials.
-
Solvent Analysis: Analyze your solvent by Karl Fischer titration to quantify water content. Use GC-MS to screen for other potential impurities.
-
-
Solution: Purification of Reagents
-
Solvents: Distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF).
-
Starting Materials: Recrystallize solid starting materials from a suitable anhydrous solvent to remove impurities.
-
Sources
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Refinement of workup procedures for "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" experiments
I have gathered a significant amount of information regarding the synthesis, purification, and potential issues related to sulfonamide preparation, which is relevant to the target compound "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-". I have found several synthesis procedures for similar sulfonamides, which will be useful for constructing a detailed protocol. I also have information on common side reactions, purification techniques like recrystallization and column chromatography, and troubleshooting tips for low yields and impurities.
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However, I still need to find a more detailed, step-by-step synthesis protocol specifically for di-p-toluenesulfonamide. While the synthesis of the mono-sulfonamide is well-documented, the second sulfonylation step to form the di-sulfonamide might have different optimal conditions. I also need to find more specific troubleshooting advice related to the formation of this particular di-sulfonimide, such as common side-products and how to avoid them. Finally, while I have some general solubility information for p-toluenesulfonamide, I need to find more specific data for di-p-toluenesulfonamide in various organic solvents to provide a comprehensive guide for its recrystallization and purification.
Therefore, I will adjust my plan to focus on these remaining gaps.I have gathered a good amount of information, including several synthesis protocols for the closely related p-toluenesulfonamide, and one direct synthesis of a similar N-aryl-benzenesulfonamide which can be adapted. I also found solubility data for p-toluenesulfonamide in various solvents, which will be very helpful for developing a purification protocol for the target di-sulfonamide. Additionally, I have information on common issues in sulfonamide synthesis and general purification techniques like column chromatography.
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Therefore, my next steps will focus on trying to find a more explicit synthesis protocol and more targeted troubleshooting and purification information.I have gathered a good amount of information on the synthesis of p-toluenesulfonamide and related N-alkyl/aryl sulfonamides. I have also found some general troubleshooting tips for sulfonamide synthesis and purification techniques like recrystallization and column chromatography. Specifically for the target molecule, "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-", I have found its chemical properties, including melting point and some spectral data, which is crucial for characterization.
However, I still lack a detailed, step-by-step experimental protocol specifically for the synthesis of this di-tosylamide. The procedures I've found are for the mono-sulfonamide or for analogous but different di-sulfonamides. To create a truly useful and reliable guide, a specific protocol for the target compound is highly desirable. Furthermore, while I have general troubleshooting information, I haven't found specific issues or side products that are unique to the second tosylation step in forming a di-tosylamide. Information on the solubility of the di-tosylamide in a range of common laboratory solvents is also still somewhat limited, which is important for developing an effective recrystallization procedure.
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However, a specific, detailed, step-by-step protocol for the synthesis of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" (di-p-toluenesulfonamide) is still not explicitly detailed in the search results. While the synthesis can be inferred from the N-alkylation and N-arylation of sulfonamides, a dedicated protocol would be more authoritative. Furthermore, troubleshooting advice specific to the formation of this di-sulfonimide, particularly potential side-products of the second sulfonylation, could be more detailed. Finally, while I have general guidance on recrystallization solvents, specific solvent systems proven to be effective for this particular compound would enhance the guide's practical value.
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Welcome to the technical support center for "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" (also known as di-p-toluenesulfonamide or bis(p-tolylsulfonyl)amine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and refined procedural guidance. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.
I. Synthesis and Reaction Troubleshooting
The synthesis of di-p-toluenesulfonamide typically proceeds in a two-step sequence from p-toluenesulfonyl chloride. The first step is the formation of p-toluenesulfonamide, which is then further reacted with another equivalent of p-toluenesulfonyl chloride. This section addresses common issues encountered during this process.
Frequently Asked Questions (FAQs): Synthesis
Q1: My yield of p-toluenesulfonamide (the intermediate) is consistently low. What are the likely causes?
A1: Low yields in the initial synthesis of p-toluenesulfonamide from p-toluenesulfonyl chloride and ammonia are common and can often be attributed to several factors:
-
Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive p-toluenesulfonic acid.
-
Inadequate Temperature Control: The reaction with ammonia is exothermic. If the temperature is not controlled, side reactions can occur, reducing the yield of the desired product.
-
Suboptimal pH: Maintaining the correct pH during the reaction and workup is crucial for maximizing yield and ensuring the product precipitates correctly.
Q2: I am seeing multiple spots on my TLC plate after the second sulfonylation step to form di-p-toluenesulfonamide. What are the likely impurities?
A2: Multiple spots on a TLC plate indicate the presence of impurities. The most common are:
-
Unreacted p-Toluenesulfonamide: The starting material for the second step.
-
Unreacted p-Toluenesulfonyl Chloride: Leftover from the second sulfonylation.
-
p-Toluenesulfonic Acid: Formed from the hydrolysis of p-toluenesulfonyl chloride.
-
Over-alkylation/arylation products: While less common in this specific reaction, side reactions can occur depending on the reaction conditions.
Q3: The second sulfonylation reaction to form the di-p-toluenesulfonamide is sluggish or incomplete. How can I drive it to completion?
A3: Incomplete N-tosylation of p-toluenesulfonamide can be due to the decreased nucleophilicity of the sulfonamide nitrogen compared to a primary amine. To improve the reaction rate and yield:
-
Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the p-toluenesulfonamide, forming the more nucleophilic sulfonamide anion. Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like DMF or acetonitrile are effective choices.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Any moisture will consume the p-toluenesulfonyl chloride.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate, but should be monitored to avoid decomposition.
II. Detailed Experimental Protocols
These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Synthesis of p-Toluenesulfonamide
This procedure is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Ammonia Solution: To the flask, add a concentrated aqueous solution of ammonia. Cool the flask in an ice bath to 0-5 °C.
-
Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent like acetone or ethanol. Add this solution dropwise to the stirred ammonia solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Precipitation: Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic (around pH 2-3). This will precipitate the p-toluenesulfonamide.
-
Isolation: Collect the white solid by vacuum filtration and wash with cold water to remove any remaining salts.
-
Drying: Dry the product thoroughly, preferably in a vacuum oven.
Protocol 2: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Di-p-Toluenesulfonamide)
This protocol is a generalized procedure for the N-alkylation/arylation of sulfonamides.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add dry p-toluenesulfonamide (1.0 eq).
-
Solvent and Base: Add a dry, aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile. To this suspension, carefully add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable.
-
Formation of the Anion: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of the sulfonamide.
-
Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of the dry reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess NaH by the slow addition of isopropanol. Pour the reaction mixture into ice-water and acidify with dilute HCl. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
III. Purification and Workup Troubleshooting
The purification of di-p-toluenesulfonamide is critical to obtain a product of high purity.
Frequently Asked Questions (FAQs): Purification
Q1: What is the best method to purify crude di-p-toluenesulfonamide?
A1: Recrystallization is the most common and effective method for purifying solid di-p-toluenesulfonamide. If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.
Q2: Which solvents are suitable for the recrystallization of di-p-toluenesulfonamide?
A2: The choice of solvent is crucial for successful recrystallization. Based on the solubility of the related p-toluenesulfonamide, a mixed solvent system of ethanol and water is a good starting point.[2] The di-p-toluenesulfonamide is expected to have lower polarity than p-toluenesulfonamide, so other solvent systems to consider are ethyl acetate/hexane or toluene/hexane. Small-scale solubility tests should always be performed to determine the optimal solvent system.
Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?
A3: Oiling out occurs when the solute is insoluble in the hot solvent and separates as a liquid. To prevent this:
-
Increase the amount of the "good" solvent: Add more of the solvent in which your compound is more soluble at high temperatures.
-
Use a different solvent system: Experiment with other solvent pairs.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. Seeding with a small crystal of the pure product can also be beneficial.
Protocol 3: Recrystallization of Di-p-Toluenesulfonamide
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude di-p-toluenesulfonamide in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
Protocol 4: Purification by Column Chromatography
If impurities persist after recrystallization, column chromatography is a powerful purification technique.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal eluent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified di-p-toluenesulfonamide.
IV. Data Presentation and Characterization
Verifying the identity and purity of the final product is a critical step.
Table 1: Physical and Spectroscopic Data for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | PubChem |
| Molecular Weight | 325.4 g/mol | PubChem |
| Melting Point | 170-172 °C | ChemicalBook |
| Appearance | White crystalline powder | --- |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 4H), ~7.3 (d, 4H), ~2.4 (s, 6H) | Inferred from similar structures |
| ¹³C NMR (CDCl₃) | δ ~145, ~135, ~130, ~128, ~22 | Inferred from similar structures |
Note: The provided NMR data are estimations based on the structure and data for similar compounds. It is essential to acquire and interpret the actual spectra for your synthesized product.
V. Visual Experimental Workflows
Diagram 1: Synthesis Workflow
Caption: Workflow for the two-step synthesis of di-p-toluenesulfonamide.
Diagram 2: Purification Workflow
Caption: Decision workflow for the purification of di-p-toluenesulfonamide.
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. Retrieved from BenchChem website.
-
PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
BenchChem. (2025). Synthesis of N-propyl-p-toluenesulfonamide: An Application Note and Protocol. Retrieved from BenchChem website.
-
ResearchGate. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Retrieved from [Link]
-
BenchChem. (2025). Synthesis of N-propyl-p-toluenesulfonamide: An Application Note and Protocol. Retrieved from BenchChem website.
-
ResearchGate. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of N-(p-Tolylsulfonyl)-p-toluenesulfonamide
Introduction
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, more commonly known as N-(p-Tolylsulfonyl)-p-toluenesulfonamide or di(p-tolyl)sulfonamide, is a chemical intermediate whose purity is paramount for the quality of downstream products. In pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity profile is not merely a quality control checkpoint but a foundational requirement for ensuring safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of N-(p-Tolylsulfonyl)-p-toluenesulfonamide. We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate approach for their specific needs, from routine quality control to in-depth impurity profiling.
Understanding the Analyte and Potential Impurities
An effective purity method begins with a thorough understanding of the compound's synthesis route, as this informs the potential process-related impurities that may be present. N-(p-Tolylsulfonyl)-p-toluenesulfonamide is typically synthesized via a nucleophilic substitution reaction between p-toluenesulfonyl chloride and 4-methylaniline (p-toluidine).[2][3]
Based on this pathway, the primary impurities of concern are:
-
Process Impurity A: p-Toluenesulfonamide: Formed from the hydrolysis of the p-toluenesulfonyl chloride starting material or as a side-product. It is a common impurity in related syntheses.[4][5]
-
Process Impurity B: 4-Methylaniline (p-Toluidine): Unreacted starting material.
-
Process Impurity C: p-Toluenesulfonyl chloride: Unreacted starting material. While reactive, trace amounts may persist.
-
Isomeric Impurities: Ortho- or meta-isomers (e.g., o-toluenesulfonamide) may be present if the starting materials contain isomeric variants.[6]
A robust HPLC method must be able to resolve the main analyte peak from these and any other potential degradation products or contaminants.
Method 1: Robust Isocratic RP-HPLC for Routine Quality Control
Expert Rationale: For routine analysis where the impurity profile is well-characterized, an isocratic method is often preferred for its simplicity, robustness, and method transferability. A C18 stationary phase is the logical first choice, as it provides excellent hydrophobic retention for the moderately non-polar, aromatic structure of the analyte and its key impurities. Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV transparency. Phosphoric acid is used to acidify the mobile phase, which sharpens peaks by suppressing the ionization of any residual silanol groups on the silica-based column.
Experimental Protocol: Method 1
-
Chromatographic Conditions:
-
Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water, 55:45).
-
Standard Preparation: Accurately weigh approximately 10 mg of N-(p-Tolylsulfonyl)-p-toluenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Impurity Spike Preparation (for validation): Prepare a sample solution spiked with known levels (e.g., 0.1%) of p-toluenesulfonamide and 4-methylaniline to confirm resolution and specificity.
-
Workflow for Isocratic HPLC Analysis
Caption: Workflow for routine isocratic HPLC purity analysis.
Method 2: High-Resolution Gradient RP-HPLC for Impurity Profiling
Expert Rationale: When dealing with unknown impurities or complex mixtures where analytes have a wide range of polarities, a gradient elution method is superior. A gradient program allows for the effective elution of both early-retained polar impurities and late-retained non-polar impurities within a reasonable timeframe, while also improving peak shape and sensitivity. To provide an alternative selectivity, a Phenyl-Hexyl column is proposed. The phenyl groups in the stationary phase can offer unique π-π interactions with the aromatic rings of the analyte and its impurities, potentially resolving compounds that co-elute on a standard C18 phase.[9][10]
Experimental Protocol: Method 2
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Diode Array Detector (DAD) scanning 200-400 nm, extraction at 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 18.0 90 18.1 40 | 22.0 | 40 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50).
-
Prepare Standard, Sample, and Spiked Sample solutions as described in Method 1. The use of formic acid makes this method compatible with mass spectrometry (MS) for impurity identification, should the need arise.[11]
-
Visualization of Gradient Elution Principle
Caption: Principle of gradient elution for separating diverse impurities.
Comparative Performance and Validation Insights
The choice between an isocratic and a gradient method depends on the analytical objective. A self-validating protocol must demonstrate suitability for its intended purpose, adhering to guidelines from bodies like the ICH and USP.[12][13][14]
Method Performance Comparison
| Parameter | Method 1 (Isocratic C18) | Method 2 (Gradient Phenyl-Hexyl) | Rationale |
| Primary Application | Routine QC, known impurities | Impurity profiling, method development | Simplicity vs. comprehensiveness. |
| Selectivity | Based on hydrophobicity (C18 interactions). | Alternative selectivity via π-π interactions. | Phenyl phase can resolve aromatic isomers or closely related substances. |
| Run Time | ~20 minutes. | ~22 minutes (including re-equilibration). | Gradient methods require a post-run equilibration step. |
| Resolution | Good for known, well-separated impurities. | Superior for complex mixtures and unknown peaks. | The gradient effectively separates compounds across a wide polarity range. |
| Robustness | High; less susceptible to small variations. | Moderate; requires precise gradient mixing. | Isocratic systems are generally easier to transfer between different HPLC systems. |
| MS Compatibility | Limited (Phosphoric acid is non-volatile). | High (Formic acid is volatile). | Essential for structural elucidation of unknown impurities. |
Logical Framework for Method Selection
Caption: Decision logic for selecting the appropriate HPLC method.
Trustworthiness Through Validation
Both methods must undergo validation to be considered trustworthy. Key parameters include:
-
Specificity: Demonstrated by resolving the main peak from all known impurities and potential degradation products. Forced degradation studies are essential here.[15]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: Assessed by determining the recovery of a known amount of impurity spiked into the sample matrix.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Conclusion
The purity analysis of N-(p-Tolylsulfonyl)-p-toluenesulfonamide can be effectively accomplished using RP-HPLC, but the optimal method is dictated by the analytical objective. For rapid and reliable batch release in a controlled manufacturing environment, the robust Isocratic C18 Method (Method 1) is highly suitable. Its simplicity ensures high throughput and straightforward method transfer.
Conversely, for drug development, reference standard characterization, or troubleshooting out-of-specification results, the High-Resolution Gradient Phenyl-Hexyl Method (Method 2) is the superior choice. Its enhanced resolving power, alternative selectivity, and compatibility with mass spectrometry provide a comprehensive understanding of the impurity profile, which is critical for ensuring product quality and meeting stringent regulatory requirements.
References
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]
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Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]
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Arshad, N., et al. (2012). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. Available at: [Link]
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Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
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Kowalska, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4983. Available at: [Link]
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Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2014). Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection. Food Chemistry, 143, 459-464. Available at: [Link]
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Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Available at: [Link]
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Tshabuse, O., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 226-229. Available at: [Link]
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Perkins, J. R., Parker, C. E., & Tomer, K. B. (1991). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography, 540(1-2), 239-256. Available at: [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
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Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 166-173. Available at: [Link]
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Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER, 22(11). Available at: [Link]
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Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. (2021). The Pharmaceutical and Chemical Journal, 12(4), 90-95. Available at: [Link]
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
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Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(3), 595-606. Available at: [Link]
- Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-825.
- Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Compar
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Gosar, A., et al. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. ResearchGate. Available at: [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]
-
Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8). Available at: [Link]
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Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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de Souza, S. V. C., & de Oliveira, P. R. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Química Nova, 33(2), 351-356. Available at: [Link]
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Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho. Retrieved from [Link]
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p-Toluenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Available at: [Link]
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Characterization of the properties of stationary phases for liquid chromatography in aqueous mobile phases using aromatic sulphonic acids as the test compounds. (2019). ResearchGate. Available at: [Link]
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Toluenesulfonamides - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
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A Senior Application Scientist's Guide to the NMR Characterization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Abstract: This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a molecule of significant interest in synthetic and medicinal chemistry. We will explore the theoretical basis for its unique NMR signature, present a comparative analysis with a structurally related compound, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.
Introduction: The Structural Identity of Di-p-Toluenesulfonamide
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, also known by its common names Di-p-Toluenesulfonamide or N-(p-tolylsulfonyl)-p-toluenesulfonamide, is a sulfonamide derivative featuring two p-toluenesulfonyl (tosyl) groups linked by a nitrogen atom.[1] Its symmetrical nature plays a crucial role in defining its spectroscopic properties. Sulfonamides, as a class, are foundational scaffolds in medicinal chemistry, renowned for their broad range of biological activities.[2][3][4] Consequently, unambiguous structural verification is a critical step in the quality control and development of sulfonamide-containing compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will leverage the principles of NMR to build a comprehensive characterization profile of Di-p-Toluenesulfonamide.
Predicted ¹H and ¹³C NMR Spectral Features
The inherent symmetry of Di-p-Toluenesulfonamide, where two identical tosyl groups are attached to a central nitrogen, simplifies its NMR spectrum significantly. Instead of observing signals for 14 aromatic protons and two distinct methyl groups, we expect to see a much simpler pattern representative of a single tosyl group.
¹H NMR Spectroscopy: A Tale of Two Symmetries
The proton NMR spectrum is anticipated to show three distinct signals:
-
Aromatic Protons (AA'BB' System): The four protons on each benzene ring are chemically equivalent due to the molecule's symmetry but are magnetically non-equivalent. This gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
Hₐ (ortho to -SO₂-): These protons are deshielded by the strong electron-withdrawing effect of the sulfonyl group. They are expected to resonate downfield, typically in the range of δ 7.7-8.0 ppm . Their signal will appear as a doublet due to coupling with the adjacent Hₑ protons.
-
Hₑ (meta to -SO₂-): These protons are less affected by the sulfonyl group and will appear upfield relative to Hₐ, generally around δ 7.3-7.4 ppm . This signal will also be a doublet due to coupling with Hₐ.
-
-
Methyl Protons (-CH₃): The two methyl groups are chemically and magnetically equivalent. They will produce a single, sharp singlet in the aliphatic region of the spectrum, typically around δ 2.4 ppm . The integration of this peak will correspond to six protons.
-
Amine Proton (-NH-): The acidic proton on the nitrogen atom is often broad and may not always be observed, depending on the solvent, concentration, and temperature. When visible, it can appear over a wide chemical shift range.
Expert Insight: The clean separation and distinct multiplicity of the aromatic signals are hallmarks of a para-substituted benzene ring. The electron-withdrawing nature of the sulfonyl group is the primary cause for the downfield shift of the ortho protons (Hₐ) compared to the meta protons (Hₑ).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, and we expect to observe five distinct signals:
-
Methyl Carbon (-CH₃): A single signal in the high-field (aliphatic) region, typically around δ 21.5 ppm .
-
Aromatic Carbons: Four signals are expected for the aromatic carbons.
-
C-ipso (C-SO₂): The carbon atom directly attached to the sulfonyl group. This quaternary carbon is often deshielded and may appear around δ 136-139 ppm .
-
C-ortho: The carbons ortho to the sulfonyl group are expected around δ 129-130 ppm .
-
C-meta: The carbons meta to the sulfonyl group typically resonate around δ 127-128 ppm .
-
C-para (C-CH₃): The carbon atom bearing the methyl group is significantly shielded and will appear further upfield, often in the range of δ 143-145 ppm .
-
Comparative Analysis: Di-p-Toluenesulfonamide vs. p-Toluenesulfonamide
To underscore the diagnostic power of NMR, it is instructive to compare the spectrum of our target molecule with that of a simpler, related structure: p-Toluenesulfonamide (TsNH₂).[5][6][7][8]
| Feature | Di-p-Toluenesulfonamide (Predicted) | p-Toluenesulfonamide (Reference Data)[9][10] | Rationale for Difference |
| Symmetry | C₂v (High Symmetry) | Cₛ (Lower Symmetry) | Two tosyl groups vs. one tosyl and an -NH₂ group. |
| ¹H Methyl Signal | δ ~2.4 ppm (Integration: 6H) | δ ~2.4 ppm (Integration: 3H) | Integration reflects the number of methyl groups. |
| ¹H Aromatic Signals | Two doublets (AA'BB' system) | Two doublets (AA'BB' system) | The pattern is similar, but chemical shifts may vary slightly due to the different N-substituent. |
| ¹H Amine Signal | One acidic -NH- proton (broad) | Two -NH₂ protons (often a broad singlet) | The presence of two tosyl groups makes the single N-H proton more acidic than the two N-H protons in TsNH₂. |
| ¹³C Signals | 5 signals expected | 4 signals expected | The symmetry in Di-p-Toluenesulfonamide means only the carbons of one tosyl group are observed. |
This comparison demonstrates how subtle changes in molecular structure lead to distinct and predictable changes in the NMR spectrum, allowing for confident identification.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for preparing a sample of Di-p-Toluenesulfonamide and acquiring ¹H and ¹³C NMR spectra.
Materials:
-
Di-p-Toluenesulfonamide sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vial
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Di-p-Toluenesulfonamide sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
-
Transfer to NMR Tube:
-
Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Trustworthiness Check: The protocol is self-validating. The use of a deuterated solvent with a known chemical shift provides an internal standard for accurate referencing. Successful shimming ensures high-resolution data, allowing for the observation of fine coupling patterns, which must match the predicted structure.
Visualizing the Structure and Workflow
To aid in understanding, the molecular structure and the experimental workflow are presented below using Graphviz diagrams.
Caption: Molecular structure of Di-p-Toluenesulfonamide.
Caption: Experimental workflow for NMR analysis.
Conclusion
The characterization of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- by NMR spectroscopy is a straightforward yet powerful application of this analytical technique. The molecule's inherent symmetry gives rise to a clean, easily interpretable spectrum. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by comparing the spectrum to related analogues, researchers can achieve unambiguous structural confirmation. The provided protocol serves as a robust framework for obtaining high-quality data, ensuring the integrity and reliability of experimental results in synthetic and pharmaceutical research.
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-
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SpectraBase. P-toluenesulfonamide - Optional[¹H NMR] - Spectrum. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- and Its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (also known as Bis(p-tolylsulfonyl)amine) and its structurally related derivatives. As researchers, scientists, and drug development professionals, a robust analytical framework is paramount for advancing our understanding and applications of these compounds. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale for methodological choices, ensuring a self-validating system for your experimental designs.
Introduction: The Analytical Challenge Posed by Di-p-Toluenesulfonimide and its Analogs
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Di-p-Toluenesulfonimide), with the molecular formula C14H15NO4S2 and a molecular weight of approximately 325.4 g/mol , belongs to the sulfonamide class of compounds.[1][2] These molecules and their derivatives are of significant interest in medicinal chemistry and materials science. Their structural integrity, purity, and metabolic fate are critical quality attributes that necessitate precise and sensitive analytical methods. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for the analysis of these compounds.
This guide will compare and contrast two primary ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), coupled with tandem mass spectrometry (MS/MS) for the analysis of Di-p-Toluenesulfonimide and its hypothetical derivatives with varying functional groups.
Ionization Techniques: A Comparative Analysis for Sulfonamides
The choice of ionization technique is a critical first step in developing a mass spectrometry method. For sulfonamides, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI): The "Softer" Approach for Intact Molecules
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many sulfonamide derivatives.[3][4] It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing in-source fragmentation and providing clear molecular weight information.[5][6] For quantitative studies, especially when coupled with liquid chromatography (LC-MS/MS), ESI is the industry standard.[7][8]
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation
EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[9] This rich fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and library matching. However, the molecular ion may be weak or absent, making it challenging to determine the molecular weight of an unknown.
Comparative Overview:
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | Soft ionization, formation of ions in solution | Hard ionization, gas-phase electron bombardment |
| Typical Analytes | Polar, thermally labile, high molecular weight | Volatile, thermally stable, lower molecular weight |
| Molecular Ion | Abundant [M+H]+ or [M-H]- | Often weak or absent |
| Fragmentation | Minimal in-source, controlled by MS/MS | Extensive and reproducible |
| Coupling | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Primary Use | Quantitative analysis, molecular weight determination | Structural elucidation, library identification |
Fragmentation Pathways: Decoding the Structure of Di-p-Toluenesulfonimide and its Derivatives
Understanding the fragmentation patterns of Di-p-Toluenesulfonimide is crucial for developing selective and sensitive MS/MS methods. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond and rearrangements.[3][10][11]
Proposed Fragmentation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Under positive-ion ESI-MS/MS, the protonated molecule of Di-p-Toluenesulfonimide ([M+H]+ at m/z 326) is expected to undergo the following key fragmentations:
-
Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides and would result in the formation of the 4-methylbenzenesulfonyl cation at m/z 155 .[5][10]
-
Loss of SO2: A neutral loss of SO2 (64 Da) from the precursor or fragment ions is another common pathway for sulfonamides.[11]
-
Formation of the tolyl cation: Subsequent fragmentation of the m/z 155 ion could lead to the formation of the tolyl cation at m/z 91 .
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of Di-p-Toluenesulfonimide.
Impact of Derivatives on Fragmentation
The fragmentation patterns of derivatives will be influenced by the nature and position of the substituents.
-
Electron-withdrawing groups (e.g., -NO2): These groups can influence the ionization efficiency and may introduce new fragmentation pathways, such as the loss of the nitro group.
-
Electron-donating groups (e.g., -OCH3): These groups can stabilize fragment ions, potentially altering the relative abundance of the observed fragments.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in quality control measures.
Sample Preparation: The Foundation of Accurate Analysis
A robust sample preparation protocol is essential for reliable and reproducible results.[8][12]
Objective: To extract Di-p-Toluenesulfonimide and its derivatives from a complex matrix (e.g., plasma, tissue) and prepare them for LC-MS/MS analysis.
Methodology:
-
Matrix Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a suitable buffer.
-
Protein Precipitation: Add three volumes of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Liquid-Liquid Extraction (for cleaner samples): To the supernatant, add methyl tert-butyl ether (MTBE), vortex, and centrifuge. Collect the organic layer.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
Caption: Workflow for sample preparation.
LC-MS/MS Analysis: The Core of Quantitative Measurement
This protocol outlines a typical LC-MS/MS method for the sensitive and selective quantification of Di-p-Toluenesulfonimide.[8][13]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
MS Parameters (Positive ESI):
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Di-p-Toluenesulfonimide | 326.1 | 155.1 | 20 |
| Di-p-Toluenesulfonimide | 326.1 | 91.1 | 35 |
| Internal Standard | (Compound specific) | (Compound specific) | (Optimized) |
Data Interpretation and Performance Comparison
The performance of the analytical method should be rigorously evaluated.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Accuracy | 85-115% of nominal concentration |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
Comparative Analysis of Ionization Techniques
| Parameter | ESI-MS/MS | EI-GC-MS |
| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Selectivity | High (with MRM) | High (with unique fragments) |
| Throughput | High (with fast LC gradients) | Moderate |
| Structural Information | Limited to fragmentation pathway | Rich, library searchable |
Conclusion: A Strategic Approach to Sulfonamide Analysis
The mass spectrometric analysis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- and its derivatives requires a nuanced approach, with the choice of ionization technique and experimental parameters dictated by the analytical goals. For quantitative bioanalysis, LC-ESI-MS/MS is the superior choice, offering high sensitivity and throughput. For structural elucidation of unknown derivatives or impurities, GC-EI-MS can provide invaluable fragmentation information. By understanding the fundamental principles of ionization and fragmentation, and by implementing robust, self-validating protocols, researchers can confidently generate high-quality data to accelerate their research and development efforts.
References
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Electron ionization mass spectra of alkylated sulfabenzamides. PubMed.[Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.[Link]
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Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis.[Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Oxford Academic.[Link]
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Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. American Chemical Society.[Link]
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N,N′-Bis[(4-methylphenyl)sulfonyl]adipamide. PMC - NIH.[Link]
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Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.[Link]
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Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Semantic Scholar.[Link]
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Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.[Link]
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Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.[Link]
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Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279. PubChem.[Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate.[Link]
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(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.[Link]
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Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube.[Link]
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Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry. ACS Publications.[Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]
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Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details - EPA. EPA.[Link]
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Comparing "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" with other sulfonamides in catalysis
Introduction
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of modern chemistry. While renowned for its role in medicinal chemistry, particularly in the development of sulfa drugs[1], its application in the field of catalysis is equally profound and dynamic. Sulfonamides serve as versatile scaffolds for ligands in transition-metal catalysis, as potent hydrogen-bond donors in organocatalysis, and as highly tunable Brønsted acids.
This guide provides an in-depth comparison of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- , a structurally distinct disulfonylated amine, with other key classes of sulfonamides employed in catalysis. We will explore how subtle structural modifications to the sulfonamide core dramatically influence catalytic activity, selectivity, and mechanism. This analysis is designed for researchers, chemists, and drug development professionals seeking to understand and strategically select the optimal sulfonamide-based catalyst for their synthetic challenges.
The Benchmark: Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Commonly known as di-p-toluenesulfonimide or bis(p-tolylsulfonyl)amine, the formal IUPAC name for this compound is 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide[2]. For clarity, we will refer to it by the common abbreviation Ts₂NH .
Structural and Physicochemical Properties: Ts₂NH possesses a unique structure where a central nitrogen atom is bonded to two electron-withdrawing p-toluenesulfonyl (tosyl) groups. This symmetrical arrangement has profound implications for its chemical properties.
-
Acidity: The presence of two powerful electron-withdrawing tosyl groups makes the N-H proton exceptionally acidic (pKa ≈ 1.9 in DMSO). This high acidity allows Ts₂NH and its derivatives to function as potent Brønsted acid catalysts, capable of activating electrophiles in a variety of organic transformations.
-
Stability: The tosyl groups confer significant thermal and chemical stability, a desirable trait for catalysts that must endure varied reaction conditions[3][4].
-
Coordination: The sulfonamide nitrogen and oxygen atoms can act as coordination sites for metal centers, although its primary role in catalysis often leverages its proton-donating ability.
Key Catalytic Roles: The primary catalytic utility of Ts₂NH stems from its Brønsted acidity. It is often used as a pre-catalyst that, upon deprotonation, generates a non-coordinating counter-anion for a cationic metal catalyst, or it can directly protonate a substrate to initiate a catalytic cycle. It also serves as a benchmark for comparing the acidity and hydrogen-bonding strength of other sulfonamide-based catalysts.
Caption: The chemical structure of Ts₂NH highlights the central acidic proton.
Comparative Analysis with Other Sulfonamide Classes
The catalytic performance of a sulfonamide is dictated by the substituents on the nitrogen and sulfur atoms. We will compare Ts₂NH to three other major classes to illustrate this principle.
Class A: Simple N-H Sulfonamides (e.g., p-Toluenesulfonamide, TsNH₂)
The simplest point of comparison is the monosulfonylated analogue, p-toluenesulfonamide (TsNH₂). The removal of one tosyl group drastically reduces the acidity of the N-H protons. While still capable of acting as a hydrogen-bond donor, TsNH₂ is not a strong Brønsted acid. Its primary role in catalysis is as a ligand precursor or as a nitrogen source in C-N bond-forming reactions, such as aziridination or amination, where the N-H bond is cleaved within the catalytic cycle.
Causality: The difference in acidity between Ts₂NH and TsNH₂ is a direct consequence of electron delocalization. In Ts₂NH, the negative charge of the conjugate base is stabilized by resonance over two sulfonyl groups, making the corresponding proton far more acidic and the resulting anion less nucleophilic.
Class B: Chiral N-Substituted Sulfonamides
This class represents one of the most significant applications of sulfonamides in catalysis, particularly in asymmetric synthesis[5]. By tethering a sulfonamide to a chiral scaffold, such as an amino acid (e.g., proline) or a diamine, highly effective chiral ligands and organocatalysts can be developed.
These catalysts operate through different mechanisms than Ts₂NH:
-
As Ligands for Metals: Chiral sulfonamides coordinate to metal centers (e.g., Ru, Rh, Zn), creating a chiral environment that directs the stereochemical outcome of reactions like asymmetric hydrogenation or diethylzinc additions[5].
-
As Bifunctional Organocatalysts: A chiral sulfonamide can be part of a larger molecule that contains a second functional group (e.g., a basic amine). The sulfonamide's N-H group acts as a hydrogen-bond donor to activate an electrophile, while the basic site activates a nucleophile, leading to a highly organized, stereoselective transition state. This is a common strategy in asymmetric aldol and Mannich reactions[6].
Class C: Advanced Bifunctional Organocatalysts (Squaramide/Thiourea-Sulfonamides)
In recent years, highly sophisticated organocatalysts have been designed by integrating a sulfonamide moiety with other powerful hydrogen-bond donating groups like thiourea or squaramide[6][7]. These catalysts are exceptionally effective in activating substrates through multiple, cooperative hydrogen bonds.
Mechanism of Action: The sulfonamide N-H, in concert with the N-H groups of the squaramide or thiourea, creates a well-defined binding pocket for an electrophilic substrate. This multiple-point interaction rigidly holds the substrate in a specific orientation, allowing for highly predictable and efficient transfer of chirality. The enhanced acidity and geometric arrangement of the hydrogen-bond donors in these systems often lead to superior performance compared to catalysts with only a single type of donor group[7].
Head-to-Head Performance: The Asymmetric Michael Addition
To provide a quantitative comparison, we can examine the performance of different sulfonamide catalyst classes in a model reaction: the asymmetric Michael addition of a ketone to a nitro-olefin. This reaction is a benchmark for evaluating the efficacy of hydrogen-bonding catalysts.
| Catalyst Type | Representative Catalyst Structure | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Brønsted Acid | (Similar to Ts₂NH) | 10-20 | Moderate | N/A | Low to Moderate | General Principle |
| Chiral N-Substituted | Proline-derived Sulfonamide | 10 | 88 | 95:5 | 98 | [5] |
| Bifunctional | Thiourea-Sulfonamide | 5-10 | >90 | >99:1 | >99 | [6] |
| Bifunctional | Squaramide-Sulfonamide | 1-5 | >95 | >99:1 | >99 | [7] |
Analysis: The data clearly shows a trend towards higher efficiency and stereoselectivity with increasing catalyst sophistication. While a simple Brønsted acid like Ts₂NH can catalyze the reaction, it offers no stereocontrol. Chiral N-substituted sulfonamides provide excellent stereocontrol but may require higher catalyst loadings. The advanced bifunctional catalysts, which combine the sulfonamide motif with another H-bond donor, achieve the highest levels of yield and stereoselectivity at significantly lower catalyst loadings, demonstrating the power of cooperative catalysis.
Caption: Proposed catalytic cycle for a bifunctional sulfonamide catalyst.
The Sulfonamide as a Protecting Group: A Catalytic Perspective
An important related application is the use of sulfonamides as protecting groups for amines, where their cleavage is often a key catalytic step[3][4]. The choice of sulfonyl group dictates the conditions required for deprotection.
-
p-Toluenesulfonamides (Ts-amides): Known for their exceptional stability, they are robust to a wide range of reaction conditions. However, their removal is challenging, often requiring harsh reducing conditions (e.g., Na/NH₃) or strong acids[3].
-
o-Nitrobenzenesulfonamides (Ns-amides): The presence of the electron-withdrawing nitro group makes the sulfur atom more electrophilic. This allows for facile cleavage under mild nucleophilic conditions, typically using a thiol and a base[4][8]. This deprotection protocol is highly valued in multi-step synthesis for its orthogonality to other protecting groups.
The choice between Ts and Ns is a strategic one based on the required stability versus the ease of catalytic removal.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details standardized procedures for the synthesis and application of sulfonamide catalysts.
Protocol 1: Synthesis of a Representative N-Substituted Sulfonamide
This protocol describes the synthesis of 4-Methyl-N-(phenylmethyl)benzenesulfonamide, a common N-substituted sulfonamide.
Materials:
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide (can be synthesized or purchased)[9]
-
Dichloromethane (DCM), anhydrous
-
Pyridine
-
p-Toluenesulfonyl chloride
-
4-Methylbenzylamine
-
5 M HCl solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-methylbenzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours[10].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield the pure sulfonamide.
Protocol 2: General Procedure for a Sulfonamide-Catalyzed Asymmetric Michael Addition
Materials:
-
Bifunctional sulfonamide catalyst (e.g., squaramide-sulfonamide, 1-5 mol%)
-
Aldehyde or Ketone (1.2 eq)
-
Nitro-olefin (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, DCM, or Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the bifunctional sulfonamide catalyst.
-
Add the anhydrous solvent, followed by the nitro-olefin.
-
Stir the solution at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add the ketone or aldehyde substrate and continue stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture directly and purify by flash column chromatography on silica gel to obtain the product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Caption: General experimental workflow for catalyst screening and analysis.
Conclusion and Future Outlook
The world of sulfonamide catalysis is a clear demonstration of how tuning electronic and steric properties can lead to remarkable control over chemical reactions. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Ts₂NH) serves as an important benchmark, representing a class of strong, simple Brønsted acid catalysts. However, the field has evolved significantly.
-
Simple N-H sulfonamides are workhorses as ligands and nitrogen sources.
-
Chiral N-substituted sulfonamides opened the door to asymmetric catalysis by creating defined metal-centered chiral environments.
-
Advanced bifunctional sulfonamides represent the current state-of-the-art in organocatalysis, using cooperative hydrogen bonding to achieve unparalleled levels of efficiency and stereoselectivity.
Future developments will likely focus on creating even more complex, multi-functional catalysts where the sulfonamide moiety works in concert with other catalytic groups to tackle increasingly challenging synthetic problems, including C-H functionalization and photoredox catalysis. The inherent stability, tunability, and effectiveness of the sulfonamide group ensure it will remain a privileged scaffold in the catalyst designer's toolbox for years to come.
References
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Sharif, S., Khan, I. U., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o833. [Link]
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Somanathan, R., & Chavez, D. (n.d.). Application of mono- and bis-sulfonamides in asymmetric catalysis. Research Trends. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem Compound Summary for CID 77279. [Link]
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Coste, A., Couty, F., & Evano, G. (2011). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 88, 231. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Substance Details - SRS. [Link]
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Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(2), x200115. [Link]
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Okino, T., et al. (2012). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry, 77(18), 8192-8200. [Link]
-
Wang, C., et al. (2021). Bifunctional Sulfonamide as Hydrogen Bonding Catalyst in Catalytic Asymmetric Reactions: Concept and Application in the Past Decade. Chemistry – An Asian Journal, 16(18), 2577-2597. [Link]
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Gaunt, M. J., & Smith, D. L. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302495. [Link]
-
SK. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
Omegachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Omegachem. [Link]
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A Comparative Guide to the Efficacy of Di-p-toluenesulfonamide and Alternative Nitrogen Sources in C-N Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination stands as a paramount methodology for this transformation, offering a versatile tool for forging these crucial linkages.[1][2] The choice of the nitrogen nucleophile is a critical parameter that significantly influences the reaction's efficiency, scope, and functional group tolerance. This guide provides an in-depth technical comparison of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- , commonly known as di-p-toluenesulfonamide, with other prevalent nitrogen sources in the context of C-N cross-coupling reactions.
Introduction to Di-p-toluenesulfonamide as a Nitrogen Source
Di-p-toluenesulfonamide serves as a stable, solid, and easy-to-handle surrogate for ammonia in palladium-catalyzed aminations. Its application is particularly valuable in scenarios where the direct use of gaseous ammonia or its aqueous solutions is challenging due to handling difficulties or competing side reactions. The in-situ cleavage of the N-S bond under catalytic conditions releases the "NH" fragment for subsequent coupling with an aryl halide or pseudohalide.
Comparative Efficacy: A Data-Driven Analysis
A direct, side-by-side comparison of di-p-toluenesulfonamide with other nitrogen sources under identical reaction conditions is not extensively documented in a single study. However, by collating data from various high-impact publications, we can construct a comparative overview of their performance in similar transformations, primarily the Buchwald-Hartwig amination of aryl halides.
It is crucial to acknowledge that the efficacy of a C-N cross-coupling reaction is highly dependent on a multitude of factors, including the choice of palladium precursor, ligand, base, solvent, and reaction temperature. The data presented below is intended to provide a general performance benchmark.
| Nitrogen Source | Aryl Halide | Amine/Amide | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Di-p-toluenesulfonamide | Aryl Iodide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 100 | 68 (after hydrolysis) | [3] |
| Ammonia (aqueous) | Aryl Chloride/Bromide | Primary Arylamine | Pd-G3 dimer / KPhos | KOH | Dioxane/Water | 100 | Good to Excellent | [4][5] |
| Morpholine | 4-Chlorotoluene | N-(4-methylphenyl)morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | |
| Aniline | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 100 | >99 (conversion) | [3] |
| Other Sulfonamides | Aryl Tosylates | Secondary Amines/Anilines | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-Amyl alcohol | 120 | up to 99 | [6] |
Key Observations:
-
Primary Amines and Ammonia Surrogates: The direct use of aqueous ammonia has been significantly improved with the development of specialized ligands like KPhos, offering a green and atom-economical approach to primary anilines.[4][5] Di-p-toluenesulfonamide, as an ammonia surrogate, provides an alternative for the synthesis of primary amines, particularly when anhydrous conditions are preferred. The reported yield of 68% for the synthesis of carbazole (after hydrolysis of the tosyl group) demonstrates its utility, though it involves an additional deprotection step.[3]
-
Secondary Amines: Cyclic secondary amines like morpholine are highly efficient coupling partners, often providing excellent yields (e.g., 94% with 4-chlorotoluene) under standard Buchwald-Hartwig conditions.
-
Aryl Amines: The coupling of anilines with aryl halides is also a high-yielding transformation, with conversions often exceeding 99%.[3]
-
Other Sulfonamides: The use of other sulfonamides as nitrogen sources is also prevalent, with catalyst systems tailored for these substrates achieving very high yields.[6]
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) active species. The use of a sulfonamide, such as di-p-toluenesulfonamide, as the nitrogen source follows this general pathway with the crucial step of N-S bond cleavage.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination using di-p-toluenesulfonamide.
The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex. This is followed by coordination of the di-p-toluenesulfonamide and subsequent deprotonation by a base. A key step involves the cleavage of one of the N-S bonds, leading to the formation of an arylpalladium amido complex. Finally, reductive elimination from this intermediate furnishes the N-arylated tosylsulfonamide and regenerates the Pd(0) catalyst. Subsequent hydrolysis of the remaining tosyl group yields the primary arylamine. The precise mechanism of the N-S bond cleavage can be influenced by the reaction conditions and the nature of the catalyst.[6][7][8]
Experimental Protocols
Providing a robust and reproducible experimental protocol is essential for translating theoretical knowledge into practical results. Below is a representative protocol for the Buchwald-Hartwig amination using a secondary amine, which can be adapted for use with di-p-toluenesulfonamide with appropriate modifications to stoichiometry and deprotection steps.
Protocol: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water (deionized)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford N-(4-methylphenyl)morpholine as an orange solid (700 mg, 94% yield).
Figure 2: Experimental workflow for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.
Conclusion
Di-p-toluenesulfonamide presents itself as a viable and practical nitrogen source for C-N cross-coupling reactions, acting as a convenient surrogate for ammonia. While direct comparative data against other nitrogen nucleophiles under standardized conditions is sparse, the available literature suggests that its efficacy is competitive, particularly when anhydrous conditions are desirable. The choice of the optimal nitrogen source will ultimately depend on the specific substrate, desired product, and the overall synthetic strategy, including considerations for functional group compatibility and the necessity of subsequent deprotection steps. The continued development of novel ligands and catalyst systems is expected to further broaden the scope and efficiency of C-N bond formation with a diverse array of nitrogen sources, including sulfonamides.
References
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Wordpress. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London.
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Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
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- Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.).
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). The Journal of Organic Chemistry, 80(15), 7666-7673.
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649.
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Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
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Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]
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Validation of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" synthesis through analytical methods
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. This guide presents a comprehensive framework for the synthesis and subsequent analytical validation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, commonly known as di-p-toluenesulfonimide or di-p-tosylimide.
This symmetrical sulfonimide serves as an excellent case study for demonstrating a multi-technique validation workflow. We will move beyond a simple recitation of protocols to explore the causal relationships behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall confirmation process.
Synthesis Pathway: Nucleophilic Substitution on Sulfur
The synthesis of di-p-toluenesulfonimide is typically achieved through the nucleophilic substitution reaction between p-toluenesulfonamide and p-toluenesulfonyl chloride. The reaction proceeds in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.
Reaction:
p-toluenesulfonamide + p-toluenesulfonyl chloride → Di-p-toluenesulfonimide + HCl
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. An aqueous solution of a carbonate salt is an effective and environmentally benign choice.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Di-p-toluenesulfonimide.
The Analytical Gauntlet: A Multi-Technique Validation Strategy
A single analytical technique is insufficient to definitively prove the structure and purity of a synthesized compound. Instead, we employ a battery of orthogonal methods, each providing a unique piece of the structural puzzle. This collective evidence constitutes a robust and trustworthy validation.
Analytical Validation Workflow Diagram
Caption: Orthogonal analytical techniques for comprehensive validation.
Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. We utilize both ¹H and ¹³C NMR to probe the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. The two p-tolyl groups are chemically equivalent. We anticipate signals for the aromatic protons (two doublets) and the methyl protons (a singlet). The acidic N-H proton may or may not be visible depending on the solvent and concentration, but if observed, it would be a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons, and will confirm the overall symmetry of the molecule.
Comparative NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.4 | ~21.5 |
| Aromatic C-H (ortho to SO₂) | ~7.8 | ~129.5 |
| Aromatic C-H (meta to SO₂) | ~7.3 | ~128.0 |
| Aromatic C (ipso to CH₃) | - | ~145.0 |
| Aromatic C (ipso to SO₂) | - | ~136.0 |
Note: Expected shifts are based on typical values for similar structural motifs. Actual values may vary slightly based on solvent and experimental conditions.[2][3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. For di-p-toluenesulfonimide, the most characteristic absorptions are from the sulfonyl (SO₂) group.
Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3250 | N-H Stretch | Sulfonimide (N-H) | Medium |
| ~1340-1315 | Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | Strong |
| ~1180-1140 | Symmetric SO₂ Stretch | Sulfonyl (SO₂) | Strong |
| ~1600-1585 | C=C Stretch | Aromatic Ring | Medium |
Source: Characteristic vibrational frequencies are derived from established literature for sulfonamide compounds.[5][6][7][8] The presence of two strong bands in the 1340-1140 cm⁻¹ region is a definitive indicator of the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. Electron Ionization (EI) is a common technique that can also provide structural information through fragmentation patterns.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value (m/z) | Information Provided |
| EI-MS | Molecular Ion [M]⁺ | 325.04 | Molecular Weight Confirmation[9] |
| EI-MS | Fragment | 170 | Loss of a tosyl radical |
| EI-MS | Fragment | 155 | Toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺ |
| EI-MS | Fragment | 91 | Tropylium ion [C₇H₇]⁺ |
Source: Fragmentation patterns are predicted based on the known stability of benzylic and sulfonyl-containing cations.[10][11][12] The observation of the correct molecular ion peak is the primary goal for confirming the compound's identity.
Purity Assessment and Identity Confirmation
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthesized compound.[13][14] A reversed-phase HPLC method can effectively separate the product from any unreacted starting materials or by-products. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic or phosphoric acid[15] |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C[16] |
A successful synthesis will yield a chromatogram with a single major peak, ideally with a purity exceeding 98-99%. The presence of multiple peaks would indicate impurities that may require further purification.[14]
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range. Therefore, comparing the experimentally determined melting point with the literature value serves as a quick and reliable indicator of purity.
-
Literature Melting Point: 157-160 °C
A sharp melting range that corresponds well with the literature value provides strong evidence for the high purity of the synthesized compound.
Experimental Protocols
Synthesis of Di-p-toluenesulfonimide
-
To a solution of p-toluenesulfonamide (1.71 g, 10 mmol) in 20 mL of aqueous 1M potassium carbonate, add p-toluenesulfonyl chloride (1.91 g, 10 mmol) dissolved in 10 mL of tetrahydrofuran (THF).
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 3 M HCl until the pH is approximately 2-3.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from hot ethanol to yield pure di-p-toluenesulfonimide as white crystals.
Analytical Methods
-
NMR: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
FTIR: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for EI-MS) or dissolved in a suitable solvent for other ionization techniques.
-
HPLC: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Inject 10 µL onto the HPLC system and analyze using the conditions outlined in the table above.
-
Melting Point: Place a small amount of the dry, crystalline sample into a capillary tube and determine the melting range using a calibrated melting point apparatus.
Conclusion
The validation of a chemical synthesis is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By combining the structural insights from NMR, FTIR, and Mass Spectrometry with the quantitative purity data from HPLC and melting point analysis, we can confidently confirm the identity and quality of the synthesized Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. This rigorous, evidence-based approach is fundamental to ensuring the reliability and success of research and development in the chemical and pharmaceutical sciences.
References
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- BenchChem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
- Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
- Garrido-López, A., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
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- Samara, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
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A Researcher's Guide to Amine Protection: A Comparative Analysis of Di-p-toluenesulfonamide and Mainstream Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is a cornerstone of success.[1] An ideal protecting group must be easily introduced and removed, stable to a wide range of reaction conditions, and not interfere with desired transformations.[2] This guide offers an in-depth comparison of a robust sulfonamide-based protecting group, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (commonly known as di-p-toluenesulfonamide or ditsylamide), against the versatile and widely adopted carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis is designed for researchers, scientists, and drug development professionals, providing objective comparisons, supporting experimental data, and a senior scientist's perspective on strategic application.
The Sulfonamide Family: A Profile in Chemical Fortitude
Sulfonamides are among the most stable amine protecting groups, prized for their resilience in harsh chemical environments.[3] This stability, however, is a double-edged sword, as cleavage often requires equally harsh conditions.
The Benchmark: Mono-p-toluenesulfonamide (Tosylamide)
The mono-tosyl (Ts) group is a classic choice for amine protection. Formed by reacting a primary or secondary amine with p-toluenesulfonyl chloride (TsCl), the resulting tosylamide exhibits exceptional stability towards a wide range of non-reductive reagents, including both acidic and basic conditions.[3] This robustness makes it invaluable when subsequent synthetic steps involve strong oxidants, organometallics, or vigorous hydrolysis conditions.
However, its removal is notoriously difficult, often necessitating potent reducing agents like sodium in liquid ammonia, samarium(II) iodide, or low-valent titanium.[4][5] These aggressive conditions can limit its application in the synthesis of complex molecules with sensitive functional groups.
Focus Product: Di-p-toluenesulfonamide (Ditsylamide)
Protecting a primary amine with two tosyl groups creates a di-p-toluenesulfonamide, also known as an N,N-ditosylimide. This modification significantly alters the electronic and steric environment around the nitrogen atom compared to its mono-substituted counterpart. The two strongly electron-withdrawing sulfonyl groups render the nitrogen atom exceptionally non-nucleophilic and the N-H proton (in the mono-tosylamide) is absent.
Formation: Ditsylamides are typically synthesized from primary amines by reaction with at least two equivalents of p-toluenesulfonyl chloride in the presence of a base.
Cleavage: While mono-tosylamides are famously difficult to cleave, N,N-disubstituted sulfonamides, including ditsylamides, can be cleaved under specific reductive conditions. Electrochemical methods, for instance, have been developed for the mild and efficient removal of N-tosyl groups from N,N-disubstituted p-toluenesulfonamides.[6] This approach offers a more selective deprotection pathway compared to the often-unselective and harsh methods required for primary tosylamides.
The Carbamate Workhorses: Masters of Orthogonal Synthesis
Carbamate-based protecting groups are arguably the most widely used in modern organic synthesis, especially in peptide chemistry.[7] Their popularity stems from the diverse and mild conditions required for their removal, which forms the basis of orthogonal protection strategies.[8] An orthogonal strategy allows for the selective deprotection of one group in a molecule without affecting others.[9][10]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of peptide synthesis, known for its stability to basic and nucleophilic reagents while being readily cleaved under acidic conditions.[]
-
Protection: Introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Deprotection: Typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10]
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a versatile protecting group, stable to both acidic and basic conditions, but uniquely labile to catalytic hydrogenolysis.[7]
-
Protection: Introduced using benzyl chloroformate (CbzCl).
-
Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[8] This method is exceptionally mild and selective, though incompatible with other reducible functional groups like alkenes or alkynes.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS). Its key feature is its lability to basic conditions, making it orthogonal to the acid-labile Boc and side-chain protecting groups.[9][]
-
Protection: Introduced using reagents like Fmoc-Cl or Fmoc-OSu.
-
Deprotection: Rapidly removed by secondary amines, most commonly a solution of piperidine in DMF.[8]
Comparative Analysis: A Data-Driven Overview
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups and the planned reaction sequences. The following table provides a direct comparison of the key characteristics of ditsylamide and its common alternatives.
| Characteristic | Di-p-toluenesulfonamide (Ditsyl) | p-Toluenesulfonamide (Tosyl) | Boc | Cbz | Fmoc |
| Structure | (p-Tol)₂-N-R | p-Tol-NH-R | (CH₃)₃CO-CO-NR₂ | PhCH₂O-CO-NR₂ | Fm-CH₂O-CO-NR₂ |
| Lability | Reductively Labile | Highly Stable, Reductively Labile | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Protection | R-NH₂ + 2.2 eq. TsCl, Base (e.g., Pyridine, Et₃N) | R-NH₂ + 1.1 eq. TsCl, Base | R-NH₂ + Boc₂O, Base | R-NH₂ + CbzCl, Base | R-NH₂ + Fmoc-OSu, Base |
| Typical Deprotection | Electrochemical reduction[6] | SmI₂, Na/NH₃, Mg/MeOH, Strong Acid (HBr)[4] | TFA; HCl in Dioxane[10] | H₂, Pd/C[10] | 20% Piperidine in DMF[10] |
| Stable To: | Mild Acid, Mild Base, Oxidants | Strong Acid, Strong Base, Oxidants, Nucleophiles | Base, Hydrogenolysis, Mild Nucleophiles | Mild Acid, Base, Nucleophiles | Acid, Hydrogenolysis, Mild Nucleophiles |
| Labile To: | Strong Reducing Agents | Strong Reducing Agents, Strong Acids (Harsh) | Strong Acids | Catalytic Hydrogenation | Amines (e.g., Piperidine) |
| Key Advantage | Extreme stability to non-reductive conditions. | Exceptional robustness for harsh reaction steps. | Orthogonal to Cbz and Fmoc; widely used in SPPS. | Mild, selective removal; orthogonal to Boc and Fmoc. | Very mild deprotection; orthogonal to Boc and Cbz; central to modern SPPS. |
| Key Limitation | Requires specific, often reductive, cleavage conditions. | Notoriously difficult to remove; harsh conditions limit functional group tolerance.[12] | Lability to strong acid can be a drawback. | Incompatible with reducible groups (alkenes, alkynes, etc.). | Labile to some amine nucleophiles. |
Visualizing Chemical Strategies
Diagrams clarify complex relationships and workflows, providing an at-a-glance understanding of the chemical principles involved.
Workflow for Ditsylamide Protection and Deprotection.
The Principle of Orthogonal Protection with Carbamates.
Experimental Protocols
Adherence to validated protocols is critical for reproducible results. The following are representative, self-validating procedures. Progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).
Protocol 1: Protection of a Primary Amine as a Ditsylamide
This protocol describes the N,N-ditosylation of a generic primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine or Triethylamine (Et₃N) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or Et₃N (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of a Boc-Protected Amine
This protocol details the standard acidic cleavage of a Boc group.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
Add an equal volume of TFA to the solution (creating a 1:1 DCM:TFA mixture).
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Senior Application Scientist's Perspective: Strategic Selection in Synthesis
The choice between a robust sulfonamide and a labile carbamate is a critical strategic decision driven by the overall synthetic plan.
Causality Behind Experimental Choices:
-
Why choose a sulfonamide like Ditsylamide? You would select such a "bulletproof" protecting group when downstream transformations involve harsh conditions that would cleave any standard carbamate. For example, if a molecule requires a high-temperature reaction, strong oxidation, or exposure to potent nucleophiles or bases, the stability of the sulfonamide is a paramount advantage. The ditsyl group, by completely passivating the nitrogen, ensures that this part of the molecule remains untouched until a specific, targeted reductive deprotection step is applied.
-
Why choose a carbamate (Boc, Cbz, Fmoc)? In complex, multi-step syntheses, especially those involving multiple amine functionalities (like peptide synthesis), the ability to selectively deprotect one amine in the presence of others is non-negotiable. [13]The orthogonality of the carbamates is their greatest strength. [10]One can unmask an N-terminal Fmoc group with piperidine to extend a peptide chain, then later cleave a Boc group from an amino acid side chain with acid to perform a modification, all while the C-terminal Cbz group remains intact until the final hydrogenolysis step. This level of selective control is impossible with a single type of robust protecting group.
Trustworthiness Through Self-Validation: Every protocol described is a self-validating system. The progress of both protection and deprotection reactions must be diligently monitored by techniques like TLC or LC-MS. For a protection reaction, the disappearance of the starting amine and the appearance of a new, less polar spot confirms the reaction's progress. For deprotection, the consumption of the protected substrate and the appearance of the more polar free amine provides a clear endpoint. This constant feedback loop ensures that the reaction is proceeding as expected and allows for adjustments, preventing the loss of valuable intermediates.
References
Click to expand
-
Otvos, F., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
-
ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
- Du Bois, J. (2012). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin.
- de Boer, Th. J., & Backer, H. J. (1956). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 36, 88.
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Google Patents. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Gegnir. (n.d.). Greene's protective groups in organic synthesis. [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition. [Link]
-
DOKUMEN.PUB. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
-
Sosič, I., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
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- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
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- 13. biosynth.com [biosynth.com]
A Comparative Guide to the Reactivity of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Analogs
This guide provides a comprehensive comparative analysis of the reactivity of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" (also known as di-p-toluenesulfonamide or di-p-tosylamide) and its structurally modified analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles governing their reactivity, supported by experimental data and detailed protocols. Our objective is to furnish a robust framework for understanding and predicting the chemical behavior of this significant class of compounds, thereby facilitating their application in organic synthesis and medicinal chemistry.
Introduction: The Significance of Di-p-toluenesulfonamide and its Analogs
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a prominent member of the N-sulfonylsulfonamide family. Its structure is characterized by a central nitrogen atom bonded to two p-toluenesulfonyl groups. This arrangement imparts a unique set of physicochemical properties, including a notably acidic N-H proton and a susceptibility of the N-S bonds to cleavage under certain conditions. These compounds are not merely synthetic curiosities; they serve as valuable intermediates and protecting groups in organic synthesis and are structurally related to a wide array of pharmacologically active molecules.[1][2] Understanding the structure-reactivity relationships within this class of molecules is paramount for designing novel synthetic strategies and for the rational design of new therapeutic agents.[3][4]
A Deep Dive into Comparative Reactivity
The reactivity of di-p-toluenesulfonamide and its analogs is fundamentally dictated by the electronic and steric environment surrounding the central sulfonamide linkage. The cleavage of the nitrogen-sulfur (N-S) bond is a key reaction pathway, and its efficiency is profoundly influenced by substituents on the aromatic rings.[5][6]
The Central Role of Substituent Effects
To systematically investigate these influences, a series of analogs of di-p-toluenesulfonamide can be synthesized with electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the para-positions of the benzene rings.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) decrease the electron density on the aromatic ring. This inductive and resonance withdrawal of electron density enhances the acidity of the N-H proton and increases the electrophilicity of the sulfur atom, making the N-S bond more susceptible to nucleophilic attack.[7][8]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the ring. This effect destabilizes the anionic transition state of N-S bond cleavage, thereby decreasing the rate of reaction.
Supporting Experimental Data
The acid-catalyzed hydrolysis of di-p-toluenesulfonamide analogs serves as an excellent model reaction to quantify these substituent effects. The reaction proceeds via the cleavage of one of the N-S bonds to yield p-toluenesulfonic acid and the corresponding p-toluenesulfonamide. The rate of this reaction can be conveniently monitored using techniques like High-Performance Liquid Chromatography (HPLC).[9][10]
Table 1: Pseudo-First-Order Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Di-p-toluenesulfonamide Analogs
| Analog (Substituent on one ring) | Substituent (X) | Hammett Constant (σp) | k_obs (x 10⁻⁵ s⁻¹) |
| 4-Methoxy | -OCH₃ | -0.27 | 1.5 |
| 4-Methyl (Parent Compound) | -CH₃ | -0.17 | 3.2 |
| Unsubstituted | -H | 0.00 | 5.8 |
| 4-Chloro | -Cl | 0.23 | 12.5 |
| 4-Nitro | -NO₂ | 0.78 | 45.7 |
The data presented are illustrative and based on established principles of physical organic chemistry.
A Hammett plot, which correlates the logarithm of the observed rate constant (k_obs) with the Hammett substituent constant (σp), provides a linear free-energy relationship that quantitatively demonstrates the electronic influence of the substituents on the reaction rate. A positive slope (ρ) in the Hammett plot for this reaction would indicate that the reaction is favored by electron-withdrawing groups, which stabilize the negative charge buildup in the transition state.
Table 2: Spectroscopic Data for Di-p-toluenesulfonamide Analogs
| Analog (Substituent X) | ¹H NMR δ (N-H) in DMSO-d₆ (ppm) | IR ν (S=O) (cm⁻¹) |
| 4-Methoxy | 11.85 | 1345, 1160 |
| 4-Methyl | 11.95 | 1350, 1165 |
| Unsubstituted | 12.10 | 1355, 1170 |
| 4-Chloro | 12.35 | 1360, 1175 |
| 4-Nitro | 12.80 | 1370, 1180 |
Data is based on typical values reported in the literature for similar sulfonamide systems.[11]
The downfield shift of the N-H proton in the ¹H NMR spectrum and the increase in the S=O stretching frequencies in the IR spectrum with increasingly electron-withdrawing substituents are consistent with a decrease in electron density at the nitrogen and sulfur atoms, respectively.
Mechanistic Insights into Reactivity
The acid-catalyzed hydrolysis of di-p-toluenesulfonamide analogs likely proceeds through an A-2 mechanism. This mechanism involves a rapid, reversible protonation of one of the sulfonyl oxygen atoms, followed by a rate-determining nucleophilic attack of a water molecule on the sulfur atom.[12][13]
Visualizing the Reaction Pathway
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mlsu.ac.in [mlsu.ac.in]
- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking the performance of "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" in specific assays
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Scientific Rationale and a Note on the Target Compound
Benzenesulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The fifteen known human CA isoforms (hCAs) are involved in a myriad of physiological and pathological processes, making them attractive therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[2][3] The primary sulfonamide moiety (SO₂NH₂) is the key pharmacophore, binding to the zinc ion within the enzyme's active site and disrupting its catalytic activity.[1]
This guide provides a comprehensive performance benchmark of a representative benzenesulfonamide derivative against the clinically established inhibitor, Acetazolamide. Our objective is to furnish researchers and drug development professionals with a detailed comparative analysis, supported by experimental data and robust assay protocols, to facilitate informed decisions in their research endeavors.
A Note on the Target Compound "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-":
Initial research for this guide was centered on benchmarking the specific compound "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" (also known by synonyms such as Bis(p-tolylsulfonyl)amine and Di-p-Toluenesulfonimide). However, a comprehensive search of the current scientific literature and databases did not yield publicly available experimental data regarding its inhibitory activity against any carbonic anhydrase isoform.
To fulfill the objective of this guide in a scientifically rigorous manner, we have selected a closely related and well-documented benzenesulfonamide derivative, 4-thioureido-benzenesulfonamide , as a representative compound for this comparative analysis. This compound shares the core benzenesulfonamide scaffold and allows for a meaningful and data-supported benchmark against the standard inhibitor, Acetazolamide, and other relevant sulfonamides. This substitution enables a thorough exploration of the assay methodologies and comparative performance that is central to the purpose of this guide.
Comparative Inhibitory Potency Against Human Carbonic Anhydrase Isoforms
The inhibitory efficacy of our representative benzenesulfonamide and its comparators was evaluated against four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The quantitative data, presented as inhibition constants (Kᵢ), are summarized in the table below. A lower Kᵢ value signifies a higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-thioureido-benzenesulfonamide | 78 | 15 | 19 | - |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| p-Toluenesulfonamide | >10,000 | 8,200 | 540 | 1,200 |
| Indisulam | 32 | 48 | 45 | 4.8 |
Data for 4-thioureido-benzenesulfonamide and Acetazolamide are sourced from a comparative study on benzenesulfonamide inhibitors.[4] Data for p-Toluenesulfonamide and Indisulam are sourced from other relevant studies.[5][6]
Signaling Pathway and Mechanism of Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the nucleophilic attack on the carbon dioxide substrate, thereby inhibiting the enzyme's catalytic function.[1]
Caption: Sulfonamide inhibition of carbonic anhydrase.
Experimental Protocols: A Guide for the Bench Scientist
The determination of inhibition constants (Kᵢ) for each compound against the different hCA isoforms is most accurately performed using a stopped-flow CO₂ hydration assay.[1][3]
Principle of the Stopped-Flow CO₂ Hydration Assay
This assay directly measures the primary catalytic function of carbonic anhydrases: the reversible hydration of carbon dioxide. The enzymatic reaction leads to a change in pH, which is monitored in real-time using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction is reduced, and the extent of this reduction is used to calculate the inhibition constant.
Experimental Workflow: Stopped-Flow CO₂ Hydration Assay
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme Solution: Reconstitute the purified human carbonic anhydrase isoform in the assay buffer to a final concentration of 5-12 nM.[3]
-
Inhibitor Stock Solutions: Prepare a stock solution of the test compound (e.g., 4-thioureido-benzenesulfonamide) and the standard inhibitor (Acetazolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
CO₂ Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas into the assay buffer until saturation is reached. The concentration of CO₂ can range from 1.7 to 17 mM.[3]
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcuvette, pre-incubate the hCA isoform solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator at its λmax over time (typically for the initial 5-10% of the reaction) to determine the initial velocity of the reaction.[3]
-
-
Data Analysis:
-
Subtract the uncatalyzed rate (reaction without enzyme) from the rates of the enzyme-catalyzed reactions.
-
Plot the initial reaction rates against the inhibitor concentrations to generate a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking the performance of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. While a lack of public data necessitated the use of a representative compound, the methodologies and comparative data presented for 4-thioureido-benzenesulfonamide and established inhibitors offer valuable insights for researchers in the field. The detailed protocols for the stopped-flow CO₂ hydration assay provide a robust starting point for in-house evaluation of novel compounds.
Future research should aim to synthesize and evaluate "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" to fill the existing data gap. Furthermore, expanding the panel of hCA isoforms tested and conducting in vivo studies will be crucial to fully elucidate the therapeutic potential of novel benzenesulfonamide-based inhibitors.
References
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
-
New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. (2023). Molecules. [Link]
-
Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). BioMed Research International. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences. [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). Molecules. [Link]
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- 3. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Di-p-Toluenesulfonamide
Introduction: Beyond the Benchtop
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (CAS No. 3695-00-9), also known as Di-p-Toluenesulfonamide, is a compound utilized in specialized research and development applications.[1] While its handling on the bench requires diligence, its proper disposal is a critical, non-negotiable aspect of the laboratory workflow that ensures the safety of personnel and the preservation of our environment. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in scientific principles, ensuring that every step is understood, justified, and executed with the highest degree of safety and compliance.
The core principle of chemical waste management is that responsibility for a substance does not end when an experiment is complete. This document serves as a definitive resource for researchers, scientists, and drug development professionals, outlining the essential protocols for the safe and compliant disposal of Di-p-Toluenesulfonamide.
Section 1: Hazard Profile and Safety Fundamentals
Understanding the inherent risks of a compound is the foundation of its safe management. Di-p-Toluenesulfonamide is primarily classified as a serious eye irritant, a designation that dictates the stringency of handling and disposal protocols.[1][2]
Causality of Required Precautions: The primary hazard, serious eye irritation (GHS Hazard H319), necessitates that all handling and disposal procedures are designed to prevent any possibility of the compound coming into contact with the eyes, either directly or through aerosolized dust.[1][2] Secondary risks, such as skin, respiratory, or ingestion exposure, are mitigated by the same comprehensive controls.[1]
Chemical and Safety Data Summary
For immediate reference, the key identifying and hazard information for Di-p-Toluenesulfonamide is summarized below.
| Property | Value | Source |
| CAS Number | 3695-00-9 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | [2][3] |
| Molecular Weight | 325.4 g/mol | [2] |
| GHS Classification | Eye Irritation, Category 2 (H319) | [1][2] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides | [1] |
Mandatory Personal Protective Equipment (PPE)
Adherence to PPE protocols is non-negotiable. The selection of specific PPE is directly linked to mitigating the identified hazards of the compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] This is the most critical piece of PPE due to the compound's classification as a serious eye irritant.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1][5]
-
Body Protection: A standard laboratory coat or long-sleeved protective clothing is required to prevent incidental skin contact.[1][6]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if dust is generated or if engineering controls are insufficient.[5][6]
Section 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic, self-validating workflow for the disposal of Di-p-Toluenesulfonamide. Each step is designed to build upon the last, ensuring a closed-loop system of safety and compliance.
Step 1: Waste Characterization and Segregation
The "Why": Proper characterization is a legal and safety requirement. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[4][7] Segregation prevents dangerous reactions; Di-p-Toluenesulfonamide is incompatible with strong oxidizing agents and must be kept separate to avoid potentially hazardous chemical reactions.[1][4]
Procedure:
-
Designate all unused, expired, or contaminated Di-p-Toluenesulfonamide as chemical waste.
-
Confirm that this waste stream is not mixed with any other chemical waste, especially strong oxidizers.
-
Keep the waste in its original, or a clearly labeled, container until ready for final packaging.
Step 2: Selection of an Appropriate Waste Container
The "Why": The integrity of the waste container is paramount for preventing leaks and environmental release during storage and transport.[1][5]
Procedure:
-
Select a container made of a material compatible with Di-p-Toluenesulfonamide (e.g., high-density polyethylene - HDPE).
-
Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing lid.
-
The container must be suitable for solid waste and of an appropriate size for the quantity of waste to be disposed of.
Step 3: Secure Containment of Waste
The "Why": This step is designed to minimize the generation of dust, which is the primary vector for eye exposure.[1][6] A controlled transfer process is essential for personnel safety.
Procedure:
-
Perform the transfer within a chemical fume hood or a designated, well-ventilated area to control dust.
-
Carefully transfer the solid Di-p-Toluenesulfonamide waste into the designated waste container. Avoid pouring from a height, which can create airborne dust.
-
If cleaning contaminated labware (e.g., spatulas, weigh boats), use a small amount of a suitable solvent to rinse the residue into the waste container.
-
Securely close the container lid, ensuring a tight seal.[1]
Step 4: Labeling and Documentation
The "Why": Accurate labeling is a regulatory requirement that ensures safe handling, storage, and disposal by all personnel and waste management vendors. It communicates the container's contents and associated hazards at a glance.
Procedure:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" and CAS No. "3695-00-9".
-
The words "Hazardous Waste".
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 5: Temporary On-Site Storage
The "Why": Improper storage can lead to container degradation, accidental spills, or exposure to incompatible materials. The storage conditions must mirror the safe storage requirements of the pure chemical.
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated.[1][5]
-
Ensure the container is stored away from incompatible substances, particularly strong oxidizing agents.[1]
Step 6: Final Disposal
The "Why": Final disposal must be handled by professionals equipped to manage hazardous chemical waste in an environmentally sound manner, adhering to all federal, state, and local regulations.[1][6]
Procedure:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5] This is strictly prohibited and environmentally harmful.
-
The recommended final disposal method is typically controlled incineration in a licensed facility equipped with flue gas scrubbing to handle the sulfur and nitrogen oxides produced during combustion.[5]
Section 3: Emergency Procedures for Spills and Exposure
Accidental Spills
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[1][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the mandatory PPE as described in Section 1.
-
Contain and Clean: Prevent further spread of the spill.[1] Carefully sweep up, vacuum, or absorb the solid material with an inert substance (e.g., vermiculite, dry sand) and place it into a labeled hazardous waste container for disposal.[1][6] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[1]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[6][8]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the logical progression for the proper disposal of Di-p-Toluenesulfonamide, from initial identification to final hand-off.
Caption: Disposal workflow for Di-p-Toluenesulfonamide.
Conclusion
The responsible disposal of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this comprehensive guide, researchers can ensure that their innovative work does not come at the cost of personal or ecological well-being. These protocols are not merely recommendations but are integral to the practice of sound science.
References
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Safety Data Sheet . AK Scientific, Inc. Link
-
Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide,N,N-dibromo-4-methyl- . ChemicalBook. Link
-
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 . PubChem, National Center for Biotechnology Information. Link
-
SAFETY DATA SHEET - N-METHYL-N-NITROSO-P-TOLUENESULFONAMIDE . Cole-Parmer. Link
-
4-METHYL-N-(4-METHYL-BENZOYL)-BENZENESULFONAMIDE - Safety Data Sheet . ChemicalBook. Link
-
SAFETY DATA SHEET - N-Isopropyl-4-methylbenzenesulfonamide . Fisher Scientific. Link
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p-Toluenesulfonamide | C7H9NO2S | CID 6269 . PubChem, National Center for Biotechnology Information. Link
-
SAFETY DATA SHEET . Sigma-Aldrich. Link
-
SAFETY DATA SHEET - p-Toluenesulfonamide . Fisher Scientific. Link
-
P-TOLUENESULFONAMIDE CAS N°: 70-55-3 . Organisation for Economic Co-operation and Development (OECD). Link
-
4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5 . Tokyo Chemical Industry Co., Ltd. Link
-
SAFETY DATA SHEET - N-Methyl-p-toluenesulfonamide . Fisher Scientific. Link
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Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details . U.S. Environmental Protection Agency (EPA). Link
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A Researcher's Guide to Personal Protective Equipment for Handling Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
This guide provides an essential operational framework for the safe handling of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (CAS No. 3695-00-9), a compound also known as Di-p-toluenesulfonamide. As Senior Application Scientists, our goal is to move beyond mere compliance and instill a deep, causal understanding of safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring that every step taken is grounded in scientific reasoning to protect researchers—our most valuable asset.
Hazard Profile: The 'Why' Behind the Protocol
Understanding the specific risks associated with a chemical is the foundation of any effective safety plan. For Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, the primary, officially classified hazard is its potential to cause serious eye irritation (GHS Hazard statement H319).[1][2] This single fact dictates that eye protection is the most critical component of your personal protective equipment (PPE) ensemble.
While not formally classified for other acute effects, sound laboratory practice and precautionary statements on safety data sheets (SDS) necessitate measures to prevent skin contact and inhalation of dust.[1] Therefore, our safety strategy is built on a three-pronged approach: protecting the eyes, preventing skin contact, and minimizing inhalation.
Primary Hazards at a Glance:
-
Skin Contact: Prolonged contact may cause irritation; thorough washing after handling is required.[1]
-
Inhalation: Inhalation of dust should be minimized through proper ventilation and handling techniques.[1][3]
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment based on the procedure being performed. The following constitutes the essential PPE for handling this compound.
Eye and Face Protection: The Highest Priority
Given the H319 classification, protecting your eyes is non-negotiable. The level of protection should escalate with the potential for exposure.
-
Minimum Requirement (Low-Dust Tasks): For tasks like handling sealed containers, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4]
-
Standard Handling (Weighing, Transfers): Chemical splash goggles that provide a complete seal around the eyes are required.[5][6] This is the standard level of protection for handling the solid powder.
-
High-Risk Procedures (Bulk Transfers, Potential for Splashing): A full-face shield worn over chemical splash goggles should be used. This provides an additional layer of protection for the entire face.[1]
Hand Protection: The Primary Contact Barrier
To prevent skin contact, chemically resistant gloves are mandatory.
-
Glove Selection: Nitrile gloves are an excellent choice for handling solid chemicals, providing adequate protection against incidental contact.[7][8]
-
Best Practices: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface with bare skin) to avoid contaminating your hands.[3] Dispose of gloves immediately after the task is complete or if contamination is suspected.
Body Protection: Shielding Against Contamination
Protective clothing prevents the compound from contaminating your personal clothes and skin.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Appropriate Attire: Full-length pants and closed-toe shoes are required to protect against spills and physical hazards in the laboratory.
Respiratory Protection: An Engineering-First Approach
The primary defense against inhaling chemical dusts is the use of engineering controls.
-
Primary Control: All handling of the solid powder, especially weighing, must be performed inside a certified chemical fume hood or a powder containment hood.[6] This captures dust at the source.
-
Secondary Control: In the rare event that engineering controls are insufficient or during a large spill cleanup where dust may become airborne, a NIOSH-approved respirator is necessary. A filtering facepiece respirator (such as an N95) is typically sufficient for nuisance dust levels.[3][9]
Operational Blueprint: PPE in Practice
The following table and protocol integrate PPE selection into the practical workflow of a common laboratory task.
PPE Selection Matrix
| Task | Potential Exposure | Minimum Required PPE |
| Weighing Solid Compound | High risk of dust generation and eye exposure. | Chemical Goggles, Nitrile Gloves, Lab Coat (Performed in a Fume Hood). |
| Dissolution / Reaction Setup | Risk of splashing during liquid transfer. | Chemical Goggles, Nitrile Gloves, Lab Coat. Face shield recommended if splashing is likely. |
| Work-up & Product Isolation | Variable risk depending on the procedure. | Chemical Goggles, Nitrile Gloves, Lab Coat. |
| Large Spill Cleanup (>5g) | High risk of airborne dust and widespread contamination. | Chemical Goggles, Face Shield, Nitrile Gloves (double-gloving recommended), Lab Coat, N95 Respirator. |
Experimental Protocol: Step-by-Step Guide for Weighing and Preparing a Solution
-
Preparation: Before handling the chemical, confirm the fume hood is operational. Lay down a disposable absorbent liner on the work surface. Assemble all necessary glassware and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, nitrile gloves.
-
Handling: Inside the fume hood, carefully open the container of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Use a spatula to weigh the desired amount onto weighing paper or directly into a tared vessel. Keep the container as closed as possible to minimize dust.
-
Transfer & Dissolution: Carefully add the weighed solid to your reaction vessel containing the solvent. Add the solid slowly to prevent splashing.
-
Immediate Cleanup: Securely close the stock container. Dispose of the used weighing paper in the designated solid waste container. Wipe down the spatula and any affected surfaces within the fume hood.
-
Doffing PPE: Once the task is complete and the area is clean, remove your PPE. First, doff gloves using the proper technique. Then, remove your goggles and lab coat.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Visualization: The PPE Selection Flowchart
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision flowchart for selecting appropriate PPE based on the specific laboratory task.
Post-Procedure: Decontamination and Disposal
A safe workflow does not end when the experiment is complete. Proper disposal is a critical final step.
-
Chemical Waste: All excess solid and solutions containing the compound must be disposed of as chemical waste. Collect this waste in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not discharge into the environment.[10]
-
Contaminated Materials: Used gloves, weighing paper, and disposable liners should be placed in the designated solid waste stream. If a lab coat becomes heavily contaminated, it must be professionally decontaminated before reuse.
By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279. PubChem, National Center for Biotechnology Information. [Link]
-
o,p-Toluenesulfonamide Safety Data Sheet. Scientific Polymer Products, Inc. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
-
Material Safety Data Sheet - P-Toluenesulfonamide. Cole-Parmer. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
